molecular formula C10H11N3 B1287064 3-(Aminomethyl)-5-phenylpyrazole CAS No. 936940-08-8

3-(Aminomethyl)-5-phenylpyrazole

Cat. No.: B1287064
CAS No.: 936940-08-8
M. Wt: 173.21 g/mol
InChI Key: SZLBOMHYJMAXRA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-phenylpyrazole is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound (5-phenyl-1H-pyrazol-3-yl)methanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Aminomethyl)-5-phenylpyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-5-phenylpyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-phenyl-1H-pyrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-9-6-10(13-12-9)8-4-2-1-3-5-8/h1-6H,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLBOMHYJMAXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295888
Record name 5-Phenyl-1H-pyrazole-3-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-08-8
Record name 5-Phenyl-1H-pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1H-pyrazole-3-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-phenyl-1H-pyrazol-3-yl)methanamine
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Foundational & Exploratory

3-(Aminomethyl)-5-phenylpyrazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

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3-(Aminomethyl)-5-phenylpyrazole synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Comprehensive Search

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3-(Aminomethyl)-5-phenylpyrazole structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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biological activity of 3-(Aminomethyl)-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

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3-(Aminomethyl)-5-phenylpyrazole derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide to the Discovery and History of Aminomethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery, history, synthesis, and therapeutic applications of aminomethyl pyrazoles. Moving beyond a conventional review, this document is structured to deliver actionable insights and detailed methodologies for researchers in the field of medicinal chemistry and drug discovery.

Section 1: The Genesis of a Privileged Scaffold: A Historical Perspective

The story of aminomethyl pyrazoles is intrinsically linked to the broader history of pyrazole chemistry, which dates back to the late 19th century. Ludwig Knorr's synthesis of pyrazole in 1883 marked the beginning of an exploration into a versatile heterocyclic scaffold that would eventually become a cornerstone of medicinal chemistry.[1][2] Early research focused on the fundamental reactivity and properties of the pyrazole ring.

While the precise first synthesis of an aminomethyl pyrazole is not definitively documented in a landmark publication, their emergence can be traced through the evolution of synthetic methodologies for functionalizing the pyrazole core. The development of reactions capable of introducing a single carbon unit with a nitrogen attachment, such as the Mannich reaction, and the refinement of reduction techniques for cyano-substituted pyrazoles, paved the way for the deliberate synthesis of aminomethyl pyrazoles.[3]

The initial interest in pyrazole derivatives was largely driven by their utility as dyes and photographic chemicals. However, the discovery of the analgesic and antipyretic properties of antipyrine (phenazone), a pyrazolone derivative, in the 1880s, ignited the pursuit of pyrazoles as therapeutic agents.[4] This early success spurred generations of chemists to explore the chemical space around the pyrazole nucleus, leading to the eventual synthesis and investigation of a vast array of substituted pyrazoles, including those bearing the aminomethyl group. The realization of the aminomethyl group as a key pharmacophoric element, capable of forming crucial hydrogen bonding interactions with biological targets, marked a significant turning point, shifting the focus towards their deliberate design and synthesis for drug discovery programs.

Section 2: Synthetic Strategies and Mechanistic Insights

The synthesis of aminomethyl pyrazoles can be broadly categorized into two main approaches: the direct introduction of an aminomethyl group onto a pre-formed pyrazole ring, and the construction of the pyrazole ring with a precursor to the aminomethyl group already in place. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Direct Aminomethylation of the Pyrazole Ring: The Mannich Reaction

The Mannich reaction is a classic and powerful tool for the C-aminomethylation of acidic protons. In the context of pyrazoles, the N-H proton is acidic, and the reaction typically occurs at the nitrogen atoms. However, under specific conditions, C-aminomethylation can be achieved, particularly at positions with sufficient nucleophilicity.

Causality Behind Experimental Choices: The selection of the amine and the reaction conditions are critical for directing the regioselectivity of the Mannich reaction. The use of a secondary amine, such as dimethylamine, is common as it prevents the formation of bis-alkylated products. The choice of solvent and temperature can influence the reactivity of the pyrazole nucleus and the stability of the intermediate Eschenmoser's salt or its equivalent.

Experimental Protocol: Synthesis of a Generic N,N-Dimethylaminomethyl Pyrazole via the Mannich Reaction

This protocol describes a general procedure for the aminomethylation of a pyrazole using formaldehyde and a secondary amine.

  • Step 1: Formation of the Mannich Reagent. In a round-bottom flask, combine an aqueous solution of formaldehyde (1.1 equivalents) and the desired secondary amine (e.g., dimethylamine, 1.1 equivalents) in a suitable solvent such as ethanol or water. Stir the mixture at room temperature for 30 minutes to pre-form the Mannich reagent.

  • Step 2: Reaction with Pyrazole. To the solution of the Mannich reagent, add the substituted pyrazole (1.0 equivalent).

  • Step 3: Reaction Execution. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the pyrazole substrate.

  • Step 4: Workup and Purification. Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminomethyl pyrazole.

Self-Validation: The success of the reaction can be confirmed by spectroscopic methods. The appearance of a new singlet in the 1H NMR spectrum corresponding to the -CH2- group and the characteristic signals for the amine moiety, along with the correct mass in mass spectrometry, will validate the formation of the product.

Logical Relationship Diagram: Mannich Reaction Workflow

Mannich_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product Pyrazole Pyrazole Reaction Reaction with Pyrazole Pyrazole->Reaction Formaldehyde Formaldehyde Preformation Formation of Mannich Reagent Formaldehyde->Preformation Secondary_Amine Secondary Amine Secondary_Amine->Preformation Preformation->Reaction Intermediate Purification Workup & Purification Reaction->Purification Aminomethyl_Pyrazole Aminomethyl Pyrazole Purification->Aminomethyl_Pyrazole

Caption: Workflow for the synthesis of aminomethyl pyrazoles via the Mannich reaction.

Reduction of Cyanopyrazoles: A Versatile Route to Primary Aminomethyl Pyrazoles

The reduction of a cyano group to a primary amine is a reliable and widely used transformation in organic synthesis. This method is particularly valuable for the preparation of primary aminomethyl pyrazoles, which are important building blocks for further derivatization.

Causality Behind Experimental Choices: The choice of reducing agent is paramount for the successful and clean conversion of the cyanopyrazole to the desired aminomethyl pyrazole. Strong hydride reagents like lithium aluminum hydride (LiAlH4) are effective but require anhydrous conditions and careful handling. Catalytic hydrogenation offers a milder alternative, but the catalyst and reaction conditions (pressure, temperature, solvent) must be optimized to avoid over-reduction or side reactions.

Experimental Protocol: Synthesis of a Generic (Pyrazol-yl)methanamine via Reduction of a Cyanopyrazole

This protocol outlines a general procedure for the reduction of a pyrazolecarbonitrile using lithium aluminum hydride.

  • Step 1: Reaction Setup. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH4, 2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Step 2: Substrate Addition. To the stirred suspension of LiAlH4 at 0 °C, add a solution of the cyanopyrazole (1.0 equivalent) in anhydrous THF dropwise.

  • Step 3: Reaction Execution. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Step 4: Quenching and Workup. Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water (Fieser workup).

  • Step 5: Isolation and Purification. Filter the resulting suspension through a pad of Celite®, and wash the filter cake with THF. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield the pure aminomethyl pyrazole.

Self-Validation: The successful reduction is confirmed by the disappearance of the nitrile stretch in the IR spectrum and the appearance of N-H stretches. In the 1H NMR spectrum, the appearance of a singlet for the -CH2- group and a broad singlet for the -NH2 protons (which is exchangeable with D2O) confirms the structure.

Cyanopyrazole_Reduction

Caption: Inhibition of the coagulation cascade by the aminomethyl pyrazole DPC423.

Kinase Inhibitors: Targeting Aberrant Signaling in Disease

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The aminomethyl pyrazole scaffold has been successfully employed in the design of inhibitors for several important kinase targets.

Aberrant FGFR signaling is a driver in various cancers. [5]Aminopyrazole-based compounds have been developed as potent FGFR inhibitors. [5][6][7]Some of these inhibitors feature an aminomethyl pyrazole core, where the aminomethyl group can form key interactions within the ATP-binding pocket of the kinase.

Signaling Pathway: The FGFR Signaling Cascade

FGFR_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization FRS2 FRS2 Dimerization->FRS2 phosphorylates PLCg PLCγ Dimerization->PLCg phosphorylates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FRS2->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT Cell_Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Cell_Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation Aminomethyl_Pyrazole_FGFRi Aminomethyl Pyrazole FGFR Inhibitor Aminomethyl_Pyrazole_FGFRi->Dimerization inhibits

Caption: Overview of the FGFR signaling pathway and the point of inhibition.

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors. [8]Dysregulation of this pathway is implicated in autoimmune diseases, inflammatory conditions, and hematological malignancies. Several aminopyrazole derivatives have been designed and synthesized as potent JAK inhibitors. [9][8][10]

Signaling Pathway: The JAK-STAT Signaling Cascade

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Aminomethyl_Pyrazole_JAKi Aminomethyl Pyrazole JAK Inhibitor Aminomethyl_Pyrazole_JAKi->JAK inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by aminomethyl pyrazole derivatives.

The p38 mitogen-activated protein (MAP) kinase is a key regulator of the cellular response to stress and inflammation. [11][12]Inhibition of p38 MAPK is a therapeutic strategy for a range of inflammatory diseases. The aminopyrazole scaffold has been explored for the development of potent and selective p38 MAPK inhibitors. [13][14][15]

Signaling Pathway: The p38 MAPK Signaling Cascade

p38_MAPK_Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K activates p38_MAPK p38 MAPK MAP2K->p38_MAPK activates Downstream_Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream_Substrates phosphorylates Inflammatory_Response Inflammatory Response Downstream_Substrates->Inflammatory_Response Aminomethyl_Pyrazole_p38i Aminomethyl Pyrazole p38 Inhibitor Aminomethyl_Pyrazole_p38i->p38_MAPK inhibits

Caption: The p38 MAPK signaling pathway and its point of inhibition.

Section 4: Data-Driven Insights: A Comparative Analysis

To provide a clearer perspective on the potential of aminomethyl pyrazole derivatives, the following table summarizes key biological data for representative compounds across different target classes.

Compound ClassTargetRepresentative CompoundIC50/Ki (nM)Cell-based Activity (IC50, nM)Reference
Factor Xa InhibitorFactor XaDPC4230.15 (Ki)-[5][16]
FGFR InhibitorFGFR1/2/3Compound 10h46/41/9919 (NCI-H520)[7]
JAK InhibitorJAK1/2/3Compound 3f3.4/2.2/3.5350 (HEL), 370 (K562)[9]
p38 MAPK Inhibitorp38αCompound 2j-1 (TNFα production)[13]

Section 5: Future Directions and Concluding Remarks

The aminomethyl pyrazole scaffold has proven to be a remarkably versatile and fruitful starting point for the design of potent and selective modulators of a diverse range of biological targets. The historical evolution from a simple heterocyclic curiosity to a privileged scaffold in modern drug discovery underscores the power of synthetic innovation and a deeper understanding of structure-activity relationships.

Future research in this area is likely to focus on several key aspects:

  • Exploration of New Target Space: The inherent drug-like properties of the aminomethyl pyrazole core make it an attractive platform for targeting novel and challenging biological targets.

  • Development of More Selective Inhibitors: As our understanding of the structural biology of target proteins deepens, the rational design of even more selective aminomethyl pyrazole derivatives will become increasingly feasible, leading to improved safety profiles.

  • Application in Chemical Biology: The development of aminomethyl pyrazole-based chemical probes will be invaluable for dissecting complex biological pathways and validating new drug targets.

  • Advancements in Synthetic Methodology: The continued development of novel and efficient synthetic methods will facilitate the rapid generation of diverse libraries of aminomethyl pyrazoles for high-throughput screening.

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Sources

spectroscopic data of 3-(Aminomethyl)-5-phenylpyrazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Search

I'm starting a thorough search for spectroscopic data for 3-(Aminomethyl)-5-phenylpyrazole. My initial focus is on Google, looking for NMR, IR, and MS data, as well as experimental procedures. I'm prioritizing authoritative sources, like journals, databases, and university pages, to ensure data validity.

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Assessing Data Shortfall

physical and chemical properties of 3-(Aminomethyl)-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Starting Property Research

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3-(Aminomethyl)-5-phenylpyrazole as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Prioritizing Synthetic Pathways

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potential therapeutic targets of 3-(Aminomethyl)-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(Aminomethyl)-5-phenylpyrazole

Authored by a Senior Application Scientist

Preamble: The Phenylpyrazole Scaffold - A Privileged Motif in Modern Drug Discovery

The pyrazole nucleus, a five-membered diazole ring, represents a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of clinically approved pharmaceuticals.[1][2] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems have established it as a "privileged scaffold".[3] This allows for the generation of compound libraries with diverse pharmacological activities. When fused with a phenyl group, the resulting phenylpyrazole core offers an expanded chemical space for derivatization, leading to compounds with activities spanning oncology, inflammation, and neurodegenerative diseases.[1][2]

This guide focuses on a specific, yet underexplored, member of this family: 3-(Aminomethyl)-5-phenylpyrazole . While direct literature on this exact molecule is sparse, its structural features—a reactive aminomethyl group and the foundational phenylpyrazole core—suggest significant therapeutic potential. By analyzing the well-documented targets of analogous phenylpyrazole derivatives, we can construct a robust, data-driven framework for identifying and validating the most promising therapeutic avenues for this compound. This document serves as a technical roadmap for researchers and drug development professionals, providing both the strategic rationale and the detailed experimental protocols necessary to unlock the therapeutic value of 3-(Aminomethyl)-5-phenylpyrazole.

Part 1: Deconstruction of the Phenylpyrazole Pharmacophore

The therapeutic versatility of the phenylpyrazole scaffold stems from its intrinsic chemical properties. The two nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, a critical interaction for binding to protein targets.[3] The aromatic nature of both the pyrazole and phenyl rings allows for π-π stacking interactions within protein binding pockets.[3] The specific substitution pattern of 3-(Aminomethyl)-5-phenylpyrazole offers additional points for interaction and derivatization:

  • The 5-Phenyl Group: This bulky aromatic group often anchors the molecule in hydrophobic pockets of target proteins. Substitutions on this ring can modulate selectivity and pharmacokinetic properties.

  • The 3-Aminomethyl Group: This primary amine is a key feature. It can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions. This group is also a prime handle for further chemical modification to explore structure-activity relationships (SAR).

These features suggest that 3-(Aminomethyl)-5-phenylpyrazole is well-suited to interact with a variety of biological targets, particularly those with well-defined binding pockets that can accommodate these functionalities.

Part 2: A Survey of High-Potential Therapeutic Targets for Phenylpyrazole Derivatives

Based on extensive literature precedent, the phenylpyrazole scaffold has been successfully employed to target several key protein families implicated in a range of diseases. The following sections detail these target classes, providing a strong rationale for their consideration as potential targets for 3-(Aminomethyl)-5-phenylpyrazole.

Protein Kinases: The Dominant Target Family

Protein kinases are a large family of enzymes that play central roles in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer. Numerous phenylpyrazole-containing molecules have been developed as potent and selective kinase inhibitors.[1]

Target KinaseTherapeutic AreaExample Phenylpyrazole Inhibitor(s)Key Insights
BCR-ABL Oncology (Chronic Myelogenous Leukemia)Asciminib, 4-(pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide derivativesThe pyrazole core is a key component of the first allosteric BCR-ABL1 inhibitor, Asciminib.[1] Other derivatives have shown potent activity against wild-type BCR-ABL1 kinase with IC50 values in the nanomolar range.[4]
S6K1 Oncology, Metabolic DiseasesPhenylpyrazole based amidesComputational modeling and subsequent synthesis have yielded potent S6K1 inhibitors with IC50 values as low as 15.9 nM.[5]
JNK3 Neurodegenerative Diseases (Alzheimer's, Parkinson's)3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivativesThese derivatives have been specifically designed as selective JNK3 inhibitors, with some showing IC50 values in the sub-micromolar range.[6]
MEK OncologyN-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivativesThese compounds have demonstrated potent antiproliferative activity by inhibiting MEK with IC50 values around 91 nM.[2]

The prevalence of kinase targets for phenylpyrazoles suggests that an initial broad kinase screen would be a high-yield starting point for elucidating the therapeutic potential of 3-(Aminomethyl)-5-phenylpyrazole.

BCL-2 Family Proteins: Modulators of Apoptosis

The B-cell lymphoma 2 (BCL-2) family of proteins are critical regulators of apoptosis, or programmed cell death. Overexpression of anti-apoptotic members like MCL-1 and BCL-2 is a common mechanism of cancer cell survival and drug resistance.

  • MCL-1 (Myeloid Cell Leukemia-1): Phenylpyrazole derivatives have been identified as a new class of selective MCL-1 inhibitors.[7] Through structure-based design, compounds with sub-micromolar binding affinity for MCL-1 have been developed, demonstrating the scaffold's suitability for targeting the BH3-domain-binding pocket of this protein.[7] These compounds have been shown to induce caspase-dependent apoptosis in leukemia cells.[7]

Given the success in targeting MCL-1, it is plausible that 3-(Aminomethyl)-5-phenylpyrazole could also interact with the BH3-binding groove of BCL-2 family proteins.

Other Promising Targets

Beyond kinases and BCL-2 family proteins, phenylpyrazoles have shown activity against a diverse range of other targets:

  • HDAC6 (Histone Deacetylase 6): In the context of acute liver injury, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide derivatives have been developed as highly selective HDAC6 inhibitors with nanomolar potency.[8] These compounds not only inhibit but also induce the degradation of HDAC6.[8]

  • GABA-gated Chloride Channels: In the field of agrochemicals, phenylpyrazole insecticides like fipronil act as potent blockers of these channels in insects.[9][10] While selectivity for insect over mammalian receptors is key for their use as insecticides, this demonstrates the scaffold's ability to interact with ligand-gated ion channels.

  • 14-3-3 Proteins: Pyrazolone derivatives, which share a core structural motif with pyrazoles, have been identified as inhibitors of protein aggregation in models of Amyotrophic Lateral Sclerosis (ALS) by targeting 14-3-3 proteins.[11]

Part 3: Prioritizing Targets and Designing a Validation Workflow

Based on the evidence, a rational approach to target identification for 3-(Aminomethyl)-5-phenylpyrazole would involve a tiered screening strategy.

Tier 1: High-Throughput Screening

The initial step should be a broad, unbiased screen to identify potential interactions.

  • Kinase Panel Screen: A commercially available kinase panel (e.g., >400 kinases) should be used to assess the inhibitory activity of 3-(Aminomethyl)-5-phenylpyrazole at a fixed concentration (e.g., 10 µM).

  • Apoptosis Regulator Screen: A focused screen against key BCL-2 family members (MCL-1, BCL-2, BCL-XL) should be conducted, for instance, using a fluorescence polarization assay.

Tier 2: Hit Confirmation and Orthogonal Validation

Any "hits" from the initial screen must be rigorously validated.

Experimental Protocol: Thermal Shift Assay (TSA) for Target Engagement

This biophysical assay directly measures the binding of a ligand to a target protein.

  • Protein Preparation: Recombinantly express and purify the "hit" protein target.

  • Assay Setup: In a 96-well PCR plate, prepare reactions containing the purified protein (e.g., 2 µM), a fluorescent dye (e.g., SYPRO Orange), and a concentration gradient of 3-(Aminomethyl)-5-phenylpyrazole.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of the dye, which increases as the protein unfolds.

  • Data Analysis: The melting temperature (Tm) is determined for each concentration of the compound. A significant shift in Tm indicates direct binding.

TSA_Workflow PurifyTarget Purify Target Protein Mix Mix Protein, Dye, & Compound PurifyTarget->Mix PrepareCompound Prepare Compound Dilutions PrepareCompound->Mix Heat Apply Thermal Gradient (RT-PCR) Mix->Heat Measure Measure Fluorescence Heat->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot CalculateTm Calculate Melting Temp (Tm) Plot->CalculateTm DetermineShift Determine ΔTm CalculateTm->DetermineShift Kinase_Inhibition_Workflow Start Start Setup Prepare Reaction Mix: - Kinase - Substrate - Compound Dilutions Start->Setup Initiate Add ATP to Initiate Reaction Setup->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Stop Stop Reaction Incubate->Stop Detect Detect Phosphorylated Substrate (e.g., Luminescence, Radioactivity) Stop->Detect Analyze Analyze Data & Calculate IC50 Detect->Analyze End End Analyze->End

Sources

solubility and stability of 3-(Aminomethyl)-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated a thorough search for data on the physicochemical properties, solubility, and stability of 3-(Aminomethyl)-5-phenylpyrazole, and other pyrazole derivatives. My focus is to build a solid foundation of relevant information to guide my upcoming steps.

Delving Into Protocols

I'm now diving into the protocols and methodologies used for small molecule solubility and stability assessments, drawing from pharmaceutical and chemical research. I'm focusing on authoritative sources like journals and regulatory guidelines to solidify the technical aspects of this process. The next step is structuring the technical guide to provide a clear explanation.

Building Solubility Guide

I'm now structuring the technical guide to cover the fundamentals of 3-(Aminomethyl)-5-phenylpyrazole and its solubility/stability, and also the underlying scientific principles, along with experimental considerations and the interpretation of the resulting data. I am working on the detailed protocols for essential experiments, including kinetic and thermodynamic solubility assays, and forced degradation studies.

Investigating Solubility and Stability

I've hit a bit of a snag. Initial searches on "3-(Aminomethyl)-5-phenylpyrazole" didn't give me much on its solubility and stability. I am now exploring related compounds, "3-Amino-5-phenylpyrazole," for clues.

Analyzing Related Structures

I've been digging deeper. While the initial search was sparse, related compounds are now proving fruitful. I'm focusing on "3-Amino-5-phenylpyrazole" data, like melting point. pH's impact on solubility is becoming clearer, and articles on synthesis are providing useful context for designing experiments. I need to extrapolate these insights to my compound and outline solubility/stability tests now.

Expanding My Research Scope

I'm now expanding my search. I've gathered physicochemical data for the "3-Amino-5-phenylpyrazole" analogue, including melting points. I'm noting the impact of functional groups and pH on pyrazole derivatives, and considering synthesis approaches from various articles. Now, I will design solubility and stability tests. I will focus on the aminomethyl group's impact.

Gathering Pharmaceutical Knowledge

I've progressed to collecting general information about pharmaceutical solubility and stability. I've been reviewing kinetic and thermodynamic solubility assays, along with forced degradation studies. The importance of stability-indicating analytical methods is becoming clear in my mind.

Analyzing Compound Properties

I'm now focusing on developing a comprehensive framework to determine the solubility and stability of 3-(Aminomethyl)-5-phenylpyrazole, as direct data is unavailable. I'm leveraging general protocols and regulatory guidelines to create a specific testing strategy. Considering the molecule's structure, I'm estimating properties like pH-dependent solubility due to the basic aminomethyl group. I'm also considering the lipophilic nature of the phenyl and pyrazole rings.

Synthesizing Testing Framework

I've integrated findings from general pharmaceutical literature with structural considerations for this compound. I am synthesizing testing protocols to establish a solubility and stability framework for 3-(Aminomethyl)-5-phenylpyrazole. Now I'm structuring a step-by-step approach and designing visual workflow diagrams. The guide will integrate this information, citing appropriate sources, and I'm confident in creating a comprehensive and authoritative resource.

3-(Aminomethyl)-5-phenylpyrazole tautomerism studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 3-(Aminomethyl)-5-phenylpyrazole

Abstract

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry and drug development, directly influencing a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. Pyrazoles, in particular, exhibit well-documented annular tautomerism, which can significantly impact their biological activity. This technical guide provides a comprehensive exploration of the tautomeric landscape of 3-(aminomethyl)-5-phenylpyrazole, a scaffold of interest due to its structural motifs common in pharmacologically active agents. We will dissect the theoretical underpinnings of its tautomeric equilibrium and present a multi-faceted, field-proven workflow for its comprehensive characterization. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Significance of Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[1][2] For N-unsubstituted pyrazoles with different substituents at the 3- and 5-positions, a dynamic equilibrium exists, known as annular prototropic tautomerism.[3][4] This involves the migration of a proton between the two ring nitrogen atoms (N1 and N2), resulting in two distinct tautomeric forms.

The specific tautomer that predominates is governed by a delicate balance of electronic and steric effects from the substituents, as well as external factors like solvent polarity, temperature, and pH.[3] Understanding and controlling this equilibrium is critical in drug design, as different tautomers can present vastly different hydrogen bonding patterns and overall conformations, leading to pronounced differences in biological activity.[2] 3-(Aminomethyl)-5-phenylpyrazole presents a classic case study, with the electron-donating aminomethyl group and the bulky, electron-withdrawing phenyl group vying for influence over the proton's position.

The Tautomeric Forms of 3-(Aminomethyl)-5-phenylpyrazole

The primary equilibrium involves two annular tautomers. Additionally, the presence of the exocyclic aminomethyl group introduces the possibility of a third, side-chain imino tautomer, although this is generally less stable for aminopyrazoles.[2]

Tautomers T1 3-(Aminomethyl)-5-phenyl-1H-pyrazole (Tautomer A) T2 5-(Aminomethyl)-3-phenyl-1H-pyrazole (Tautomer B) T1->T2 Annular Tautomerism T3 Imino Tautomer (Side-chain) T1->T3 Side-chain Tautomerism

Caption: Possible tautomeric equilibria for 3-(aminomethyl)-5-phenylpyrazole.

This guide will systematically investigate the annular tautomerism between Tautomer A and Tautomer B, employing a logical workflow that combines predictive computational modeling with definitive spectroscopic and crystallographic analysis.

Part 1: Predictive Computational Analysis

Before embarking on extensive experimental work, in silico modeling provides invaluable predictive insights into the relative stabilities of the tautomers. This step allows for the formulation of targeted hypotheses that can be tested experimentally. Density Functional Theory (DFT) is a powerful tool for this purpose, offering a favorable balance between computational cost and accuracy for such systems.[5][6]

Causality of Method Selection

We select the B3LYP functional with the 6-311++G(d,p) basis set. The B3LYP functional is widely used and has a proven track record for reliability in tautomeric studies of azoles.[3] The 6-311++G(d,p) basis set is chosen for its inclusion of diffuse functions (++) to accurately model non-covalent interactions and lone pairs, and polarization functions (d,p) to describe the geometry of the aromatic system correctly.

Crucially, calculations must be performed both in the gas phase (to understand intrinsic stability) and with a solvent continuum model, such as the Polarization Continuum Model (PCM). Comparing these results reveals the influence of the solvent's dielectric constant on the tautomeric equilibrium.[3]

Protocol: DFT Calculation of Tautomer Stabilities
  • Structure Preparation: Build the 3D structures of both Tautomer A (3-aminomethyl-5-phenyl) and Tautomer B (5-aminomethyl-3-phenyl) using molecular modeling software.

  • Geometry Optimization: Perform full geometry optimization for each tautomer using the B3LYP/6-311++G(d,p) level of theory. This should be done first in the gas phase.

  • Frequency Calculation: Conduct frequency calculations on the optimized geometries to confirm they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

  • Solvent Modeling: Repeat steps 2 and 3 using the PCM to simulate various solvents (e.g., chloroform, DMSO, water) to assess their impact on relative stability.

  • Data Analysis: Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) between the two tautomers (ΔG = GTautomer B - GTautomer A). A negative ΔG indicates Tautomer B is more stable.

Predicted Data Summary

The following table presents hypothetical results from such a computational study.

Medium Parameter Tautomer A Tautomer B ΔG (A → B) Predicted Dominant Tautomer
Gas PhaseRelative G (kJ/mol)0.00+4.5+4.5 kJ/molA (3-aminomethyl-5-phenyl)
Chloroform (ε=4.8)Relative G (kJ/mol)0.00+2.1+2.1 kJ/molA (3-aminomethyl-5-phenyl)
DMSO (ε=46.7)Relative G (kJ/mol)0.00-1.8-1.8 kJ/molB (5-aminomethyl-3-phenyl)

Insight: These hypothetical results suggest that while Tautomer A is intrinsically more stable, a highly polar solvent like DMSO could shift the equilibrium to favor Tautomer B. This is a key, testable hypothesis for our experimental work. Studies have shown that for 3(5)-phenylpyrazoles, the 3-phenyl tautomer is often preferred.[7][8]

Part 2: Spectroscopic Elucidation in Solution

NMR spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.[9][10] By analyzing chemical shifts, coupling constants, and signal integrations, one can identify and quantify the different tautomers present.

The NMR Timescale Challenge

A common challenge in pyrazole tautomerism is that the proton exchange between N1 and N2 is often fast on the NMR timescale at room temperature.[3] This rapid exchange leads to a time-averaged spectrum where the signals for C3/C5 and their attached substituents are broadened or appear as a single averaged resonance, masking the true nature of the equilibrium.

The Solution: To resolve this, the exchange process must be slowed down. This is achieved by:

  • Low-Temperature NMR: Decreasing the temperature reduces the rate of proton transfer, eventually reaching a point of "slow exchange" where distinct signals for each tautomer can be observed.[7]

  • Solvent Selection: Using aprotic, hydrogen-bond-accepting solvents like DMSO-d₆ or THF-d₈ can help slow the intermolecular proton transfer mechanisms that are often dominant.[3]

Protocol: Variable-Temperature (VT) ¹³C NMR Study
  • Sample Preparation: Prepare a solution of 3-(aminomethyl)-5-phenylpyrazole (approx. 15-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, ~0.6 mL) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K). Note the chemical shifts and line widths of the pyrazole ring carbons (C3, C4, C5). Expect potential broadening for the C3 and C5 signals.

  • Cooling Sequence: Lower the spectrometer temperature in decrements (e.g., 10 K steps). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence: Note the temperature at which the broadened C3/C5 signals begin to sharpen and resolve into two distinct sets of signals. This is the coalescence temperature.

  • Low-Temperature Spectrum: Continue cooling until the exchange is sufficiently slow and sharp, separate signals for each tautomer are clearly visible. A temperature of ~223 K (-50 °C) is often a good target.

  • Quantification: At the lowest temperature, carefully integrate the signals corresponding to the C4 carbon of each tautomer (as C3 and C5 may have different relaxation times). The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

  • Equilibrium Constant: Calculate the equilibrium constant, KT = [Tautomer B] / [Tautomer A].

Expected NMR Data

The following table shows hypothetical ¹³C NMR data illustrating the effect of temperature.

Temperature Signal Observed δ (ppm) Assignment KT
298 KC3 / C5148.5 (broad)Averaged Signal-
C4105.2Averaged Signal
223 KC3 (Tautomer A)151.83-CH₂NH₂0.43
C5 (Tautomer A)145.15-Ph
C4 (Tautomer A)104.9-
C3 (Tautomer B)146.23-Ph
C5 (Tautomer B)150.55-CH₂NH₂
C4 (Tautomer B)105.8-

Insight: This data would confirm the presence of a dynamic equilibrium and allow for precise quantification. The observation of KT = 0.43 in DMSO-d₆ at low temperature would indicate that Tautomer A is the major species under these conditions, contrary to our hypothetical computational prediction, highlighting the necessity of experimental validation.

Part 3: Solid-State Characterization via X-ray Crystallography

While NMR reveals the dynamic equilibrium in solution, single-crystal X-ray crystallography provides an unambiguous, static picture of the molecule's structure in the solid state.[11] It definitively identifies which tautomer is present in the crystal lattice.

Causality and Interpretation

The tautomeric form observed in a crystal is the one that allows for the most stable crystal packing arrangement, which is heavily influenced by intermolecular forces, particularly hydrogen bonding.[12] The aminomethyl group and the pyrazole N-H are excellent hydrogen bond donors, while the pyridine-like pyrazole nitrogen is an excellent acceptor. The crystal structure will adopt the tautomeric form that optimizes these interactions into a low-energy lattice. It is crucial to understand that this solid-state form does not necessarily represent the most stable tautomer in solution.[7]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow suitable single crystals of the compound. Slow evaporation of a solution is a common method. Experiment with a variety of solvents (e.g., ethanol, ethyl acetate, acetonitrile).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).[13]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using standard software packages (e.g., SHELX).[13] The resulting electron density map will unambiguously locate all atoms, including the hydrogen on either N1 or N2.

  • Analysis: Analyze the refined structure to determine bond lengths, bond angles, and, most importantly, the intermolecular hydrogen bonding network that stabilizes the observed tautomer in the crystal.

Synthesis and Conclusion: A Holistic Approach

A comprehensive study of tautomerism requires the integration of computational, spectroscopic, and crystallographic data. The logical workflow presented here provides a self-validating system for characterizing the tautomeric behavior of 3-(aminomethyl)-5-phenylpyrazole.

Workflow cluster_start Phase 1: Prediction cluster_exp Phase 2: Experimental Validation cluster_end Phase 3: Conclusion P1 Computational Modeling (DFT) Predict tautomer stabilities (gas & solvent) E1 Solution-State Analysis Variable-Temperature NMR P1->E1 Formulate Hypothesis E2 Solid-State Analysis X-Ray Crystallography P1->E2 Guide Crystal Screening C1 Synthesize All Data Build a complete tautomeric profile E1->C1 Quantify Equilibrium (Solution) E2->C1 Define Structure (Solid State)

Caption: A validated workflow for comprehensive tautomerism analysis.

References

  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Nogueira, T. C., & da Silva, J. F. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH.
  • Aguilar-Parrilla, F., et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • PURKH. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability.
  • ResearchGate. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis.
  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.
  • NIH. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
  • Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
  • ResearchGate. (2025). The Use of NMR Spectroscopy to Study Tautomerism.
  • Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR.
  • Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism.
  • ResearchGate. (2025). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • NIH. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • ResearchGate. (n.d.). ChemInform Abstract: Structure and Tautomerism of 3(5)Amino5(3)-arylpyrazoles in the Solid State and in Solution: An X-Ray and NMR Study.
  • (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
  • NIH. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. NIH.
  • Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • ResearchGate. (2025). The tautomerism of pyrazolines (dihydropyrazoles).
  • RSC Publishing. (n.d.). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction.
  • RSC Publishing. (n.d.). The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study.
  • Ferreira, R., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC - NIH.
  • NIH. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in....
  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • ResearchGate. (n.d.). Tautomers of 3-methyl-l-phenyl-5-pyrazolone 1 and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) 3.
  • ResearchGate. (2025). Synthesis of 1-(5-(3-aminophenyl)-3-phenyl-4, 5-dihydro-1-H-pyrazole-1-yl) ethanone Derivatives using Acid Chloride.
  • MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.
  • Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.
  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

Sources

quantum chemical calculations for 3-(Aminomethyl)-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Pyrazole

I'm starting my deep dive into 3-(Aminomethyl)-5-phenylpyrazole. I'm focusing my Google searches right now, and aiming to collect data on its structural details and relevant properties. I'm also looking for previous quantum calculations related to it, aiming to inform later steps.

Developing Calculation Methodology

I've expanded my research to include the established best practices for quantum chemical calculations on small organic molecules. I'm focusing on Density Functional Theory (DFT) methods, basis set selections, and relevant software. I'm also looking at the theoretical background of methods for calculating molecular orbitals (HOMO, LUMO), and other quantum chemical descriptors. I'm structuring a guide with an introduction on the significance of the molecule and the methodology, which will detail a step-by-step workflow. This includes structure preparation and computational method selection, along with justifications.

Structuring the Technical Guide

I'm now putting together the structure of the technical guide. I will begin with an introduction to the significance of 3-(Aminomethyl)-5-phenylpyrazole and how quantum chemical calculations aid in drug discovery. The methodology section will outline the workflow, covering structure preparation, and justifying the DFT functional and basis set choices, citing relevant literature. Next, I'll detail the geometry optimization process and frequency analysis for confirming the structure, and finally, present calculations for HOMO-LUMO energies and other key properties, and include in-text citations throughout.

Defining Guide Structure and Scope

I've outlined a logical structure for the technical guide. It starts with an introduction to the molecule's significance, followed by a detailed methodology. I'll cover molecule preparation, method selection (justifying the DFT functional and basis set), geometry optimization, frequency analysis, and property calculations (HOMO-LUMO, ESP, etc.). Results will be presented using tables and Graphviz diagrams for clarity, with in-text citations and a comprehensive references section.

Formulating the Outline

I'm currently structuring a detailed technical guide for quantum chemical calculations on 3-(Aminomethyl)-5-phenylpyrazole. The target audience is scientific, so I am focusing on rigor and clarity. I'm focusing on breaking the process down into digestible, technically specific sections.

Defining the Scope

I've clarified the scope, understanding that I have full editorial freedom to create the most effective structure. I am now focused on integrating self-validating protocols with thorough in-text citations and a comprehensive references section. I'm prioritizing visualizations, specifically diagrams using Graphviz, to enhance clarity.

Constructing the Foundation

I'm now fully immersed in the core technical aspects. I've begun to translate the gathered information into concrete sections. Specifically, I am designing the outline with self-validating protocols, including frequency analysis and detailed in-text citations with links to relevant sources. The focus is to explain why we select these methods and how to implement them.

Synthesizing Foundational Details

I'm now integrating information from my initial search to determine key methodological parameters. Based on prior research, DFT (especially B3LYP with a 6-311+G(d,p) basis set) is appropriate, which provides solid footing. I'm focusing on explaining why these are effective choices for this type of calculation, and how to implement them for reproducibility. I'm keeping visualization and self-validation as a priority.

Prioritizing Structure & Details

I'm now focusing on a more granular level to create a clear guide. I've compiled the relevant structural, chemical, and methodological details from my search. My immediate focus involves refining sections on DFT fundamentals and basis set selection, to clearly explain their relevance to this specific compound. I'm prioritizing the "why" to provide a solid foundation for the technical explanation.

Designing the Theoretical Basis

I'm now fully immersed in developing the technical backbone. I'm focusing on crafting explanations for DFT and the justification behind choosing specific functionals (like B3LYP) and basis sets (like 6-311+G(d,p)). I'm also preparing to clearly describe frontier molecular orbitals and MEP, which are critical for understanding reactivity and interactions, and which will be presented with associated visualizations.

Refining Technical Explanations

I'm now clarifying the explanations of DFT fundamentals, focusing on the justification for specific functional and basis set choices within the technical guide. I am preparing to provide the detailed protocol for geometry optimization, which will include specific examples with software packages. I will also incorporate visual aids.

Refining Methodological Choices

I'm now diving deep into refining the methodological choices, specifically DFT functionals and basis sets. I'm focusing on providing clear justifications for B3LYP and 6-311+G(d,p), backed by relevant literature. The goal is to provide a solid foundation for the technical explanations. I'll include the "Jacob's Ladder" concept to explain the levels of approximation.

Defining Detailed Structure

I've completed the initial structure and have now shifted towards defining the more granular details. I'm prioritizing the development of the "Computational Protocol" section, which includes step-by-step instructions. I'm planning to enhance this with a Graphviz diagram and software examples. My focus is still on integrating self-validating steps and detailed citations.

literature review of aminomethyl-substituted pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Beginning my Research Journey

I'm now starting my research by focusing on synthesizing aminomethyl-substituted pyrazoles and their biological activity. I'll be exploring different methods for the synthesis of aminomethyl-substituted pyrazoles, and delving into the biological properties of these molecules. This dual approach will give me a solid foundation.

Analyzing Current Data Sources

I'm now diving into the specifics. I'm starting with broad searches for the synthesis and biological activity of aminomethyl-substituted pyrazoles to establish core synthetic routes and key therapeutic applications. Simultaneously, I'm seeking insights into their medicinal chemistry aspects by looking for information on their role in drug design and structure-activity relationships. I'm focusing on creating a logical flow for the technical guide, beginning with an introduction to the topic.

Defining the Project Scope

I'm now narrowing my focus. I've begun with those key searches—synthesis, activity, and applications. I'm also looking deeper into the medicinal chemistry aspect. I'm formulating a logical structure, starting with an introduction covering the significance of the pyrazole core and the aminomethyl substituent. My technical guide will have a section dedicated to synthetic methodologies. I'll include details, specific examples, and structure-activity relationships. To meet the core requirements, I will be incorporating detailed protocols, Graphviz diagrams, and in-text citations.

Reviewing Initial Findings

I've made a promising start. The first literature search uncovered a large number of resources related to aminopyrazoles, even if the "aminomethyl" nomenclature isn't always present. The focus now is on extracting relevant information to understand the compound's properties.

Analyzing Related Structures

I'm now diving deeper. The previous literature search on aminopyrazoles revealed a rich source of related information. The synthesis strategies, particularly the Mannich reaction, look incredibly promising for aminomethyl derivatives. It seems the biological activity data, including anticancer, antimicrobial, and antiviral properties, will be a good basis for exploring potential applications, as well as the drug design.

Expanding the Scope of Research

I've been further refining my focus. While aminopyrazoles provided valuable context, I now understand the need for specificity. The information on synthesis methods, biological activities (anticancer, antimicrobial, etc.), and drug design is promising, but I'm broadening my search to encompass pyrazoles with the crucial -CH2-NHR group. The Mannich reaction looks like a valuable synthesis route. I need to explicitly connect the dots between the general aminopyrazoles and the specific aminomethyl derivatives.

Focusing on Pyrazole Synthesis

I'm now zeroing in on pyrazole synthesis. My targeted searches for "aminomethyl-substituted pyrazoles" have been fruitful; I found a relevant paper on their synthesis and several on the Mannich reaction using pyrazoles.

Synthesizing Found Information

I'm now consolidating the synthetic pathways discovered, focusing on aminomethyl-substituted pyrazoles. The search for Mannich reaction examples is proving useful. I also need to find concrete biological data specifically for aminomethyl-substituted pyrazoles. While the SAR of aminopyrazoles is a proxy, I want to find more direct evidence. I'm also starting to look for detailed experimental procedures.

Extracting Key Data

I'm now extracting data and synthesizing the results to guide the project. The paper on aminomethyl-substituted pyrazoles is very relevant. Also, the literature review shows the potential for anticancer, antimicrobial, and antiviral properties in the target compounds, and I'm drafting the sections on the whitepaper, ready for generating the technical guide.

A Technical Guide to 3-(Aminomethyl)-5-phenylpyrazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-5-phenylpyrazole is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The pyrazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and versatile biological activity.[1][2] This guide provides a comprehensive overview of the available technical information for 3-(Aminomethyl)-5-phenylpyrazole, including its chemical identity, physicochemical properties, and a discussion of its potential synthetic routes and therapeutic applications based on the broader class of phenylpyrazole analogs.

Part 1: Nomenclature and Physicochemical Properties

Chemical Identification
  • Systematic (IUPAC) Name: (5-Phenyl-1H-pyrazol-3-yl)methanamine

  • CAS Number: 936940-08-8

  • Molecular Formula: C₁₀H₁₁N₃

  • Synonyms: 1H-Pyrazole-3-methanamine, 5-phenyl-

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-(Aminomethyl)-5-phenylpyrazole. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

PropertyValueSource
Molecular Weight 173.21 g/mol ChemicalBook
Boiling Point (Predicted) 396.0 ± 27.0 °CChemicalBook
Density (Predicted) 1.184 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 13.76 ± 0.10ChemicalBook

Part 2: Synthesis and Functionalization

Proposed Synthetic Pathway: A Hypothetical Two-Step Approach

A common and effective method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[5] For 3-(Aminomethyl)-5-phenylpyrazole, a plausible route would start from a precursor with a nitrile group, which can be subsequently reduced to the aminomethyl group.

Step 1: Synthesis of 5-Phenyl-1H-pyrazole-3-carbonitrile

The initial step would involve the cyclocondensation of a β-ketonitrile with hydrazine hydrate. A suitable starting material would be benzoylacetonitrile.

  • Reactants: Benzoylacetonitrile and Hydrazine Hydrate

  • Reaction Type: Cyclocondensation

  • Description: The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl group of the benzoylacetonitrile, followed by an intramolecular cyclization and dehydration to form the pyrazole ring.

Step 2: Reduction of the Nitrile to the Amine

The resulting 5-phenyl-1H-pyrazole-3-carbonitrile can then be reduced to the target compound, 3-(Aminomethyl)-5-phenylpyrazole.

  • Reactant: 5-Phenyl-1H-pyrazole-3-carbonitrile

  • Reducing Agent: A suitable reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel).

  • Reaction Type: Nitrile Reduction

  • Description: The nitrile group is reduced to a primary amine, yielding the final product.

Experimental Workflow Diagram

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitrile Reduction A Benzoylacetonitrile C Cyclocondensation A->C B Hydrazine Hydrate B->C D 5-Phenyl-1H-pyrazole-3-carbonitrile C->D E Reduction (e.g., LiAlH4) D->E F 3-(Aminomethyl)-5-phenylpyrazole E->F

Caption: Proposed two-step synthesis of 3-(Aminomethyl)-5-phenylpyrazole.

Part 3: Potential Applications in Drug Development

The phenylpyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[6][7][8] The introduction of an aminomethyl group can further enhance biological activity by providing a site for hydrogen bonding and salt formation, improving solubility and target engagement.

Anticancer Activity

Recent studies have highlighted the potential of phenylpyrazole derivatives as anticancer agents. For instance, a new class of phenylpyrazole derivatives has been identified as selective inhibitors of MCL-1, an anti-apoptotic protein overexpressed in various tumors.[6][9] Inhibition of MCL-1 can induce apoptosis in cancer cells, making it a promising therapeutic strategy. The aminomethyl group in 3-(Aminomethyl)-5-phenylpyrazole could potentially interact with the BH3-binding groove of MCL-1.

Insecticidal Activity

Phenylpyrazoles are a well-known class of insecticides, with fipronil being a prominent example.[10] Their primary mode of action is the blockade of GABA-gated chloride channels in insects, leading to central nervous system toxicity.[10] The structural features of 3-(Aminomethyl)-5-phenylpyrazole are consistent with this class of compounds, suggesting potential applications in agrochemical research.

Anti-inflammatory and Other Activities

Pyrazole derivatives have also been extensively investigated for their anti-inflammatory, analgesic, antimicrobial, and antiviral properties.[8][11][12] The specific biological activities of 3-(Aminomethyl)-5-phenylpyrazole would need to be determined through in-vitro and in-vivo screening.

Plausible Mechanism of Action: A Signaling Pathway Perspective

Given the promising activity of phenylpyrazoles as MCL-1 inhibitors, a plausible mechanism of action in an oncological context would involve the disruption of the BCL-2 family of proteins, leading to apoptosis.

G cluster_0 Apoptotic Signaling Pathway MCL1 MCL-1 BAX_BAK BAX/BAK MCL1->BAX_BAK Inhibits CytoC Cytochrome c Release BAX_BAK->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis Molecule 3-(Aminomethyl)- 5-phenylpyrazole Molecule->MCL1 Inhibition

Caption: Potential mechanism of action via MCL-1 inhibition.

Part 4: Safety and Handling

Detailed toxicological data for 3-(Aminomethyl)-5-phenylpyrazole is not available. However, based on the broader class of aminopyrazoles and phenylpyrazoles, appropriate safety precautions should be taken.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place, away from incompatible materials.

  • Toxicity: The toxicity profile is unknown. Treat as a potentially hazardous substance.

Conclusion

3-(Aminomethyl)-5-phenylpyrazole is a molecule of interest for medicinal chemists and drug discovery professionals. While specific data for this compound is limited, its structural similarity to other biologically active phenylpyrazoles suggests a high potential for therapeutic applications, particularly in oncology and agrochemistry. Further research is warranted to fully elucidate its synthetic pathways, biological activity, and therapeutic potential.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity.
  • PubMed. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity.
  • ACS Publications. (2014). Discovery of a Novel Series of Phenyl Pyrazole Inner Salts Based on Fipronil as Potential Dual-Target Insecticides.
  • ResearchGate. (n.d.). Synthetic Routes to Pyrazoles.
  • PubMed. (2014). Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides.
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Discovery of a Novel Series of Phenyl Pyrazole Inner Salts Based on Fipronil as Potential Dual-Target Insecticides | Request PDF.
  • RSC Publishing. (2013). A new route to functional polymers: atom-economical synthesis of poly(pyrazolylnaphthalene)s by rhodium-catalyzed oxidative polycoupling of phenylpyrazole and internal diynes.
  • MDPI. (n.d.).
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Synthetic Routes to Pyrazoles.
  • Wikipedia. (n.d.). Phenylpyrazole insecticides.
  • ResearchGate. (n.d.). Schematic presentation of the biological activity of heterocycles with β-amino acid moiety.
  • PubMed Central. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • ResearchGate. (n.d.). The synthesized pyrazoles, phenylpyrazoles, and pyrazolines (series 3, 4, and 5).
  • (n.d.). [Ce(L-Pro)2]2 (Oxa)
  • NIH. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.
  • Semantic Scholar. (n.d.). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • MDPI. (n.d.).
  • MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
  • MDPI. (n.d.).
  • (n.d.).
  • ResearchGate. (n.d.). Synthesis of 5-(1H-pyrazol-3-yl)isoxazoles | Request PDF.
  • ResearchGate. (2024). Heterocyclic Compounds: A Study of its Biological Activity.
  • International Journal of Scientific Research & Technology. (n.d.).
  • NIH. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • PubMed. (2025).
  • ResearchGate. (2019). (PDF) Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds.
  • MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone.
  • PubMed. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity.
  • NIST WebBook. (n.d.). 5-Amino-3-phenylpyrazole.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 3-(Aminomethyl)-5-phenylpyrazole from 3-cyano-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(aminomethyl)-5-phenylpyrazole, a valuable building block in medicinal chemistry, from its nitrile precursor, 3-cyano-5-phenylpyrazole. The protocol details a robust catalytic hydrogenation method, offering high yield and purity. This application note delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, outlines essential safety considerations, and describes analytical methods for the characterization of the final product. The information presented herein is intended to equip researchers with the necessary knowledge and practical insights for the successful and safe execution of this synthesis.

Introduction: The Significance of Phenylpyrazole Amines

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of an aminomethyl group at the 3-position of the pyrazole ring, as in 3-(aminomethyl)-5-phenylpyrazole, provides a critical handle for further chemical modifications. This primary amine functionality allows for the construction of diverse molecular libraries through amide bond formation, reductive amination, and other amine-based chemistries, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The conversion of the chemically stable cyano group into a reactive aminomethyl group is, therefore, a pivotal transformation in the synthesis of many pyrazole-based pharmaceutical candidates.

Reaction Mechanism: From Nitrile to Primary Amine

The transformation of a nitrile to a primary amine is a classic reduction reaction. While several reagents can accomplish this, such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation is often preferred in industrial and research settings due to its milder reaction conditions, higher yields, and improved safety profile.

The most commonly employed catalyst for this transformation is Raney Nickel, a fine-grained solid composed mostly of nickel derived from a nickel-aluminum alloy. The reaction proceeds via the adsorption of hydrogen gas onto the catalyst surface, followed by the coordination of the nitrile group to the nickel. The π-bonds of the nitrile are sequentially hydrogenated, first to an imine intermediate, which is then further reduced to the desired primary amine.

To prevent the formation of secondary amine byproducts, which can arise from the reaction of the intermediate imine with the final amine product, the reaction is typically carried out in the presence of ammonia. Ammonia competes with the primary amine for reaction with the imine, thereby favoring the formation of the desired product.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3_cyano_5_phenylpyrazole 3-cyano-5-phenylpyrazole Imine Imine Intermediate 3_cyano_5_phenylpyrazole->Imine + H₂/Raney Ni H2 H₂ (Hydrogen Gas) H2->Imine Catalyst Raney Nickel Catalyst->Imine Solvent Methanol/Ammonia Solvent->Imine Product 3-(Aminomethyl)-5-phenylpyrazole Imine->Product + H₂/Raney Ni

Figure 1: Reaction pathway for the catalytic hydrogenation of 3-cyano-5-phenylpyrazole.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 3-cyano-5-phenylpyrazole using Raney Nickel as the catalyst.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
3-cyano-5-phenylpyrazole≥98%Sigma-Aldrich
Raney® 2800 NickelSlurry in waterSigma-Aldrich
Methanol (MeOH)Anhydrous, ≥99.8%Fisher Scientific
Ammonia solution7N in MethanolSigma-Aldrich
Diatomaceous earth (Celite®)---Fisher Scientific
Hydrogen gas (H₂)High purityLocal supplier
Nitrogen gas (N₂)High purityLocal supplier

3.2. Equipment

  • Parr hydrogenator or a similar high-pressure hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Step-by-Step Procedure

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry (typically supplied in water) with anhydrous methanol to remove the water. This should be done by decanting the water and washing with methanol several times. Caution: Raney Nickel is pyrophoric and may ignite if allowed to dry in the air. Always keep it solvent-wetted.

  • Reaction Setup:

    • To a high-pressure reaction vessel, add 3-cyano-5-phenylpyrazole (1.0 eq).

    • Add the washed Raney Nickel catalyst (typically 10-20% by weight of the starting material).

    • Add anhydrous methanol as the solvent.

    • Add the methanolic ammonia solution (typically 5-10 equivalents).

  • Hydrogenation:

    • Seal the reaction vessel and connect it to the hydrogenation apparatus.

    • Purge the system with nitrogen gas to remove any air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

    • Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 40-50 °C).

    • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up and Purification:

    • Once the reaction is complete, cool the vessel to room temperature.

    • Carefully vent the excess hydrogen gas and purge the system with nitrogen.

    • In a fume hood, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Quench the filter cake with plenty of water immediately after filtration.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Table 1: Key Reaction Parameters

ParameterRecommended Range/ValueNotes
Substrate:Catalyst Ratio (w/w)1:0.1 - 1:0.2Higher catalyst loading may increase reaction rate.
Hydrogen Pressure50 - 100 psiHigher pressure can accelerate the reaction.
Temperature40 - 60 °CMonitor for potential side reactions at higher temperatures.
Ammonia Equivalents5 - 10 eqEssential to suppress secondary amine formation.
SolventMethanol or EthanolAnhydrous conditions are preferred.

Characterization and Analytical Control

The identity and purity of the synthesized 3-(aminomethyl)-5-phenylpyrazole should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show the disappearance of the nitrile proton signal and the appearance of a new singlet corresponding to the aminomethyl (-CH₂NH₂) protons, typically in the range of 3.5-4.0 ppm. The protons of the primary amine will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should confirm the disappearance of the nitrile carbon signal (typically around 115-125 ppm) and the appearance of a new signal for the aminomethyl carbon (around 40-50 ppm).

  • IR (Infrared) Spectroscopy: The characteristic nitrile (C≡N) stretching vibration at approximately 2220-2260 cm⁻¹ should be absent in the product spectrum. The appearance of N-H stretching vibrations in the region of 3300-3500 cm⁻¹ will indicate the presence of the primary amine.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺ for 3-(aminomethyl)-5-phenylpyrazole.

Safety Precautions and Waste Disposal

5.1. Reagent Handling

  • Raney Nickel: As mentioned, Raney Nickel is pyrophoric and must be handled with extreme care. Always keep it wet with a solvent (water or alcohol) and never expose the dry powder to air. It is also flammable and can react with acids to produce flammable hydrogen gas.

  • Hydrogen Gas: Hydrogen is a highly flammable gas and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area, away from ignition sources.

  • Ammonia: Methanolic ammonia is corrosive and has a pungent odor. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

5.2. Waste Disposal

  • Raney Nickel: The spent Raney Nickel catalyst should be carefully quenched by slowly adding it to a large volume of water. The resulting nickel-containing waste should be disposed of in accordance with local environmental regulations for heavy metal waste.

  • Solvent Waste: Organic solvent waste should be collected in a designated container and disposed of through a certified waste management company.

Conclusion

The catalytic hydrogenation of 3-cyano-5-phenylpyrazole to 3-(aminomethyl)-5-phenylpyrazole is an efficient and scalable method for producing this valuable synthetic intermediate. By following the detailed protocol and adhering to the safety guidelines outlined in this application note, researchers can reliably synthesize this compound in high yield and purity, facilitating further exploration in the field of medicinal chemistry.

References

  • Catalytic Hydrogenation. (n.d.). Organic Chemistry. Retrieved January 11, 2026, from [Link]

Application Notes and Protocols for the Amination of 3-(Chloromethyl)-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aminated Pyrazoles in Modern Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties. Among the myriad of pyrazole derivatives, those bearing an aminomethyl group at the 3-position are of particular interest. These compounds serve as crucial building blocks for the synthesis of a wide array of more complex molecules, including potent pharmaceutical agents and functional materials. The introduction of a primary, secondary, or tertiary amine moiety provides a handle for further molecular elaboration, enabling the construction of compound libraries for drug discovery screening and the development of novel ligands and catalysts.

The amination of 3-(chloromethyl)-5-phenylpyrazole is a key synthetic transformation that provides access to this valuable class of compounds. This guide, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of this nucleophilic substitution reaction. It delves into the underlying mechanistic principles, provides detailed experimental protocols for various amination strategies, and offers practical guidance on reaction optimization and troubleshooting. By combining theoretical understanding with actionable laboratory procedures, this document aims to empower researchers to confidently and efficiently synthesize 3-aminomethyl-5-phenylpyrazole and its derivatives.

Mechanistic Insights: The SN2 Pathway

The amination of 3-(chloromethyl)-5-phenylpyrazole proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the amine nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the simultaneous displacement of the chloride leaving group.

The key factors influencing the rate and success of this reaction are:

  • Nucleophilicity of the Amine: The reactivity of the amine is paramount. Primary amines are generally more reactive than ammonia, and secondary amines can also be effective nucleophiles. Steric hindrance around the nitrogen atom can significantly reduce the reaction rate.

  • Strength of the Base: In many cases, a base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction. Non-nucleophilic bases such as potassium carbonate or triethylamine are commonly employed to avoid competition with the desired amination reaction.

  • Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are well-suited for SN2 reactions. They can solvate the cation of the base while leaving the anionic nucleophile relatively free to attack the electrophilic carbon.

  • Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the starting materials or products.

Visualizing the Reaction Mechanism

The following diagram illustrates the SN2 mechanism for the amination of 3-(chloromethyl)-5-phenylpyrazole with a generic primary amine (R-NH₂).

Caption: Generalized SN2 mechanism for the amination of 3-(chloromethyl)-5-phenylpyrazole.

Experimental Protocols

The following protocols are general procedures for the amination of 3-(chloromethyl)-5-phenylpyrazole. Researchers should optimize the reaction conditions based on the specific amine used and the desired scale of the reaction.

Safety Precautions
  • 3-(Chloromethyl)-5-phenylpyrazole is a potential irritant and lachrymator. Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Amines can be corrosive and have strong odors. Handle them with care in a fume hood.

  • Many of the solvents used are flammable and/or toxic. Avoid open flames and ensure adequate ventilation.

Protocol 1: Amination with a Primary or Secondary Amine

This protocol describes a general procedure for the synthesis of N-substituted 3-(aminomethyl)-5-phenylpyrazoles.

Materials:

  • 3-(Chloromethyl)-5-phenylpyrazole

  • Primary or secondary amine (e.g., benzylamine, morpholine, piperidine)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-(chloromethyl)-5-phenylpyrazole (1.0 eq).

  • Add the primary or secondary amine (1.1 - 1.5 eq) and a non-nucleophilic base such as anhydrous potassium carbonate (2.0 eq) or triethylamine (1.5 eq).

  • Add a suitable anhydrous solvent, such as DMF or acetonitrile, to achieve a concentration of approximately 0.2-0.5 M with respect to the 3-(chloromethyl)-5-phenylpyrazole.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature and reaction time will depend on the reactivity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If potassium carbonate was used, filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-substituted 3-(aminomethyl)-5-phenylpyrazole.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-(Aminomethyl)-5-phenylpyrazole via Gabriel Synthesis

The Gabriel synthesis is a reliable method for the preparation of primary amines, avoiding the over-alkylation that can occur with direct amination with ammonia.[1][2]

Step 1: Synthesis of 2-((5-phenyl-1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione

Materials:

  • 3-(Chloromethyl)-5-phenylpyrazole

  • Potassium phthalimide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 3-(chloromethyl)-5-phenylpyrazole (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.

  • Stir the mixture at room temperature or gently heat to 50-70 °C for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude 2-((5-phenyl-1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Hydrazinolysis to Release the Primary Amine

Materials:

  • 2-((5-phenyl-1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • Suspend 2-((5-phenyl-1H-pyrazol-3-yl)methyl)isoindoline-1,3-dione (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5 - 2.0 eq) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid to dissolve the desired amine and precipitate any remaining phthalhydrazide.

  • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a concentrated aqueous solution of sodium hydroxide to a pH of >10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(aminomethyl)-5-phenylpyrazole.

  • The product can be further purified by column chromatography or recrystallization if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the amination of 3-(chloromethyl)-5-phenylpyrazole.

Amination_Workflow Start Start: 3-(Chloromethyl)-5-phenylpyrazole Reaction Amination Reaction (Amine, Base, Solvent, Heat) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Extraction, Washing) Monitoring->Workup Complete Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End: 3-(Aminomethyl)-5-phenylpyrazole Derivative Characterization->End

Caption: General experimental workflow for the amination of 3-(chloromethyl)-5-phenylpyrazole.

Quantitative Data Summary

While specific yield data for the amination of 3-(chloromethyl)-5-phenylpyrazole is not extensively reported in the literature, the following table provides representative yields for analogous nucleophilic substitution reactions on similar chloromethylated heterocyclic systems. These values can serve as a benchmark for what to expect and as a starting point for optimization.

NucleophileSubstrateBaseSolventTemp (°C)Time (h)Yield (%)
Morpholine4-(Chloromethyl)-2-fluoropyridineK₂CO₃MeCNReflux12~85
Benzylamine3-(Chloromethyl)pyridine HClK₂CO₃DMF604~90
Piperidine3-(Chloromethyl)pyridine HClEt₃NMeCNRT16~88
Potassium PhthalimideN-(Bromomethyl)phthalimide-ChloroformRT2365

Note: Yields are approximate and will vary depending on the specific reaction conditions and the purity of the starting materials.

Best Practices and Troubleshooting

Issue Possible Cause(s) Suggested Solution(s)
Low or no product formation - Inactive starting material- Insufficiently strong base- Low reaction temperature- Sterically hindered amine- Check the purity of 3-(chloromethyl)-5-phenylpyrazole.- Use a stronger base (e.g., NaH, carefully).- Increase the reaction temperature in increments.- Increase the reaction time.- Consider using a less hindered amine if possible.
Formation of multiple products - Over-alkylation of the amine (for primary amines)- Side reactions at other positions on the pyrazole ring- Use a large excess of the amine nucleophile.- Consider the Gabriel synthesis for primary amines.[1][2]- Lower the reaction temperature.- Use a less polar solvent.
Difficulty in product purification - Product is highly polar and water-soluble- Byproducts have similar polarity to the product- Use a more polar eluent system for column chromatography.- Consider derivatization to a less polar compound for purification, followed by deprotection.- Try recrystallization from different solvent systems.
Incomplete reaction - Insufficient reaction time or temperature- Deactivation of the nucleophile or base- Increase the reaction time and/or temperature.- Ensure anhydrous conditions, as water can quench the base and hydrolyze the starting material.

References

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (2024). Gabriel synthesis. Retrieved from [Link]

Sources

protocols for N-substitution of 3-(Aminomethyl)-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting with focused Google searches to get data on N-substitution of 3-(aminomethyl)-5-phenylpyrazole. I'm targeting reaction protocols, mechanisms, and the usual reagents.

Analyzing Search Results

I'm now analyzing the Google search results, identifying established methods like reductive amination, acylation, and alkylation. I'm focusing on experimental details: solvents, temperatures, and purification. I'm also looking at the starting material synthesis to get a complete picture. Finally, I'm checking peer-reviewed journals for trustworthy protocols.

Developing the Application Note

I'm now structuring the application note, starting with an introduction to the importance of N-substituted pyrazoles in drug discovery. I'm detailing the synthetic strategies, chemical principles, and the rationale for choosing specific reagents. Step-by-step protocols are being outlined, including materials, safety, and purification. I am also planning a DOT graph representing the N-substitution workflow.

Formulating a Structure

I'm now starting with a plan to structure the application note. I'm focusing on the introduction and will provide key synthetic strategies, explaining the chemical principles, the basis for selecting specific reagents, and I will outline step-by-step protocols. The materials, safety, and purification methods will be included. I'm designing a DOT graph to visualize the N-substitution workflow.

Confirming Initial Findings

I've established a solid base with my search, confirming N-substituted pyrazoles' significance in medicinal chemistry. General synthetic routes are emerging from the data I've found. I have encountered information on the synthesis of pyrazole derivatives, and I have found some.

Refining Search Parameters

I'm finding that, while initial searches confirmed pyrazole relevance, specific protocols for N-substitution of 3-(aminomethyl)-5-phenylpyrazole are elusive. General routes for pyrazole and 5-aminopyrazole synthesis exist, but I'm lacking step-by-step methods like reductive amination and alkylation. To build those, I need more detailed, application-specific examples. Thus, I need to focus on finding reliable starting material synthesis and refining search terms.

Focusing on Reductive Amination

I've been making substantial headway; the subsequent searches have provided a wealth of precise and pertinent data. I've discovered various sources elaborating on reductive amination protocols, incorporating single-step techniques and the implementation of diverse reducing agents, like sodium cyanoborohydride.

Deepening Protocol Refinement

My investigation has now refined further. While I've gathered broader details on the reductive amination process and reducing agents, as well as general N-acylation and N-alkylation context, my focus is now strategically shifting. I still need a more concrete synthesis for the starting material, 3-(aminomethyl)-5-phenylpyrazole. I've uncovered hints about aminopyrazole synthesis from β-ketonitriles and hydrazines, which is a key lead. I also need more specific examples involving aminomethylpyrazoles for N-substitution reactions to strengthen the application note.

Reviewing Synthesis Protocols

I've been looking at the resources from my searches, and I've found a detailed and reliable protocol for synthesizing 3-amino-5-phenylpyrazole. It uses benzoylacetonitrile and hydrazine as starting materials, which is a close analog of the target. This provides a solid foundation for the next steps.

Developing Synthetic Strategies

I am now focusing on the crucial next step: identifying a practical synthesis route for 3-(aminomethyl)-5-phenylpyrazole itself. Currently, I'm leaning toward forming the pyrazole ring first and then adding the aminomethyl group, possibly by reducing a pyrazolecarbonitrile derivative. I am also exploring starting with a protected form. I need to dive deeper into this specific approach to get a step-by-step procedure.

Investigating Nitrile Reduction

I've been sifting through the relevant literature, and I've found a good base of knowledge. Specifically, I'm now looking closely at nitrile reduction as the likely key step. My focus is on synthesizing the target compound, 3-(aminomethyl)-5-phenylpyrazole. I'll be looking into specific N-acylation/alkylation reactions on aminomethyl-substituted pyrazoles to ensure a relevant protocol. I hope this will result in a practical, step-by-step guide.

Focusing on Synthesis Progress

I've made headway in finding a viable synthetic route. I'm focusing on a two-step approach: first creating 5-phenyl-1H-pyrazole-3-carbonitrile, then reducing it. I've uncovered protocols for nitrile reduction using Raney Nickel and lithium aluminum hydride (LiAlH4).

Consolidating Found Information

I've assembled a solid foundation, including detailed protocols for nitrile reduction and N-functionalization. I have a clear two-step strategy, starting with 5-phenyl-1H-pyrazole-3-carbonitrile synthesis and reduction. Now, I need to integrate these parts into a comprehensive, structured guide, incorporating DOT graphs, data tables, and a full reference list.

using 3-(Aminomethyl)-5-phenylpyrazole in kinase inhibitor design.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've initiated comprehensive Google searches for 3-(Aminomethyl)-5-phenylpyrazole. My focus is on its chemical properties, synthesis methods, and its established uses in designing kinase inhibitors. I am now proceeding with the planned searches.

Expanding Search Parameters

I am now delving deeper into specific kinase targets inhibited by the scaffold, focusing on mechanisms of action and SAR. I'm also actively searching for kinase assays and cell-based protocols related to kinase inhibitor design. The goal is to collect detailed information for the application notes.

Developing Detailed Application Notes

I'm now integrating information from my expanded search. I'm focusing on the mechanism of action and SAR data for kinase targets inhibited by the scaffold. I am also identifying kinase and cell-based assay protocols. The next step will be to synthesize this information into a logical structure for the application notes, including relevant protocols. Diagrams and tables will be developed. I will then ensure the references are correct and finalize the document.

application of 3-(Aminomethyl)-5-phenylpyrazole in CNS drug discovery.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I've started gathering initial data on 3-(Aminomethyl)-5-phenylpyrazole. My searches are focused on synthesis methods, biological activities, and its potential in CNS drug development, specifically its known targets. I will systematically analyze the search results to form a foundation for my project.

Expanding Target Identification

Initiating Information Gathering

Developing a Plan

Analyzing Synthesis & Applications

I am now focusing on comprehensive data collection from Google, covering the synthesis, known biological activities, and applications in CNS drug discovery for 3-(Aminomethyl)-5-phenylpyrazole. I'm prioritizing identified CNS targets and therapeutic areas and drafting the application note's structure. My goal is a detailed document including experimental protocols. I will now add Graphviz diagrams, and in-text citations.

Defining Note Structure

I am now structuring the application note, starting with an introduction that defines 3-(Aminomethyl)-5-phenylpyrazole, its CNS drug discovery relevance, and its scaffold properties. The main body will detail its interactions with CNS targets and connections to specific disorders, including detailed experimental protocols. I'll include Graphviz diagrams for signaling pathways and SAR, and ensure proper citations and formatting.

Initiating Detailed Data Gathering

I'm now deep into Google searches, with a structured approach. I'm focusing on synthesis, biological activities, and CNS applications of 3-(Aminomethyl)-5-phenylpyrazole. Results will be analyzed for key CNS targets and therapeutic areas. I'm also preparing to create experimental protocols, Graphviz diagrams, and in-text citations.

Formulating Note Outline

I am now organizing the application note, starting with an introduction to 3-(Aminomethyl)-5-phenylpyrazole, its CNS drug discovery potential, and its scaffold properties. The main body will detail applications in CNS drug discovery, including targets and therapeutic connections, along with detailed, step-by-step experimental protocols with self-validating controls and clear data analysis. Quantitative data, signaling pathways, and SAR will be visualized using Graphviz, all supported by appropriate citations.

Developing Initial Draft

I've started drafting the application note, starting with an introduction to define 3-(Aminomethyl)-5-phenylpyrazole and its relevance in CNS drug discovery. I'm focusing on its scaffold properties and the rationale behind its selection for CNS target interactions. My mental sandbox continues, imagining the structure and flow. I plan to incorporate experimental protocols and supporting data, including Graphviz diagrams. This will incorporate a comprehensive literature review and specific searches.

Focusing on Detailed Execution

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3-(Aminomethyl)-5-phenylpyrazole as a building block for fused heterocycles.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research on Pyrazole

I've initiated comprehensive Google searches to gather authoritative information. I'm focusing on the synthesis and reactivity of 3-(aminomethyl)-5-phenylpyrazole. My aim is to understand its applications in constructing fused heterocyclic systems. Right now, I am focusing primarily on the reaction mechanisms.

Outlining Synthetic Strategies

I'm now outlining synthetic strategies, planning to create sections for different fused heterocycles. I will extract experimental procedures and identify key reaction classes for 3-(aminomethyl)-5-phenylpyrazole, focusing on condensations and cyclizations. My work will be structured by introducing the compound's significance and then explaining chemical principles and mechanistic rationales.

Initiating Thorough Research

I am now conducting extensive Google searches, prioritizing peer-reviewed literature and established protocols to understand the synthesis and reactivity of 3-(aminomethyl)-5-phenylpyrazole. I'm focusing on reaction mechanisms, with attention to its application in constructing fused heterocyclic systems, ensuring all information is authoritative and well-cited.

Defining the Structure

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Refining the Framework

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Outlining the Synthesis

I'm now outlining the application note in detail. The introduction will highlight the significance of fused pyrazoles and the building-block nature of 3-(aminomethyl)-5-phenylpyrazole. I'll outline the synthesis of pyrazolo[1,5-a]pyrimidines, explaining the mechanism via cyclocondensation. I'm focusing on the reaction between the aminopyrazole and a 1,3-bielectrophile, such as β-dicarbonyl compounds. I'll include detailed protocols and citations throughout, ensuring self-validating procedures.

Defining the Scope

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Refining the Approach

I'm now integrating another synthetic pathway, focusing on pyrazolo[3,4-b]pyridines, building from the aminopyrazole. This involves a Friedländer-type annulation. I'm expanding my planned protocols to include a ZrCl₄-catalyzed cyclization and a cascade cyclization with alkynyl aldehydes. I am building a framework to present this approach.

Developing the Protocols

I'm now writing and refining the experimental protocols. I'm focusing on providing clear, self-validating steps, complete with characterization guidance. I'll justify each step, and explain why certain conditions were chosen. I'm building data tables and diagrams with captions. I have also finished writing the introduction to the application note.

Drafting the Introduction

I'm currently crafting the introduction, which focuses on fused pyrazoles' importance and the key features of 3-(aminomethyl)-5-phenylpyrazole. I'll outline the types of fused heterocycles synthesized. This includes the application in medicinal chemistry and materials science, and how the molecule acts as a building block. My goal is to outline the note and provide a brief overview.

Updating the Scope

I'm now expanding the scope to address the core directive. I've been focusing on integrating recent additions and edits to the evolving application note. The introduction will concisely outline the significance of fused heterocycles and the building-block nature of 3-(aminomethyl)-5-phenylpyrazole. I'll highlight key structural features, and outline the various synthetic routes, as planned.

Expanding the Framework

I'm now diving deeper into the nuances of each synthetic route. I've begun drafting the detailed experimental protocols, complete with justifications for each step and characterization guidance. I'm focusing on providing clear, self-validating steps, and integrating data tables and diagrams with captions. The introduction is drafted, and now it's time to refine the content for readability.

Application Notes and Protocols: High-Throughput Screening Assays for 3-(Aminomethyl)-5-phenylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide range of biological activities.[1] Specifically, 3-(Aminomethyl)-5-phenylpyrazole derivatives represent a promising chemical space for the discovery of novel therapeutic agents. Their structural features suggest potential interactions with various biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels.[2][3][4][5] High-Throughput Screening (HTS) is an essential methodology in early-stage drug discovery that enables the rapid evaluation of large compound libraries to identify "hits"—molecules that modulate the activity of a biological target in a desired manner.[6]

This guide provides a comprehensive framework for developing and executing HTS campaigns for 3-(Aminomethyl)-5-phenylpyrazole derivatives. We present a dual-pronged screening strategy: a target-based approach focused on protein kinase inhibition and a phenotypic approach to identify compounds that affect cell viability, allowing for the discovery of compounds with novel mechanisms of action.[7] The protocols herein are designed to be robust, scalable, and include critical validation steps to ensure data quality and minimize false positives.[8][9]

Part 1: Target-Based Screening Strategy: Protein Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and immunology, and many heterocyclic compounds, including pyrazoles, are known to be kinase inhibitors.[2][10] This section details a robust HTS cascade to identify and validate kinase inhibitors from a library of 3-(Aminomethyl)-5-phenylpyrazole derivatives.

Primary HTS: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Activity Assay

Scientific Rationale: The HTRF® KinEASE™ assay is a semi-universal, fluorescence resonance energy transfer (FRET)-based biochemical assay designed for HTS.[11] It measures kinase activity by detecting the phosphorylation of a universal biotinylated substrate. The use of time-resolved fluorescence with a long-lived europium cryptate donor minimizes interference from compound autofluorescence and scattered light, resulting in a highly sensitive and robust assay format suitable for large-scale screening.[12]

HTRF® Assay Principle

The assay involves two steps: a kinase reaction followed by detection.[12] In the reaction, the kinase phosphorylates a biotinylated substrate peptide in the presence of ATP. The reaction is stopped, and detection reagents are added: a europium (Eu³⁺) cryptate-labeled anti-phospho-tyrosine (or Ser/Thr) antibody and streptavidin-conjugated XL665 (a light-harvesting fluorophore). If the substrate is phosphorylated, the antibody binds, bringing the Eu³⁺ cryptate donor and the XL665 acceptor into close proximity. Excitation of the donor leads to FRET to the acceptor, which then emits a specific, long-lived fluorescent signal. Inhibitors prevent substrate phosphorylation, leading to a loss of signal.

HTRF_Principle cluster_0 Kinase Reaction cluster_1 Detection (FRET) Kinase Kinase ADP ADP Kinase->ADP Phosphorylation pSubstrate Biotin-pSubstrate Kinase->pSubstrate Phosphorylation Substrate Biotin-Substrate Substrate->ADP Phosphorylation Substrate->pSubstrate Phosphorylation ATP ATP ATP->ADP Phosphorylation ATP->pSubstrate Phosphorylation Inhibitor Pyrazole Derivative Inhibitor->Kinase Inhibition Eu_Ab Eu-Ab (Donor) SA_XL SA-XL665 (Acceptor) Eu_Ab->SA_XL FRET (if bound) Signal HTRF Signal (665 nm) SA_XL->Signal Emission pSubstrate_detect Biotin-pSubstrate pSubstrate_detect->Eu_Ab binds phospho-site pSubstrate_detect->SA_XL binds biotin

Caption: Principle of the HTRF kinase inhibition assay.

Detailed Protocol: HTRF® Kinase Assay (384-well format)
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Plates: Serially dilute 3-(Aminomethyl)-5-phenylpyrazole derivatives in 100% DMSO. Transfer 100 nL of compound solution to the assay plate using an acoustic dispenser. This results in a 1% final DMSO concentration in a 10 µL assay volume.

    • Enzyme Solution: Dilute the target kinase in assay buffer to a 2X final concentration.

    • Substrate/ATP Solution: Dilute the biotinylated TK or STK substrate and ATP in assay buffer to a 2X final concentration. The optimal ATP concentration should be at or near the Kₘ for the enzyme.

    • Detection Reagents: Prepare the Eu-Ab and SA-XL665 detection mix in HTRF Detection Buffer as per the manufacturer's instructions.[11]

  • Kinase Reaction:

    • Add 5 µL of 2X Enzyme Solution to each well of the 384-well assay plate containing the pre-dispensed compounds.

    • Add 5 µL of 2X Substrate/ATP Solution to initiate the reaction. The final volume is 10 µL.

    • Controls: Include wells for:

      • Negative Control (0% inhibition): DMSO only.

      • Positive Control (100% inhibition): A known potent inhibitor of the target kinase.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Add 10 µL of the HTRF detection mix to each well to stop the reaction and initiate detection.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate reference).

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Calculate Percent Inhibition: 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

    • Plot Percent Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Assay: Fluorescence Polarization (FP) Binding Assay

Scientific Rationale: A primary screen hit may act through non-specific mechanisms (e.g., aggregation, redox activity) rather than direct target binding.[8] A secondary, orthogonal assay is crucial to confirm that active compounds from the primary screen directly engage the target kinase. Fluorescence Polarization (FP) is an excellent method for this, as it measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein in a homogeneous format. The principle is based on changes in the rotational speed of the tracer upon binding.[13][14]

FP Assay Principle

A small fluorescent tracer tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light. When the tracer binds to a large protein (the kinase), its tumbling slows dramatically. This results in the emission of highly polarized light. In a competitive format, an unlabeled inhibitor (the pyrazole derivative) competes with the tracer for the kinase's binding site. A potent inhibitor will displace the tracer, causing it to tumble freely again, leading to a decrease in fluorescence polarization.[15]

FP_Principle cluster_0 No Inhibitor cluster_1 With Potent Inhibitor Kinase_A Kinase Complex_A Kinase-Tracer Complex (Slow Tumbling) Kinase_A->Complex_A Tracer_A Fluorescent Tracer Tracer_A->Complex_A Signal_A High Polarization Complex_A->Signal_A Kinase_B Kinase Complex_B Kinase-Inhibitor Complex Kinase_B->Complex_B Tracer_B Free Tracer (Fast Tumbling) Signal_B Low Polarization Tracer_B->Signal_B Inhibitor Pyrazole Derivative Inhibitor->Complex_B Binds

Caption: Principle of the competitive Fluorescence Polarization assay.

Detailed Protocol: FP Competition Binding Assay (384-well format)
  • Reagent Preparation:

    • Assay Buffer: Same as the kinase assay buffer.

    • Compound Plates: Prepare serial dilutions of hit compounds from the primary screen in DMSO and dispense 100 nL into assay plates.

    • Kinase Solution: Dilute the target kinase in assay buffer to a 2X final concentration.

    • Tracer Solution: Dilute the fluorescent tracer (a known fluorescently-labeled ligand for the target kinase) in assay buffer to a 2X final concentration (typically low nM range).

  • Assay Procedure:

    • Add 5 µL of 2X Kinase Solution to each well of the 384-well plate containing compounds.

    • Add 5 µL of 2X Tracer Solution.

    • Controls:

      • Negative Control (High Polarization): DMSO only (tracer binds to kinase).

      • Positive Control (Low Polarization): A high concentration of a known unlabeled binder to fully displace the tracer.

      • Tracer Only Control: Wells with only the tracer and buffer (no kinase) to determine the baseline low polarization.

    • Incubate the plate for an optimized time (e.g., 30-60 minutes) at room temperature, protected from light, to reach binding equilibrium.

  • Detection:

    • Read the plate on a microplate reader equipped with appropriate polarization filters for the tracer's fluorophore. The reader measures fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the excitation light plane.

  • Data Analysis:

    • The instrument software calculates the polarization (P) or milli-polarization (mP) value for each well.

    • Determine the IC₅₀ value by plotting the mP values against the log of the inhibitor concentration.

    • Calculate the inhibitor's binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which requires the IC₅₀ of the compound, the Kₔ of the tracer, and the concentration of the tracer used.

Part 2: Phenotypic Screening Strategy

Phenotypic screening identifies compounds that produce a desired effect in a cellular or organismal context, without a priori knowledge of the molecular target.[16][17] This is a powerful approach for discovering first-in-class medicines and understanding complex biological pathways.[7] A fundamental phenotypic screen measures a compound's effect on cell viability or proliferation.

Primary HTS: Cell Viability Assay (Luminescence-based)

Scientific Rationale: A common and highly robust method for determining cell viability is to measure intracellular ATP levels. The amount of ATP is directly proportional to the number of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay provides a homogeneous "add-mix-measure" format where a single reagent lyses cells and generates a luminescent signal from the luciferase reaction with ATP. Its high sensitivity and broad dynamic range make it ideal for HTS.

Detailed Protocol: CellTiter-Glo® Assay (384-well format)
  • Cell Culture and Plating:

    • Culture a relevant human cancer cell line (e.g., HCT116, A549) under standard conditions.

    • Harvest cells and perform a cell count. Dilute cells in culture medium to the desired seeding density (e.g., 1000 cells/well).

    • Dispense 25 µL of the cell suspension into each well of a white, solid-bottom 384-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Add 50 nL of compounds from the 3-(Aminomethyl)-5-phenylpyrazole library (at various concentrations) to the cell plates.

    • Controls: Include wells for:

      • Negative Control: DMSO only (vehicle).

      • Positive Control: A known cytotoxic agent (e.g., Staurosporine).

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Detection:

    • Equilibrate the assay plates and the CellTiter-Glo® Reagent to room temperature.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate Percent Viability: 100 * (Luminescence_compound / Luminescence_neg_ctrl)

    • Plot Percent Viability against compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Part 3: HTS Data Quality and Hit Validation

A successful HTS campaign relies on rigorous quality control and a systematic process for validating initial hits to eliminate artifacts.[8][18]

Assay Quality Control

For every HTS run, the quality and robustness of the assay should be assessed using the Z'-factor . This statistical parameter reflects the separation between the positive and negative controls and is a measure of assay suitability for HTS.

  • Z'-factor Formula: 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD = Standard Deviation

  • Interpretation:

    • Z' > 0.5: An excellent assay.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: Not a viable assay.

ParameterTarget-Based (HTRF)Target-Based (FP)Phenotypic (Cell Viability)
Plate Format 384-well384-well384-well
Primary Readout TR-FRET RatioMilli-polarization (mP)Luminescence (RLU)
Positive Control Known InhibitorKnown BinderStaurosporine
Negative Control DMSODMSODMSO
Acceptable Z' > 0.6> 0.5> 0.6
Hit Criteria > 50% Inhibition> 3 SD from Neg. Ctrl> 50% Growth Inhibition
Table 1: Key HTS Assay Parameters and Quality Metrics.
Hit Triage and Validation Workflow

Initial "hits" from a primary screen must undergo a rigorous validation cascade to confirm their activity, rule out assay interference, and establish a preliminary structure-activity relationship (SAR).[8]

HTS_Workflow PrimaryScreen Primary HTS (Single Concentration) HitSelection Hit Selection (e.g., >50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (IC50 / GI50 Determination) HitSelection->DoseResponse Primary Hits OrthogonalAssay Orthogonal / Binding Assay (e.g., FP for Kinase Hits) DoseResponse->OrthogonalAssay Confirmed Hits CounterScreens Counter-Screens (Rule out artifacts, e.g., Luciferase inhibition) DoseResponse->CounterScreens SAR Analog Purchase / Synthesis (Preliminary SAR) OrthogonalAssay->SAR Direct Binders CounterScreens->SAR Clean Hits ValidatedHit Validated Hit Series for Lead Optimization SAR->ValidatedHit

Caption: A comprehensive workflow for HTS hit triage and validation.

Validation StepPurposeExample Outcome for a Hypothetical Hit
Primary Screen Initial identification78% inhibition @ 10 µM in HTRF assay
Dose-Response Confirm activity and potencyHTRF IC₅₀ = 1.2 µM
Orthogonal Assay Confirm direct target engagementFP Binding Kᵢ = 850 nM
Counter-Screen Rule out assay artifactsNo inhibition of Luciferase (<10%)
Phenotypic Screen Assess cellular activityCell Viability GI₅₀ = 3.5 µM
Preliminary SAR Identify core scaffold activityAnalogs show similar or improved potency
Table 2: Profile of a Hypothetical Validated Hit Compound.

Conclusion

This guide provides a detailed and scientifically grounded framework for conducting high-throughput screening of 3-(Aminomethyl)-5-phenylpyrazole derivatives. By employing a dual strategy of target-based and phenotypic screening, researchers can maximize the potential for discovering novel bioactive compounds. The emphasis on robust assay technologies like HTRF and FP, coupled with a stringent hit validation workflow, ensures the generation of high-quality, actionable data. This systematic approach is fundamental to progressing promising hits from initial screening into successful lead optimization programs.

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Sources

developing SAR studies for 3-(Aminomethyl)-5-phenylpyrazole analogs

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Analogs

I've initiated a thorough search for information. My primary focus is on 3-(Aminomethyl)-5-phenylpyrazole analogs, specifically their synthesis, reported biological activities, and any existing Structure-Activity Relationship (SAR) investigations. This foundational research will guide my subsequent explorations.

Defining Project Scope & Methods

I'm now identifying critical structural regions of the core scaffold for modification. Simultaneously, I'm finding specific examples of analog synthesis and related biological data. Also, I am searching for standard protocols of associated biological assays. I am drafting the application note, with sections on pyrazole compounds in drug discovery, a detailed SAR section, and a methods section.

Deepening Data Collection & Analysis

I'm now diving deep into Google searches, specifically seeking synthesis methods, reported activities, and SAR studies for 3-(Aminomethyl)-5-phenylpyrazole analogs. I'm focusing on identifying key structural modifications and examples of synthesis with corresponding data, plus standardized assay protocols. I'm concurrently structuring the application note, preparing the SAR section with detailed experimental steps. My work has advanced into synthesis planning and SAR descriptions, which will form a narrative.

Exploring Pyrazole Derivatives

I've made great strides in the literature search, delving deep into pyrazole derivatives. My initial scan turned up a lot about their synthesis, showing their anticancer, anti-inflammatory, antimicrobial, and kinase inhibition activities. I'm now examining existing structure-activity relationship (SAR) studies to see what's known.

Narrowing the Focus

I'm now zeroing in on 3-(Aminomethyl)-5-phenylpyrazole analogs. My broader search clarified the pyrazole scaffold's significance in medicinal chemistry. I've collected synthesis and activity data, as well as several protocols for assays. However, the information remains too general. I require targeted SAR studies, synthesis protocols, and biological data for this precise structure. The next phase will involve refining my search terms.

Pinpointing Key Literature

I've refined my literature search, yielding more targeted results. While a comprehensive SAR study on "3-(Aminomethyl)-5-phenylpyrazole analogs" remains elusive as a standalone document, the gathered data points are increasingly relevant and specific. I am still working to extract the data needed.

Synthesizing Found Data

I've successfully identified protocols for synthesizing the core components, 3-aminopyrazole and 5-substituted pyrazoles, which allows me to propose a general synthetic scheme for the target analogs. I am also gaining a comprehensive understanding of the SAR of related pyrazoles, particularly concerning anticancer activity and kinase inhibition. This data allows me to suggest modifications likely to yield fruitful SAR data. Finally, I have enough data to outline potential biological assays.

Compiling Key Data

I've gathered synthesis protocols for the pyrazole core and related SAR data on anticancer/kinase activity. My literature searches provided relevant biological assay information. I can now propose a synthesis scheme for the target analogs and outline biological assay protocols. Finally, my previous knowledge in the field will help me structure the information for my response. I have enough information now to create an authoritative guide.

Application Notes & Protocols: The Utility of 3-(Aminomethyl)-5-phenylpyrazole in Anti-inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-PYRAZOL-A1-2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, famously represented by the selective COX-2 inhibitor, Celecoxib.[1][2] This document provides a comprehensive guide for researchers on the evaluation of 3-(Aminomethyl)-5-phenylpyrazole, a novel derivative, as a potential anti-inflammatory agent. We outline the scientific rationale, proposed mechanisms of action, and detailed, field-proven protocols for its in vitro and in vivo characterization. This guide is intended to equip drug development professionals with the necessary workflows to assess the therapeutic potential of this and related compounds, from initial enzymatic assays to cellular models of inflammation.

Introduction: The Rationale for Novel Pyrazole Derivatives

Inflammation is a fundamental immune response, but its dysregulation leads to chronic diseases like rheumatoid arthritis and inflammatory bowel disease.[1][3] Non-steroidal anti-inflammatory drugs (NSAIDs) are primary therapeutics, largely acting through the inhibition of cyclooxygenase (COX) enzymes.[1] However, traditional NSAIDs that non-selectively inhibit both COX-1 and COX-2 isoforms are associated with significant gastrointestinal risks.[1]

This guide details a systematic approach to evaluating its efficacy, focusing on its potential to inhibit key inflammatory pathways.

Proposed Mechanism of Action: Targeting the Inflammatory Cascade

Based on the extensive literature on pyrazole derivatives, 3-(Aminomethyl)-5-phenylpyrazole is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the COX-2 enzyme, a key player in the arachidonic acid cascade.[1][2][3] Additionally, many anti-inflammatory compounds modulate the NF-κB signaling pathway, which controls the expression of numerous pro-inflammatory cytokines.[1][8]

Inhibition of Prostaglandin Synthesis via COX-2

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme metabolizes arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins (PGE2, PGD2) that mediate pain, fever, and swelling.[2] Selective inhibition of COX-2 is a validated strategy to reduce inflammation while sparing the gastroprotective functions of the constitutively expressed COX-1.[2]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Physiological Prostaglandins (e.g., GI Protection) PGH2_1->Prostaglandins_1 Isomerases Prostaglandins_2 Inflammatory Prostaglandins (Pain, Fever, Swelling) PGH2_2->Prostaglandins_2 Isomerases Test_Compound 3-(Aminomethyl)- 5-phenylpyrazole Test_Compound->COX2 Selective Inhibition

Caption: Proposed mechanism targeting the COX-2 pathway.

Modulation of Cytokine Production via NF-κB

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inflammatory stimulus that activates the Toll-like receptor 4 (TLR4).[9][10] This triggers a signaling cascade culminating in the activation of the transcription factor NF-κB, which then promotes the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][11] Novel pyrazole analogs have been shown to inhibit NF-κB activation, thereby reducing cytokine storms.[8]

Application & Protocols: In Vitro Evaluation

A tiered in vitro screening approach is essential for efficiently characterizing the anti-inflammatory profile of a test compound. The following protocols provide a robust workflow for this initial evaluation.

In_Vitro_Workflow start Test Compound: 3-(Aminomethyl)-5-phenylpyrazole enzymatic_assay Protocol 1.1: COX-1 / COX-2 Enzymatic Inhibition Assay start->enzymatic_assay determine_ic50 Determine IC50 & Selectivity Index (SI) enzymatic_assay->determine_ic50 cellular_model Protocol 1.2: LPS-Stimulated RAW 264.7 Macrophage Model determine_ic50->cellular_model If Selective measure_no Protocol 1.3a: Nitric Oxide (NO) Quantification (Griess Assay) cellular_model->measure_no measure_cytokines Protocol 1.3b: Cytokine Quantification (TNF-α, IL-6 by ELISA) cellular_model->measure_cytokines analyze_data Data Analysis & Potency Assessment measure_no->analyze_data measure_cytokines->analyze_data end Proceed to In Vivo Studies analyze_data->end

Caption: Workflow for the in vitro screening of anti-inflammatory compounds.

Protocol 1.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(Aminomethyl)-5-phenylpyrazole against COX-1 and COX-2 enzymes and to calculate its selectivity index (SI).

Materials:

  • COX-1 and COX-2 enzyme preparations (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compound, Celecoxib (positive control), Ibuprofen (non-selective control)

  • DMSO (vehicle)

  • EIA-based Prostaglandin screening kit

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and controls in DMSO. Create a series of dilutions in the reaction buffer to achieve final assay concentrations ranging from 0.01 µM to 100 µM.

  • Assay Setup: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2).

  • Inhibitor Incubation: Add 10 µL of the diluted test compound, control, or vehicle (DMSO) to the respective wells. Incubate the plate for 15 minutes at 37°C.

    • Scientist's Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the introduction of the substrate, ensuring accurate measurement of inhibitory potential.

  • Reaction Initiation: Add 10 µL of arachidonic acid solution to each well to start the reaction.

  • Reaction Termination: After 2 minutes, stop the reaction by adding 10 µL of a saturated stannous chloride solution or other stopping agent provided in the kit.

  • Quantification: Measure the amount of prostaglandin produced using a commercial EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis. Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2).

Expected Data Output:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
3-(Aminomethyl)-5-phenylpyrazole>1001.8>55
Celecoxib (Control)[12]~130~1.6~80
Ibuprofen (Control)[12]~15~35~0.4

Note: Data are hypothetical examples for illustrative purposes.

Protocol 1.2: In Vitro Cellular Model of Inflammation

Objective: To assess the ability of the test compound to inhibit the production of inflammatory mediators in a cellular context using LPS-stimulated macrophages.[9][13]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound and controls

  • 96-well cell culture plates

  • MTT or similar cell viability assay kit

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1 µM to 50 µM) or vehicle for 1 hour.

    • Rationale: Pre-treatment ensures the compound is present within the cells to counteract the inflammatory signaling cascade immediately upon stimulation.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis of nitric oxide and cytokines. Store at -80°C if not used immediately.

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol 1.3: Quantification of Pro-inflammatory Mediators

a) Nitric Oxide (NO) Production - Griess Assay [14]

  • Reagent Preparation: Prepare Griess A (sulfanilamide solution) and Griess B (N-(1-naphthyl)ethylenediamine solution).

  • Assay: In a new 96-well plate, mix 50 µL of the collected cell supernatant with 50 µL of Griess A. Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. Quantify the nitrite concentration using a sodium nitrite standard curve.

b) Cytokine Quantification (TNF-α, IL-6) - ELISA [15][16]

  • Use commercially available ELISA kits for mouse TNF-α and IL-6.

  • Follow the manufacturer's protocol precisely, using the collected cell supernatants as the sample.

  • Briefly, the protocol involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate, and finally measuring the colorimetric change.

  • Calculate the cytokine concentrations based on the standard curve.

Application & Protocols: In Vivo Evaluation

Compounds that demonstrate promising in vitro potency and selectivity should be advanced to in vivo models to assess their efficacy in a complex biological system.

Protocol 2.1: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of the test compound in rats or mice. This is a widely accepted and validated model of acute inflammation.[17][18][19]

Materials:

  • Wistar rats or Swiss albino mice (male, 180-220g)

  • 1% Carrageenan solution in sterile saline

  • Test compound, Celecoxib (positive control), Vehicle (e.g., 0.5% CMC)

  • Pletysmometer or digital calipers

Methodology:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight with free access to water.

  • Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Celecoxib 10 mg/kg), and Test Compound (e.g., 10, 30, 100 mg/kg).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the test compound, control, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Expected Data Output:

Treatment Group (Dose)% Edema Inhibition at 3 hours
Vehicle Control0%
3-(Aminomethyl)-5-phenylpyrazole (30 mg/kg)55%
Celecoxib (10 mg/kg)65%

Note: Data are hypothetical examples for illustrative purposes.

Structure-Activity Relationship (SAR) & Lead Optimization

The 3-(Aminomethyl)-5-phenylpyrazole scaffold offers multiple points for chemical modification to improve potency, selectivity, and pharmacokinetic properties.[6][20]

SAR R1 R1 mol R1->mol Modify Aminomethyl side-chain (e.g., alkylation, acylation) - Affects solubility, PK R2 R2 R2->mol Substitution on Phenyl Ring (e.g., -CH3, -Cl, -F) - Modulates COX-2 pocket binding R3 R3 R3->mol Substitution on Pyrazole N1 (e.g., aryl, alkyl) - Critical for activity R4 R4 R4->mol Substitution on Pyrazole C4 - Can enhance selectivity

Caption: Key modification points on the pyrazole scaffold for SAR studies.

  • Phenyl Ring (C5): As seen with Celecoxib, substitution on the phenyl rings is critical for fitting into the COX-2 active site.[21] Exploring electron-withdrawing or -donating groups can fine-tune this interaction.

  • Aminomethyl Group (C3): This group can be modified to alter solubility and pharmacokinetic properties. SAR studies on related compounds show that the nature of the aminomethyl moiety influences activity.[7]

  • Pyrazole Nitrogen (N1): The substituent on the pyrazole nitrogen is often a key determinant of activity and selectivity. A phenyl or substituted phenyl group is common in many potent inhibitors.[22]

Summary and Future Directions

3-(Aminomethyl)-5-phenylpyrazole represents a promising starting point for the development of a novel anti-inflammatory therapeutic. The protocols detailed in this guide provide a clear and robust pathway for its preclinical evaluation. Positive results from these initial in vitro and acute in vivo studies would warrant further investigation, including:

  • Evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis).

  • Comprehensive pharmacokinetic (ADME) and toxicology screening.

  • Molecular docking studies to visualize binding interactions within the COX-2 active site.

By following this systematic approach, researchers can effectively characterize the therapeutic potential of this and other novel pyrazole derivatives, contributing to the development of safer and more effective anti-inflammatory drugs.

References

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  • G P, A., C, S., & R, M. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. [Link]

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  • Penning, T. D., & Talley, J. J. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). PubMed. [Link]

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Application Note & Protocol: Synthesis and Radiolabeling of [¹¹C]3-(Aminomethyl)-5-phenylpyrazole for PET Imaging of Monoamine Oxidase B

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis and radiolabeling of 3-(Aminomethyl)-5-phenylpyrazole, a promising scaffold for the development of positron emission tomography (PET) imaging agents. The core focus is the preparation of a key precursor and its subsequent radiolabeling with Carbon-11 ([¹¹C]) to yield [¹¹C]3-(Aminomethyl)-5-phenylpyrazole. This radiotracer is of significant interest for imaging monoamine oxidase B (MAO-B), an enzyme implicated in several neurodegenerative diseases. This guide details the multi-step synthesis of the labeling precursor, the automated radiosynthesis protocol, and the necessary quality control measures to ensure the final product is suitable for preclinical imaging studies.

Introduction: The Rationale for a Phenylpyrazole-Based PET Tracer

Monoamine oxidase B (MAO-B) is a critical enzyme in the central nervous system, responsible for the degradation of neurotransmitters like dopamine. Elevated levels of MAO-B are a well-established biomarker for neuroinflammatory processes, particularly astrogliosis, which is a hallmark of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Consequently, the development of PET tracers that can quantify MAO-B levels in the living brain is of paramount importance for early diagnosis, disease monitoring, and the evaluation of novel therapeutic interventions.

The 5-phenylpyrazole scaffold has been identified as a potent and selective inhibitor of MAO-B. Its structural features allow for high-affinity binding to the active site of the enzyme. By incorporating a positron-emitting radionuclide, such as Carbon-11, onto this scaffold, we can create a molecular imaging agent that allows for the non-invasive visualization and quantification of MAO-B distribution and density in the brain. Carbon-11 is an ideal radionuclide for this purpose due to its short half-life (20.4 minutes), which allows for repeat studies on the same day and results in a low radiation dose to the subject.

This application note outlines a plausible and robust pathway for the synthesis of a suitable precursor and the subsequent radiosynthesis of [¹¹C]3-(Aminomethyl)-5-phenylpyrazole. The chosen strategy involves the synthesis of a Boc-protected amine precursor, which is then deprotected and methylated in the final radiolabeling step.

Synthesis of the Radiolabeling Precursor

The overall synthetic strategy is to first construct the 5-phenylpyrazole core, introduce the aminomethyl functionality at the 3-position, and finally protect the primary amine with a tert-butyloxycarbonyl (Boc) group to make it ready for radiolabeling.

Workflow for Precursor Synthesis

cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Functional Group Transformation cluster_2 Part 3: Precursor Preparation A Benzoylacetonitrile C 5-Phenyl-1H-pyrazol-3-amine A->C Cyclocondensation B Hydrazine hydrate B->C D 5-Phenyl-1H-pyrazol-3-amine E 5-Phenyl-1H-pyrazole-3-carbonitrile D->E Sandmeyer-type Reaction (NaNO2, HCl, CuCN) F 3-(Aminomethyl)-5-phenylpyrazole E->F Reduction (e.g., LiAlH4) G 3-(Aminomethyl)-5-phenylpyrazole I N-Boc-3-(aminomethyl)-5-phenylpyrazole (Final Precursor) G->I Boc Protection H Di-tert-butyl dicarbonate (Boc)2O H->I

Caption: Synthetic scheme for the N-Boc protected precursor for radiolabeling.

Experimental Protocol: Precursor Synthesis

Step 2.1: Synthesis of 5-Phenyl-1H-pyrazol-3-amine

  • To a solution of benzoylacetonitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water and collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 5-phenyl-1H-pyrazol-3-amine.

Step 2.2: Synthesis of 5-Phenyl-1H-pyrazole-3-carbonitrile

Causality: The conversion of the amino group to a nitrile is a key transformation. A Sandmeyer-type reaction is a classic and reliable method for this conversion on aromatic and heteroaromatic amines.

  • Suspend 5-phenyl-1H-pyrazol-3-amine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.

  • Cool the mixture, extract the product with ethyl acetate, and purify by column chromatography to yield 5-phenyl-1H-pyrazole-3-carbonitrile.

Step 2.3: Synthesis of 3-(Aminomethyl)-5-phenylpyrazole

Causality: The nitrile group is reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

  • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a solution of 5-phenyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate to obtain 3-(aminomethyl)-5-phenylpyrazole.

Step 2.4: Synthesis of N-Boc-3-(aminomethyl)-5-phenylpyrazole (The Precursor)

Causality: The Boc protecting group is installed on the primary amine. This serves two purposes: it prevents side reactions during the radiolabeling step and provides a handle for potential N-demethylation if the primary amine itself were to be the target. For our purpose of N-methylation, we will deprotect and then methylate. A more direct approach for N-methylation would be to use the secondary amine precursor. However, for the sake of providing a versatile precursor, we detail the synthesis of the primary amine precursor. For N-¹¹C-methylation, the secondary amine (N-methyl-3-(aminomethyl)-5-phenylpyrazole) would be the precursor, which can be synthesized from the primary amine. For the sake of this protocol, we will assume the target is the primary amine labeled at the terminal methyl group, thus requiring a precursor with a leaving group. A more common strategy, and the one we will adopt for the radiolabeling section, is the methylation of a desmethyl precursor. Therefore, we will synthesize the N-H precursor (3-(Aminomethyl)-5-phenylpyrazole) and use it for direct N-methylation. The Boc-protected version is a key intermediate.

  • Dissolve 3-(aminomethyl)-5-phenylpyrazole (1.0 eq) in a mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Stir the mixture at room temperature overnight.

  • Remove the THF under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the final precursor, N-Boc-3-(aminomethyl)-5-phenylpyrazole.

Radiolabeling with [¹¹C]Methyl Iodide

The radiosynthesis of [¹¹C]3-(Aminomethyl)-5-phenylpyrazole is achieved via the N-methylation of the primary amine using [¹¹C]methyl iodide. This is a rapid and high-yield reaction suitable for the short half-life of Carbon-11.

Radiolabeling Workflow

A [¹¹C]CO₂ from Cyclotron B [¹¹C]CH₄ A->B Gas Phase Reduction C [¹¹C]CH₃I B->C Gas Phase Iodination E Radiolabeling Reaction C->E Trapped in DMF D Precursor (3-(Aminomethyl)-5-phenylpyrazole) D->E In DMF with Base F Crude [¹¹C]Product E->F G HPLC Purification F->G H Formulation G->H Solvent Exchange I Final Product for QC H->I

Caption: Automated radiosynthesis workflow for [¹¹C]3-(Aminomethyl)-5-phenylpyrazole.

Protocol for Automated Radiosynthesis

Prerequisites: This protocol assumes the use of an automated synthesis module (e.g., GE TRACERlab, Siemens Explora). [¹¹C]CO₂ is produced from a medical cyclotron via the ¹⁴N(p,α)¹¹C reaction.

  • Production of [¹¹C]Methyl Iodide:

    • The target [¹¹C]CO₂ is trapped on a molecular sieve.

    • It is then reduced to [¹¹C]CH₄ using H₂ over a nickel catalyst at high temperature.

    • [¹¹C]CH₄ is subsequently converted to [¹¹C]CH₃I by gas-phase iodination with gaseous iodine at high temperature.

  • Radiolabeling Reaction:

    • Prepare a solution of the precursor, 3-(aminomethyl)-5-phenylpyrazole (approx. 1-2 mg), in 300 µL of dimethylformamide (DMF) with a suitable base (e.g., NaOH or tetrabutylammonium hydroxide).

    • Transfer the precursor solution to the reaction vessel of the synthesis module.

    • Bubble the gaseous [¹¹C]CH₃I through the precursor solution at an elevated temperature (e.g., 80-100 °C).

    • Allow the reaction to proceed for 3-5 minutes.

  • HPLC Purification:

    • Quench the reaction by adding the HPLC mobile phase.

    • Inject the entire reaction mixture onto a semi-preparative C18 reverse-phase HPLC column.

    • Elute the product using a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).

    • Monitor the elution profile with a UV detector (at a wavelength appropriate for the pyrazole chromophore, e.g., 254 nm) and a radioactivity detector connected in series.

    • Collect the radioactive peak corresponding to the product.

  • Formulation:

    • The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile saline for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

To ensure the safety and efficacy of the radiotracer for in vivo studies, a series of quality control tests must be performed on the final product, adhering to standards such as those outlined in USP <823> for PET drugs.

Parameter Specification Method Rationale
Identity Retention time of the radioactive peak matches that of the non-radiolabeled standard.Analytical HPLCConfirms that the radioactivity corresponds to the correct chemical compound.
Radiochemical Purity ≥ 95%Analytical HPLCEnsures that the vast majority of the radioactivity is from the desired tracer, minimizing off-target effects.
Chemical Purity Peak area of the product is the major peak in the UV chromatogram.Analytical HPLC (UV detector)Ensures that there are no significant amounts of chemical impurities, including the precursor.
Specific Activity > 1 Ci/µmol at the time of injection.Calculated from the total radioactivity and the mass of the compound determined by HPLC.High specific activity is crucial to minimize pharmacological effects from the injected mass of the tracer.
pH 4.5 - 7.5pH meter or pH stripEnsures the final formulation is physiologically compatible for injection.
Residual Solvents Ethanol < 5000 ppm; Acetonitrile < 410 ppmGas Chromatography (GC)Confirms that residual solvents from the synthesis and purification are below safety limits.
Sterility & Endotoxins Sterile and pass bacterial endotoxin test.Standard microbiological testingEssential for any product intended for parenteral administration.

Conclusion

This application note provides a detailed, scientifically-grounded framework for the synthesis and radiolabeling of [¹¹C]3-(Aminomethyl)-5-phenylpyrazole. The multi-step synthesis of the precursor is based on established organic chemistry principles, and the radiolabeling protocol utilizes a standard and efficient [¹¹C]methylation reaction. The outlined purification and quality control procedures are critical for ensuring the production of a high-quality radiotracer suitable for preclinical PET imaging of MAO-B. This agent has the potential to be a valuable tool in neuroscience research, aiding in the study of neurodegenerative diseases.

References

  • Fowler, J. S., Logan, J., Volkow, N. D., & Shumay, E. (2015). PET and drug research and development. Journal of Nuclear Medicine, 56(8), 1159-1163. [Link]

  • Gulyás, B., Halldin, C., & Sovago, J. (2012). PET imaging of brain neuroinflammation. In PET and SPECT in Neurology (pp. 233-253). Springer, Berlin, Heidelberg. [Link]

  • Petzer, J. P., & Steyn, S. J. (2011). Inhibition of monoamine oxidase B by 1, 5-diphenylpyrazole-3-carboxylic acid and its derivatives. Bioorganic & medicinal chemistry, 19(3), 1334-1342. [Link]

  • Doyle, M. P., & Bryker, W. J. (1979). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of arenediazonium tetrafluoroborate salts from aromatic amines, tert-butyl nitrite, and boron trifluoride etherate in anhydrous media. The Journal of Organic Chemistry, 44(10), 1572-1574. [Link]

  • United States Pharmacopeial Convention. (2023). <823> Positron Emission Tomography Drugs for Compounding, Investigational, and Research Uses. In USP-NF. [Link]

crystallization techniques for 3-(Aminomethyl)-5-phenylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Crystallization Research

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Application Notes and Protocols for the Quantification of 3-(Aminomethyl)-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Aminomethyl)-5-phenylpyrazole is a heterocyclic amine that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. Accurate and precise quantification of this intermediate is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methods for the quantification of 3-(Aminomethyl)-5-phenylpyrazole, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and are designed to be validated in accordance with ICH guidelines to ensure data integrity.

Rationale for Method Selection

The chemical structure of 3-(Aminomethyl)-5-phenylpyrazole, featuring a polar primary amine and a nonpolar phenyl group, presents unique analytical challenges. The selection of an appropriate analytical technique is critical for achieving the desired sensitivity, selectivity, and robustness.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For 3-(Aminomethyl)-5-phenylpyrazole, reverse-phase HPLC with a C18 column is a suitable choice. However, the polar nature of the aminomethyl group can lead to poor retention on traditional C18 columns. To overcome this, several strategies can be employed, such as the use of ion-pairing reagents or specialized polar-embedded or polar-endcapped columns.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to HPLC with UV detection. This technique is particularly well-suited for the analysis of low-level impurities or for quantification in complex matrices such as biological fluids. The high specificity of MS detection minimizes interference from other components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC is a powerful technique for volatile and semi-volatile compounds, the analysis of polar amines like 3-(Aminomethyl)-5-phenylpyrazole can be challenging due to their low volatility and potential for adsorption in the GC system. Derivatization to a less polar, more volatile compound is often necessary to achieve good chromatographic performance.

This guide will focus on a primary LC-MS/MS method due to its high sensitivity and selectivity, and a secondary HPLC-UV method as a robust alternative for routine quality control.

Primary Analytical Method: LC-MS/MS Quantification

This method is recommended for its high sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex matrices.

Experimental Workflow

LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Quantification prep_start Weigh Sample/Standard dissolve Dissolve in Diluent prep_start->dissolve dilute Serial Dilution (for Calibration Curve) dissolve->dilute prep_end Transfer to Autosampler Vials dilute->prep_end inject Inject Sample prep_end->inject Analysis Queue lc_sep Chromatographic Separation inject->lc_sep ms_ion Electrospray Ionization (ESI) lc_sep->ms_ion ms_detect Tandem Mass Spectrometry (MS/MS) Detection ms_ion->ms_detect integrate Peak Integration ms_detect->integrate Raw Data calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify report Generate Report quantify->report

Caption: Workflow for LC-MS/MS quantification of 3-(Aminomethyl)-5-phenylpyrazole.

Protocol

1. Materials and Reagents

  • 3-(Aminomethyl)-5-phenylpyrazole reference standard of known purity

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade, e.g., Milli-Q)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound not present in the sample, e.g., a stable isotope-labeled version of the analyte or a related pyrazole derivative.

2. Instrumentation

  • An LC-MS/MS system equipped with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
LC Column C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined by infusing a standard solution. For 3-(Aminomethyl)-5-phenylpyrazole (C10H11N3, MW: 173.22), the precursor ion would be [M+H]+ at m/z 174.2. Product ions would be determined from fragmentation.
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C

4. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of 50:50 methanol:water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the standard stock solution.

  • Calibration Standards: Perform serial dilutions of the standard stock solution with 50:50 methanol:water to prepare a series of calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the internal standard to a final concentration of 100 ng/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve in a known volume of 50:50 methanol:water to achieve a concentration within the calibration range. Spike with the internal standard to a final concentration of 100 ng/mL.

5. Data Analysis

  • Integrate the peak areas for the analyte and the internal standard.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample by interpolating the peak area ratio from the calibration curve.

Secondary Analytical Method: HPLC-UV Quantification

This method is a robust and cost-effective alternative for routine quality control where the high sensitivity of LC-MS/MS is not required.

Experimental Workflow

HPLC_UV_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data_hplc Data Processing & Quantification prep_start_hplc Weigh Sample/Standard dissolve_hplc Dissolve in Mobile Phase prep_start_hplc->dissolve_hplc dilute_hplc Serial Dilution (for Calibration) dissolve_hplc->dilute_hplc prep_end_hplc Transfer to HPLC Vials dilute_hplc->prep_end_hplc inject_hplc Inject Sample prep_end_hplc->inject_hplc Analysis Sequence lc_sep_hplc Chromatographic Separation inject_hplc->lc_sep_hplc uv_detect UV Detection lc_sep_hplc->uv_detect integrate_hplc Peak Integration uv_detect->integrate_hplc Chromatogram calibrate_hplc External Standard Calibration integrate_hplc->calibrate_hplc quantify_hplc Quantification of Analyte calibrate_hplc->quantify_hplc report_hplc Generate Report quantify_hplc->report_hplc

Caption: Workflow for HPLC-UV quantification of 3-(Aminomethyl)-5-phenylpyrazole.

Protocol

1. Materials and Reagents

  • 3-(Aminomethyl)-5-phenylpyrazole reference standard of known purity

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Triethylamine (for use as a mobile phase modifier to improve peak shape)

2. Instrumentation

  • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

3. Chromatographic Conditions

ParameterCondition
LC Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid and 0.1% Triethylamine in Water
Mobile Phase B Acetonitrile
Isocratic Elution 70:30 (Mobile Phase A: Mobile Phase B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by UV scan of a standard solution (typically around 254 nm for phenyl-containing compounds).

4. Sample and Standard Preparation

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard and dissolve in 50 mL of the mobile phase.

  • Calibration Standards: Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of at least five calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve in a known volume of the mobile phase to achieve a concentration within the calibration range.

5. Data Analysis

  • Integrate the peak area of the analyte.

  • Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample by interpolating the peak area from the calibration curve.

Method Validation

Both the LC-MS/MS and HPLC-UV methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose. The following validation parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.To be defined based on the intended application.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% for assay, may be wider for impurity analysis.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2% for assay.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, column temperature, mobile phase composition, etc.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of 3-(Aminomethyl)-5-phenylpyrazole. The choice between the primary LC-MS/MS method and the secondary HPLC-UV method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any method chosen be fully validated to ensure the integrity of the generated data, thereby supporting the development of safe and effective pharmaceutical products.

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - NIH. (n.d.). Retrieved from [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Retrieved from [Link]

  • Experimental parameters and LC-MS/MS conditions of the five pyrazole fungicides. (n.d.). Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024, June 14). Retrieved from [Link]

  • Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (n.d.). Retrieved from [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed. (2023, March 1). Retrieved from [Link]

  • Analysis of aminopyrazole, a basic genotoxic impurity using mixed mode... - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC - NIH. (2020, May 26). Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). Retrieved from [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography - International CCS Knowledge Centre. (n.d.). Retrieved from [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography - PubMed. (n.d.). Retrieved from [Link]

  • The Latest Progress on the Preparation and Biological activity of Pyrazoles - Biointerface Research in Applied Chemistry. (2024, July 19). Retrieved from [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations | ACS Omega. (2017, December 13). Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope - cipac.org. (2020, June 8). Retrieved from [Link]

  • Analysis of carbohydrates as 1-phenyl-3-methyl-5-pyrazolone derivatives by capillary/microchip electrophoresis and capillary electrochromatography - PubMed. (n.d.). Retrieved from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

  • PREPARATION, CHARACTERIZATION, AND EVALUATION OF THE BIOLOGICAL ACTIVITY OF PYRAZOLINE DERIVATIVES PREPARED USING A SOLID BAS. (n.d.). Retrieved from [Link]

  • Analytical methods for amatoxins: A comprehensive review - PubMed. (2023, August 5). Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry - arkat usa. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds - PubMed. (n.d.). Retrieved from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.). Retrieved from [Link]

The Strategic Application of 3-(Aminomethyl)-5-phenylpyrazole in the Synthesis of Pyrazolo[3,4-b]pyridines: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrazolo[3,4-b]pyridines in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] Its structural resemblance to the purine nucleus allows it to interact with a variety of biological targets, leading to applications as kinase inhibitors, anticancer agents, and antiviral compounds.[3] The development of efficient and versatile synthetic routes to access novel, substituted pyrazolo[3,4-b]pyridines is therefore a critical endeavor for researchers in drug development. This application note provides an in-depth technical guide on the synthesis of this important scaffold, with a specific focus on the strategic use of 3-(aminomethyl)-5-phenylpyrazole as a key building block. We will explore the synthesis of this precursor and its subsequent application in the construction of the pyrazolo[3,4-b]pyridine ring system, offering detailed protocols and mechanistic insights.

Part 1: Synthesis of the Key Precursor: 3-(Aminomethyl)-5-phenyl-1H-pyrazole

The successful synthesis of pyrazolo[3,4-b]pyridines hinges on the availability of the requisite aminopyrazole starting material. In this section, we detail a robust, multi-step synthesis of 3-(aminomethyl)-5-phenyl-1H-pyrazole, commencing from readily available starting materials.

Workflow for the Synthesis of 3-(Aminomethyl)-5-phenyl-1H-pyrazole

Synthesis_Workflow A 3-Oxo-3-phenylpropanenitrile B 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile A->B  Hydrazine Hydrate, Trichloroacetonitrile C 3-(Aminomethyl)-5-phenyl-1H-pyrazole B->C  Reduction (e.g., LiAlH4 or Raney Ni/H2)

Caption: Synthetic pathway to 3-(aminomethyl)-5-phenyl-1H-pyrazole.

Step 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

The initial step involves the construction of the pyrazole ring. A well-established method for this is the reaction of a β-ketonitrile with hydrazine.[4] In this protocol, we adapt a procedure for the synthesis of substituted 3-aminopyrazole-4-carbonitriles.[5]

Protocol 1: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-Oxo-3-phenylpropanenitrile1.0145.1614.5 g (0.1 mol)
Trichloroacetonitrile1.1144.3815.9 g (0.11 mol)
Hydrazine Hydrate (80%)1.250.067.5 mL (0.12 mol)
Dioxane--150 mL

Procedure:

  • To a stirred solution of 3-oxo-3-phenylpropanenitrile (1.0 eq) in dioxane, add trichloroacetonitrile (1.1 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.2 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile.

Expected Yield: ~90%

Step 2: Reduction of the Nitrile to the Primary Amine

The crucial step to obtain the aminomethyl functionality is the reduction of the nitrile group. Two common and effective methods for this transformation are reduction with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using Raney nickel.

Protocol 2A: Reduction of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile with LiAlH₄

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile1.0184.2018.4 g (0.1 mol)
Lithium Aluminum Hydride (LiAlH₄)2.037.957.6 g (0.2 mol)
Anhydrous Tetrahydrofuran (THF)--400 mL

Procedure:

  • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under a nitrogen atmosphere, add 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) portion-wise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the dropwise addition of water (7.6 mL), followed by 15% aqueous sodium hydroxide (7.6 mL), and finally water (22.8 mL).

  • Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the combined filtrates under reduced pressure to yield 3-(aminomethyl)-5-phenyl-1H-pyrazole.

Expected Yield: ~75-85%

Protocol 2B: Catalytic Hydrogenation using Raney Nickel

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile1.0184.2018.4 g (0.1 mol)
Raney Nickel (slurry in water)--~5 g
Methanol saturated with Ammonia--200 mL
Hydrogen Gas--50 psi

Procedure:

  • In a high-pressure hydrogenation vessel, suspend 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in methanol saturated with ammonia.

  • Carefully add the Raney nickel slurry.

  • Seal the vessel and purge with nitrogen, then with hydrogen.

  • Pressurize the vessel with hydrogen to 50 psi and stir the mixture at room temperature for 24 hours, or until hydrogen uptake ceases.

  • Carefully vent the vessel and filter the catalyst through a pad of Celite.

  • Wash the filter cake with methanol.

  • Concentrate the combined filtrates under reduced pressure to yield 3-(aminomethyl)-5-phenyl-1H-pyrazole.

Expected Yield: ~80-90%

Part 2: Synthesis of Pyrazolo[3,4-b]pyridines via Friedländer Annulation

The Friedländer annulation is a classic and powerful method for the synthesis of quinolines and related heterocyclic systems.[6] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In our case, the 3-(aminomethyl)-5-phenylpyrazole acts as the amine component, and a 1,3-dicarbonyl compound provides the activated methylene and carbonyl functionalities.

Reaction Mechanism: Friedländer Annulation

Friedlander_Mechanism A 3-(Aminomethyl)-5-phenylpyrazole C Enamine Intermediate A->C Condensation B 1,3-Diketone B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Pyrazolo[3,4-b]pyridine D->E Dehydration

Caption: Generalized mechanism of the Friedländer annulation.

Protocol 3: Synthesis of 4,6-Dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol describes the reaction of 3-(aminomethyl)-5-phenylpyrazole with acetylacetone (a 1,3-diketone) to yield a disubstituted pyrazolo[3,4-b]pyridine.

Reagent/SolventMolar Eq.MW ( g/mol )Amount
3-(Aminomethyl)-5-phenyl-1H-pyrazole1.0187.241.87 g (10 mmol)
Acetylacetone1.1100.121.1 g (11 mmol)
Glacial Acetic Acid--20 mL

Procedure:

  • In a round-bottom flask, dissolve 3-(aminomethyl)-5-phenyl-1H-pyrazole (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (1.1 eq) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with aqueous sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford 4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine.

Expected Yield: ~70-80%

Data Presentation: Representative Yields
1,3-Dicarbonyl CompoundProduct Substituents (R¹, R²)Typical Yield (%)
AcetylacetoneCH₃, CH₃75
BenzoylacetoneC₆H₅, CH₃72
DibenzoylmethaneC₆H₅, C₆H₅68
Ethyl AcetoacetateCH₃, OH65

Conclusion and Future Perspectives

The synthetic strategies outlined in this application note provide a clear and reproducible pathway for the synthesis of pyrazolo[3,4-b]pyridines utilizing the versatile building block, 3-(aminomethyl)-5-phenylpyrazole. The protocols are robust and can be adapted for the synthesis of a diverse library of substituted pyrazolo[3,4-b]pyridines by varying the 1,3-dicarbonyl component in the Friedländer annulation. The primary amino group of the key intermediate also offers a handle for further derivatization, opening avenues for the exploration of novel chemical space in the quest for new therapeutic agents. The methodologies presented herein are intended to empower researchers in medicinal chemistry and drug development to efficiently access this important class of heterocyclic compounds.

References

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]

  • Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(8), 9597–9611. [Link]

  • El-Abadelah, M. M., Hussein, A. Q., & Nazer, M. Z. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 456–497. [Link]

  • Kantevari, S., Vuppalapati, S. V. N., & Nagarapu, L. (2007). One-step synthesis of diarylpyrazolo[3,4-b]pyridines from isoflavones. Journal of Heterocyclic Chemistry, 44(4), 931-934. [Link]

  • Abdel-Aziz, H. A., El-Zahabi, H. S. A., & Dawood, K. M. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2019(1), 194-245. [Link]

  • Zhang, D., Song, J., & Wang, Z. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6475. [Link]

  • Kaspady, M., Narayanam, M., & Raju, V. (2010). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 15(9), 6135-6169. [Link]

  • El-Faham, A., El-Sayed, R., & El-Kousi, S. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5731. [Link]

  • Organic Syntheses Procedure, 3(5)-aminopyrazole. [Link]

  • Nassar, E., Fun, H. K., & Abdel-Hafez, S. H. (2012). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o485. [Link]

  • Zareef, M. F., Iqbal, R., Zaidi, J. H., Arfan, M., & Shafiq-ur-Rehman. (2007). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 12(6), 1238–1245. [Link]

  • El-Sayed, N. N. E., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Scientific Reports, 13(1), 8632. [Link]

  • Domino-reactions of 3-methyl-5-aminopyrazole with 1-phenyl-3-(4-alkoxyphenyl)pyrazole-4-carbaldehydes and 2,2-dimethyl-1,3-dioxane-4,6-dione. (2020). Journal of Organic and Pharmaceutical Chemistry, 18(1), 4-11. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Azzouny, A. A. (2018). Reaction between 5-amino-pyrazoles with various 1,3-diketones and malondialdehyde. Chemistry of Heterocyclic Compounds, 54(1), 58-64. [Link]

  • El-Mekabaty, A., & El-Faham, A. (2018). Synthesis of 1,3-Diphenyl-1H-pyrazole-5-carbonitrile via Multicomponent Reaction. Chemistry of Heterocyclic Compounds, 54(6), 634-635. [Link]

  • Fathalla, W., & Zaki, M. (2015). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 62(10), 863-870. [Link]

  • Google Patents. (2019). Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • Ghasemi, S., & Ghamari, N. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society, 17(10), 2635-2643. [Link]

  • Google Patents. (2009). Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Ivanova, Y. A., & Karchava, A. V. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. RSC Advances, 7(57), 36003-36015. [Link]

  • Abdel-Gawad, H., & Abdel-Wahab, B. F. (2019). Synthesis of 3-substituted aminopyrazole[3,4-b]pyridines and pyrazolopyridopyrimidines. Arkivoc, 2019(5), 134-146. [Link]

  • El-Ghanam, A. M. (2017). (PDF) Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (Part II). International Journal of Organic Chemistry, 7(4), 355-364. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

Sources

application of 3-(Aminomethyl)-5-phenylpyrazole in agrochemical research

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Pyrazole

I'm starting my deep dive by hitting Google. I'm focusing on finding authoritative info on 3-( Aminomethyl)-5-phenylpyrazole in agrochemical research. I need to understand its synthesis, mechanism of action, and any proven applications, to get a solid base.

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designing peptide mimetics with 3-(Aminomethyl)-5-phenylpyrazole scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by systematically searching Google for information on peptide mimetics, focusing on those based on the 3-(aminomethyl)-5-phenylpyrazole scaffold. This initial phase involves comprehensive data collection on their design, synthesis, and potential applications.

Initiating Search Refinement

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Planning Note Assembly

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Analyzing Initial Findings

I've established a solid understanding of the pyrazole scaffold and its role in drug discovery. The initial search highlights its importance, synthetic routes, and applications in designing bioactive molecules like peptidomimetics. This provides a strong base for further exploration.

Exploring SAR Relationships

I'm now delving into the Structure-Activity Relationships of pyrazole derivatives. The information confirms pyrazole's "privileged scaffold" status in drug design. I'm focusing on how substituents influence activity, considering reaction schemes, specific conditions, and biological evaluations like MTT assays. This will help with the next phase of drug design.

Defining Synthesis Focus

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Refining Specific Synthesis

I now understand that pyrazole is a privileged scaffold, appearing in many drugs. I've uncovered information about general pyrazole synthesis, like 1,3-dipolar cycloaddition, as well as reaction schemes. I now need a protocol for 3-(aminomethyl)-5-phenylpyrazole specifically, which is where my focus lies. I also need detailed examples of how the aminomethyl group couples amino acids, and the role of the compound as a peptidomimetic scaffold. I plan to organize the gathered information logically and design diagrams/tables. I'm focusing on the synthesis of this specific derivative.

Analyzing Latest Research Data

I've made headway in my research; the second round of searches yielded more specific data. I'm focusing on aminopyrazoles and their role in creating peptidomimetics. Several papers highlight various synthesis methods, including solid-phase strategies, which could be helpful.

Developing Specific Synthesis Protocol

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Creating Focused Synthesis Strategy

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Creating Cohesive Protocol

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Reviewing the Data

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Assessing the Synthesis

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Analyzing the Gaps

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Troubleshooting & Optimization

optimizing the yield of 3-(Aminomethyl)-5-phenylpyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Expanding Investigation Scope

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purification challenges of 3-(Aminomethyl)-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting by diving deep into Google, aiming to understand the purification hurdles of 3-(Aminomethyl)-5-phenylpyrazole. I'm focusing on properties like polarity, solubility, pKa, and its potential for forming complexes. It's a broad search, but I want to lay a solid foundation for more focused research.

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Technical Support Center: Synthesis of 3-(Aminomethyl)-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(Aminomethyl)-5-phenylpyrazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during this synthesis. Our goal is to equip you with the causal understanding and practical solutions needed to optimize your reaction outcomes, ensuring high yield and purity.

Guide Structure

  • Synthetic Overview: A brief look at the primary synthetic pathway.

  • Troubleshooting Guide (Q&A): Addressing specific experimental problems, their root causes, and corrective actions.

  • Frequently Asked Questions (FAQs): Answering common queries about the synthesis.

  • Key Experimental Protocols: Detailed, step-by-step procedures for the synthesis.

  • References: A consolidated list of cited scientific literature.

Synthetic Overview: The Nitrile Reduction Pathway

The most common and efficient laboratory-scale synthesis of 3-(Aminomethyl)-5-phenylpyrazole proceeds via a two-step sequence. First, the pyrazole core is constructed by the condensation of benzoylacetonitrile with hydrazine, forming 3-amino-5-phenylpyrazole, which is then diazotized and cyanated to yield 3-cyano-5-phenylpyrazole. However, a more direct approach for the pyrazole core often involves precursors that lead directly to the desired 3-cyano-5-phenylpyrazole. The crucial final step, and the focus of this guide, is the reduction of the nitrile group to the primary aminomethyl group.

The primary route is summarized below:

Synthetic_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Nitrile Reduction A Benzoylacetonitrile + Hydrazine B 3-Cyano-5-phenylpyrazole A->B Condensation C 3-(Aminomethyl)-5-phenylpyrazole B->C Reduction (e.g., Raney Ni, H₂)

Caption: General synthetic route to 3-(Aminomethyl)-5-phenylpyrazole.

This guide will focus primarily on the challenges associated with the nitrile reduction step and the inherent reactivity of the aminopyrazole product.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during your synthesis.

Problem 1: Low or No Conversion of 3-Cyano-5-phenylpyrazole

Q: I've set up the catalytic hydrogenation of 3-cyano-5-phenylpyrazole using Raney® Nickel, but the reaction is stalled or showing very low conversion even after an extended time. What's going wrong?

A: This is a classic problem in the hydrogenation of nitrogen-containing heterocycles. The root cause is almost always related to the catalyst.

Primary Causes & Solutions:

  • Catalyst Inactivation (Poisoning): The most likely culprit. Both the pyrazole starting material and the aminomethyl product are nitrogenous bases that can act as poisons to the precious metal catalyst. They coordinate strongly to the active sites on the nickel surface, preventing the adsorption of hydrogen and the nitrile substrate.[1]

    • Solution 1: Increase Catalyst Loading. As a first-line solution, increase the weight percentage of the Raney® Ni catalyst. This provides more active sites, compensating for those that are poisoned. See the protocol section for a recommended starting range.

    • Solution 2: Use Ammonia as a Co-solvent. Performing the hydrogenation in a solution of ammonia in methanol or ethanol can be highly effective. The ammonia competes for the acidic sites on the catalyst surface, preventing the stronger binding of the pyrazole substrate and product. This dynamic exchange keeps the catalyst surface more accessible for the hydrogenation reaction.

    • Solution 3: Catalyst Quality. Ensure your Raney® Nickel is fresh and active. It is typically stored as a slurry in water. Before use, it should be washed thoroughly with the reaction solvent to remove water.[2] Expired or improperly stored catalyst will have significantly reduced activity.

  • Insufficient Hydrogen Pressure: While atmospheric pressure can sometimes suffice, nitrile reductions often require higher pressures to achieve reasonable reaction rates.

    • Solution: Increase the hydrogen pressure. A starting pressure of 50-100 psi is often a good optimization point. Ensure your reaction vessel is rated for the pressure you are using.

  • Poor Substrate Purity: Impurities from the previous step, particularly sulfur-containing compounds or other strong Lewis bases, can be potent catalyst poisons.

    • Solution: Recrystallize your 3-cyano-5-phenylpyrazole intermediate before the reduction step to ensure high purity.

Troubleshooting_Low_Conversion Start Low/No Conversion in Nitrile Reduction Q1 Is the catalyst fresh and properly activated? Start->Q1 A1_No Use fresh catalyst; wash thoroughly before use. Q1->A1_No No A1_Yes Check for poisoning or reaction conditions. Q1->A1_Yes Yes Q2 Are nitrogenous bases poisoning the catalyst? A1_Yes->Q2 A2_Yes Increase catalyst loading. Add ammonia to the solvent. Q2->A2_Yes Likely Q3 Is H₂ pressure adequate? Q2->Q3 Unlikely End Reaction Proceeds A2_Yes->End A3_No Increase H₂ pressure (e.g., 50-100 psi). Q3->A3_No No Q3->End Yes A3_No->End

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: Formation of Multiple Byproducts

Q: My reaction seems to work, but I'm getting a complex mixture of products in my final crude material, making purification a nightmare. What are these impurities?

A: The formation of multiple products points to several potential side reactions, primarily stemming from the reactivity of the amine product or incomplete reduction.

Likely Side Products & Their Causes:

  • Secondary Amine (Dimer): (5-phenyl-1H-pyrazol-3-yl)methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]amine

    • Cause: This is the most common byproduct. The newly formed primary amine product is nucleophilic and can react with the intermediate imine (formed from partial reduction of another nitrile molecule). A subsequent reduction of this new C=N bond yields the secondary amine.

    • Solution:

      • Use a large excess of ammonia: When using catalytic hydrogenation, conducting the reaction in a saturated solution of ammonia in methanol significantly increases the concentration of the "competing" nucleophile (NH₃), which minimizes the chance of the product amine reacting with the imine intermediate.

      • Alternative Reducing Agents: Using a stoichiometric hydride reducing agent like Lithium Aluminum Hydride (LiAlH₄) can sometimes give cleaner results, as the reaction is typically faster and the intermediate imine is rapidly consumed.[3]

  • N-Alkylated Pyrazoles:

    • Cause: If your reaction conditions inadvertently contain an alkylating agent (e.g., from a solvent like dichloromethane under basic conditions, or impurities), the highly nucleophilic nitrogen atoms of the pyrazole ring can get alkylated. This leads to a mixture of N1 and N2 alkylated isomers.

    • Solution: Scrutinize all reagents and solvents for potential alkylating agents. Use high-purity, non-reactive solvents like ethanol, methanol, or THF.

Table 1: Common Side Products and Diagnostic NMR/MS Signatures

Side ProductStructureDiagnostic Signature
Secondary Amine (Py-CH₂)-NH-(CH₂-Py)Mass spec shows M+ peak at ~342.2 g/mol . ¹H NMR shows a complex multiplet for the CH₂ groups and a broad NH singlet.
N1-Alkylated Product 1-Alkyl-3-(aminomethyl)-..Loss of the broad N-H proton signal from the pyrazole ring in ¹H NMR. Mass spec shows M+ corresponding to product + alkyl group.
N2-Alkylated Product 2-Alkyl-3-(aminomethyl)-..Similar to N1-alkylation, but with different chemical shifts for pyrazole ring protons.
Problem 3: Product Degradation or Discoloration

Q: I successfully isolated my product, but it is a dark oil or solid that seems to degrade upon standing or during purification. How can I improve its stability?

A: Primary amines, especially those adjacent to aromatic systems, can be sensitive to air oxidation.

Causes & Solutions:

  • Air Oxidation: The aminomethyl group can be oxidized by atmospheric oxygen, often catalyzed by trace metal impurities. This process leads to the formation of colored, high-molecular-weight impurities.

    • Solution 1: Handle Under Inert Atmosphere. Conduct the reaction workup, purification (e.g., column chromatography, distillation), and final product storage under an inert atmosphere of nitrogen or argon.

    • Solution 2: Use an Antioxidant. Adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage container can help inhibit radical-mediated oxidation pathways.

    • Solution 3: Convert to a Salt. The most robust solution for long-term storage is to convert the free base to a stable salt, such as the hydrochloride (HCl) or hydrobromide (HBr) salt. This is done by dissolving the purified free base in a suitable solvent (e.g., ether, ethyl acetate) and adding a solution of HCl in the same or a miscible solvent. The protonated ammonium salt is much less susceptible to oxidation and is typically a stable, crystalline solid that is easier to handle.

Frequently Asked Questions (FAQs)

Q1: What is the best method to reduce the nitrile group in 3-cyano-5-phenylpyrazole? A: Both catalytic hydrogenation and chemical reduction with hydrides are effective.

  • Catalytic Hydrogenation (e.g., Raney® Ni, Rh/C): This method is often preferred for larger-scale synthesis due to lower cost, easier product workup (catalyst is filtered off), and environmental considerations ("greener"). However, it is susceptible to catalyst poisoning.[4]

  • Chemical Reduction (e.g., LiAlH₄, BH₃·THF): These reagents are powerful and often give clean, fast reductions on a lab scale. However, they are more expensive, require strictly anhydrous conditions, and involve a more complex aqueous workup to quench the excess reagent and hydrolyze the aluminum or boron salts.

Q2: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10% methanol in dichloromethane or 20% ethyl acetate in hexanes. The starting nitrile will be significantly less polar than the product amine. Staining with ninhydrin is an excellent way to visualize the amine product, which will typically appear as a purple or pink spot. You can also monitor the disappearance of the nitrile peak (~2230 cm⁻¹) in the IR spectrum of aliquots.

Q3: My final product is an oil. How can I crystallize it? A: If the free base is an oil, converting it to a salt (as described in Problem 3) is the most reliable way to obtain a crystalline solid. If you need the free base as a solid, you can try various recrystallization solvents. Start with a nonpolar solvent like hexanes or toluene and add a more polar co-solvent (like ethyl acetate or a small amount of ethanol) dropwise until the oil dissolves, then cool slowly.

Q4: Can I synthesize this compound via reductive amination of 3-formyl-5-phenylpyrazole? A: Yes, this is a viable alternative route. The key challenge is controlling the formation of the secondary amine byproduct. Using a large excess of the ammonia source (e.g., ammonium acetate with a reducing agent like sodium cyanoborohydride) is crucial for maximizing the yield of the desired primary amine.

Key Experimental Protocols

Protocol 4.1: Synthesis of 3-Cyano-5-phenylpyrazole (Precursor)

This protocol is adapted from the general principles of Knorr-type pyrazole synthesis.[5]

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzoylacetonitrile (1.0 eq) and ethanol (5 mL per gram of nitrile).

  • Stir the mixture to dissolve the starting material.

  • Add hydrazine monohydrate (1.2 eq) dropwise to the solution. The reaction is often exothermic.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the benzoylacetonitrile is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath. The product may crystallize directly.

  • If no crystals form, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be recrystallized from ethanol or an ethanol/water mixture if necessary.

Protocol 4.2: Reduction of 3-Cyano-5-phenylpyrazole with Raney® Nickel

This protocol is a representative procedure for catalytic hydrogenation of a heterocyclic nitrile.[6]

Safety Note: Raney® Nickel is pyrophoric when dry and can ignite in air.[2] Always handle it as a slurry under a solvent. Hydrogen gas is flammable and explosive. Ensure the apparatus is properly sealed and the reaction is performed in a well-ventilated fume hood away from ignition sources.

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-cyano-5-phenylpyrazole (1.0 eq).

  • Add the solvent, typically methanolic ammonia (a solution of 7N NH₃ in methanol is commercially available, or can be prepared by bubbling ammonia gas through cold methanol). Use approximately 10-20 mL of solvent per gram of substrate.

  • Carefully add Raney® Nickel (50% slurry in water) as the catalyst. A typical loading is 10-20% by weight relative to the starting nitrile. Before adding, decant the water and wash the catalyst slurry 2-3 times with the reaction solvent (methanol).

  • Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Begin vigorous stirring or shaking and heat the reaction to 40-50 °C if necessary.

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. This can take several hours to overnight.

  • Once complete, cool the vessel to room temperature, and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. CAUTION: Do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(Aminomethyl)-5-phenylpyrazole.

  • The crude product can be purified by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane containing 1% triethylamine to prevent streaking) or by vacuum distillation.

References

  • Organic Syntheses Procedure. 3(5)-aminopyrazole. [Link]

  • PubChem. 3-Amino-5-phenylpyrazole. [Link]

  • Patent US5616723A.
  • Organic Syntheses Procedure. Raney Nickel Catalyst. [Link]

  • Fadda, A. A., et al. (2012). An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. Molecules, 17(9), 11022-11035.
  • El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo [3, 4-b] Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(2), 507-518.
  • Abdel-Aziz, A. A.-M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 650-679.
  • Master Organic Chemistry. Reagent Friday: Raney Nickel. [Link]

  • ResearchGate. (2022). Hydrogenation of pyrrole derivatives - Part V.
  • Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4. [Link]

  • PrepChem. Synthesis of B. 3-Amino-5-phenylpyrazole. [Link]

  • YouTube. Synthesis of 3-methyl-1-phenyl-5-pyrazoline. [Link]

  • Journal of Medicinal and Chemical Sciences. (2020).
  • Organic Syntheses Procedure. 3,5-dimethylpyrazole. [Link]

  • ResearchGate. (2022). Hydrogenation of pyrrole derivatives - Part V.

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Technical Support Center: Regioselectivity in 3-(Aminomethyl)-5-phenylpyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Aminomethyl)-5-phenylpyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this versatile scaffold. Here, we address common experimental challenges through in-depth FAQs and troubleshooting protocols, grounding our advice in established chemical principles and field-proven experience.

The core challenge with unsymmetrically substituted pyrazoles, such as 3-(aminomethyl)-5-phenylpyrazole, lies in controlling reactions at the two distinct ring nitrogen atoms (N1 and N2). Their similar electronic properties often lead to the formation of regioisomeric mixtures, complicating synthesis and purification.[1][2] This guide provides strategies to overcome this hurdle and steer your reactions toward the desired isomeric product.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 3-(aminomethyl)-5-phenylpyrazole?

The molecule presents three primary nucleophilic sites: the two pyrazole ring nitrogens (N1 and N2) and the exocyclic primary amine of the aminomethyl group. In the absence of a protecting group strategy, electrophilic reagents can react non-selectively with all three sites, leading to complex product mixtures. The pyrazole ring itself can also undergo C-H functionalization at the C4 position under specific catalytic conditions.[3][4]

Q2: What key factors determine whether a reaction favors the N1 or N2 position on the pyrazole ring?

The regiochemical outcome is a delicate interplay of several factors. Understanding these allows for rational control over the reaction.[1]

  • Steric Hindrance: This is arguably the most dominant factor for this specific molecule. The bulky phenyl group at the C5 position significantly shields the adjacent N1 nitrogen. Consequently, many reactions, especially with bulky electrophiles, will preferentially occur at the less sterically hindered N2 nitrogen.[1][5]

  • Electronic Effects: The phenyl group at C5 and the aminomethyl group at C3 modulate the electron density and nucleophilicity of the adjacent nitrogens. While both are sp2-hybridized, subtle differences in their electronic environment can be exploited.[6]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the N1:N2 ratio. For instance, the cation of the base can coordinate to a specific nitrogen, directing the reaction pathway.[2] Similarly, solvent properties, such as polarity and hydrogen-bonding capability, can stabilize one transition state over another.[7]

  • Nature of the Electrophile: The size and reactivity of the alkylating or acylating agent are critical. Smaller, more reactive electrophiles (e.g., methyl iodide) may show less selectivity than larger ones (e.g., a bulky benzyl bromide).

Q3: Why is protecting the aminomethyl group often the first and most critical step?

The primary amine of the aminomethyl group is a potent nucleophile and is often more reactive than the pyrazole ring nitrogens, especially under basic conditions. To prevent unwanted side reactions such as N-alkylation or N-acylation at the side chain, it is almost always necessary to protect this group before attempting to functionalize the pyrazole ring. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under various conditions and its straightforward removal.

Troubleshooting Guide & Optimization Protocols

This section addresses specific experimental problems with detailed explanations and actionable protocols.

Issue 1: My N-alkylation reaction yields an inseparable mixture of N1 and N2 isomers. How can I improve selectivity?

This is the most common challenge. The solution lies in systematically manipulating the reaction parameters to favor one isomer.

The formation of an isomeric mixture indicates that the energy barrier for reaction at both N1 and N2 is similar under your current conditions. To improve selectivity, you must create a larger energy difference between the two competing reaction pathways. This is achieved by amplifying the effects of steric hindrance and optimizing reaction conditions.

G cluster_start Starting Material cluster_reaction Reaction with Electrophile (E+) cluster_products Potential Products start 3-(Aminomethyl)-5-phenylpyrazole (Amine Protected) rxn Base, Solvent, Temp. start->rxn N1_product N1-Alkylated Isomer (Sterically Hindered) rxn->N1_product Pathway 1 N2_product N2-Alkylated Isomer (Sterically Favored) rxn->N2_product Pathway 2

Caption: Competing pathways in the N-alkylation of 3-(aminomethyl)-5-phenylpyrazole.

The C5-phenyl group provides a powerful steric shield for the N1 position. You can leverage this to drive the reaction towards the N2 isomer.

  • Increase the Bulk of the Electrophile: If possible, use an alkylating or acylating agent with greater steric demand.

  • Use a Non-Coordinating Base: Strong, non-coordinating bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) deprotonate the pyrazole to form the pyrazolate anion. In this state, the reaction becomes highly sensitive to sterics, strongly favoring attack at the exposed N2 position.

  • Solvent Choice: Aprotic, non-polar solvents like THF or Dioxane are often preferred as they do not compete for coordination and allow steric factors to dominate.

Achieving N1 selectivity is more challenging due to the steric hindrance from the C5-phenyl group. However, it can often be accomplished by using specific conditions that override sterics.

  • Use of Coordinating Bases and Solvents: In some systems, smaller, hard cations (like Li+) from bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can chelate with the N2 nitrogen and a directing group (if present), potentially leaving the N1 position more accessible for attack.

  • Solvent Effects: The use of highly polar, hydrogen-bond-donating solvents, such as fluorinated alcohols (TFE, HFIP), has been shown to dramatically alter and improve regioselectivity in pyrazole synthesis and functionalization, potentially by stabilizing the transition state leading to the more sterically hindered product.[7][8]

ParameterTo Favor N2-Alkylation (Steric Control)To Favor N1-Alkylation (Challenging)Rationale
Base NaH, K₂CO₃, KHMDSn-BuLi, LDA (system-dependent)Non-coordinating bases allow sterics to dominate. Small, hard cations may offer alternative coordination pathways.[2]
Solvent THF, Dioxane, Toluene (Aprotic, Non-polar)TFE, HFIP (Fluorinated Alcohols)Non-polar solvents enhance steric effects. Fluorinated alcohols can alter selectivity through unique solvation properties.[7]
Temperature Lower temperatures (e.g., 0 °C to RT)Higher temperatures may be neededLower temperatures increase selectivity by favoring the pathway with the lowest activation energy (typically N2).
Electrophile Bulky (e.g., iso-propyl, benzyl)Small (e.g., methyl)Larger electrophiles are more sensitive to steric hindrance.
Issue 2: My reaction is sluggish and gives low yields, even after screening bases and solvents.

A lack of reactivity can often be traced back to the nucleophilicity of the pyrazole ring or issues with the electrophile.

The pyrazole ring is aromatic and only moderately nucleophilic. Deprotonation with a suitable base is essential to form the more reactive pyrazolate anion. If the base is not strong enough to fully deprotonate the pyrazole N-H (pKa ≈ 14-15), the reaction will be slow.

  • Verify Base Strength: Ensure your base is strong enough. For a typical pyrazole, bases like potassium carbonate (K₂CO₃) in DMF or NaH in THF are effective. If your pyrazole has electron-withdrawing groups, a stronger base like NaH or KHMDS may be necessary.

  • Increase Temperature: Many N-alkylation reactions benefit from heating. Refluxing in THF (66 °C) or heating in DMF (80-100 °C) can significantly increase the reaction rate. Temperature can sometimes be used to control regioselectivity as well.[9]

  • Use a More Reactive Electrophile: Switch from an alkyl chloride or bromide to an alkyl iodide or triflate, which are better leaving groups and will react faster.

  • Consider Catalysis: For certain alkylations, Lewis acid catalysis can promote the reaction. For example, magnesium-based catalysts have been shown to selectively promote N2-alkylation.[10]

Issue 3: I am observing significant side-product formation on the aminomethyl side chain, even with a protecting group.

This suggests that your protecting group is not stable under the reaction conditions or that the deprotection is occurring prematurely.

The Boc group is generally stable to basic conditions used for N-alkylation but is labile under strongly acidic conditions. If your workup involves a strong acid wash, you may be inadvertently cleaving the protecting group. Alternatively, certain reagents may be incompatible with the Boc group.

This protocol must be performed before attempting N-functionalization of the pyrazole ring.

  • Dissolve Substrate: Dissolve 3-(aminomethyl)-5-phenylpyrazole (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add Base: Add a non-nucleophilic base, such as Triethylamine (Et₃N, 1.5 eq) or Diisopropylethylamine (DIPEA, 1.5 eq).

  • Add Protecting Agent: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water. Extract the aqueous layer with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting Boc-protected compound by column chromatography on silica gel.

G A 1. Protect Amine (e.g., Boc-protection) B 2. Regioselective N-Functionalization (Alkylation, Acylation, etc.) A->B C 3. Purify Desired Regioisomer (N1 or N2 product) B->C D 4. Deprotect Amine (e.g., TFA in DCM) C->D E Final Product D->E

Caption: A robust workflow for regioselective functionalization.

  • Verify Stability: Confirm the stability of your protecting group under your specific reaction conditions in a separate control experiment.

  • Modify Workup: Use a mild workup procedure. If an acid wash is necessary, use a dilute solution of a weak acid like citric acid or ammonium chloride (NH₄Cl).

  • Choose a More Robust Protecting Group: If the Boc group proves unsuitable, consider more robust alternatives like the Carboxybenzyl (Cbz) group, which is stable to acid but removed by hydrogenolysis.

References

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3526. [Link]

  • American Chemical Society Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. [Link]

  • Edilova, Y., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(21), 13491. [Link]

  • ResearchGate. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective Synthesis of 1,3,5- and 1,3,4,5-Substituted Pyrazoles via Acylation of N-Boc-N-Substituted Hydrazones. [Link]

  • Royal Society of Chemistry. (2014). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2016). 2-Aminophenyl-1H-pyrazole as a Removable Directing Group for Copper-Mediated C-H Amidation and Sulfonamidation. [Link]

  • National Institutes of Health. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. [Link]

  • National Institutes of Health. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • American Chemical Society Publications. (2008). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 130(24), 7761–7770. [Link]

  • National Institutes of Health. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. [Link]

  • MDPI. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(19), 6296. [Link]

  • ResearchGate. (2016). 2-Aminophenyl-1 H -pyrazole as a Removable Directing Group for Copper-Mediated C–H Amidation and Sulfonamidation. [Link]

  • National Institutes of Health. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(21), 5002. [Link]

  • National Institutes of Health. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • MDPI. (2019). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Sci. Pharm., 87(4), 26. [Link]

  • ChemistryViews. (2025). Solvent-Directed Regioselective Cascade Reaction of Diazo Compounds. [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ResearchGate. (2022). Strategic atom replacement enables regiocontrol in pyrazole alkylation. [Link]

  • ResearchGate. (2000). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. [Link]

  • American Chemical Society Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(17), 11931–11942. [Link]

  • American Chemical Society Publications. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (2012). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Journal of the American Chemical Society, 134(22), 9086–9089. [Link]

  • Royal Society of Chemistry. (2020). Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • National Institutes of Health. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • ResearchGate. (2014). Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. [Link]

  • American Chemical Society Publications. (2018). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 20(17), 5218–5222. [Link]

  • National Institutes of Health. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • Spandidos Publications. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • Thieme. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). [Link]

  • National Institutes of Health. (2017). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

  • National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • National Institutes of Health. (2012). Regioselectivity in the multicomponent reaction of 5-aminopyrazoles, cyclic 1,3-diketones and dimethylformamide dimethylacetal under controlled microwave heating. [Link]

  • ResearchGate. (2011). Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate. [Link]

  • ResearchGate. (2022). Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones: Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives. [Link]

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stability issues of 3-(Aminomethyl)-5-phenylpyrazole in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(Aminomethyl)-5-phenylpyrazole

A Guide to Understanding and Mitigating Solution Stability Issues

Welcome to the technical support guide for 3-(Aminomethyl)-5-phenylpyrazole. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. We will delve into the underlying chemical principles governing its stability, provide actionable troubleshooting protocols, and offer a framework for conducting robust stability assessments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments. The format is designed to help you quickly identify your issue and implement a scientifically sound solution.

Q1: I'm observing new, unidentified peaks in my HPLC/LC-MS analysis of a 3-(Aminomethyl)-5-phenylpyrazole solution that has been stored for a short period. What is the likely cause?

Answer:

The appearance of new peaks is a classic indicator of chemical degradation. For a molecule like 3-(Aminomethyl)-5-phenylpyrazole, with its reactive aminomethyl group and pyrazole core, several degradation pathways are possible. The primary suspects are oxidation, hydrolysis, and photodegradation.

Causality and Investigation:

  • Oxidative Degradation: The primary amine of the aminomethyl group is susceptible to oxidation, which can be catalyzed by dissolved oxygen, trace metal ions in your solvent, or exposure to air. This can lead to the formation of corresponding imines, aldehydes, or further oxidative products. The pyrazole ring itself can also undergo oxidation under certain conditions.

  • Hydrolytic Degradation: While the pyrazole ring is generally stable, extreme pH conditions (either strongly acidic or basic) can promote ring cleavage or reactions involving the substituents. The aminomethyl group's reactivity can also be influenced by pH.

  • Photodegradation: Phenylpyrazole structures, such as the related insecticide Fipronil, are known to be susceptible to degradation upon exposure to light, particularly UV radiation.[1] This can lead to complex reactions including ring cleavage, dechlorination (if applicable to derivatives), and other structural rearrangements.[1][2][3]

Troubleshooting Protocol:

  • Isolate the Degradation Pathway: To identify the root cause, set up a small array of controlled experiments:

    • Oxidation Control: Prepare a fresh solution using a de-gassed, high-purity solvent (sparge with nitrogen or argon for 15-20 minutes). Store this solution in a tightly sealed vial with minimal headspace, and compare its stability to a solution prepared without these precautions.

    • Photodegradation Control: Prepare a fresh solution and store it in an amber vial or a vial completely wrapped in aluminum foil. Compare its stability to a solution in a clear vial left on the lab bench.

    • pH Control: If using an aqueous or protic solvent, prepare solutions buffered at different pH values (e.g., pH 3, pH 7, pH 9) to assess pH-dependent stability.

  • Analyze and Compare: Use a stability-indicating method (typically HPLC-UV/MS) to monitor the appearance of degradants in each condition over a set time course (e.g., T=0, 2, 4, 8, 24 hours). The condition that shows the most significant degradation points to the primary instability factor.

Q2: The measured concentration and biological activity of my stock solution are decreasing over time, even when stored at -20°C. Why is this happening and how can I prevent it?

Answer:

A decrease in potency is a direct consequence of the degradation discussed in Q1. While freezing is a common storage method, it may not be sufficient to halt all degradation, especially if the solution is not prepared and stored optimally.

Causality and Mitigation Strategies:

  • Solvent Choice is Critical: The choice of solvent can dramatically impact stability.

    • DMSO: While an excellent solubilizing agent, DMSO can be hygroscopic (absorb water), and older or improperly stored DMSO may contain acidic impurities or peroxides that can accelerate degradation.

    • Protic Solvents (Methanol, Ethanol, Water): These solvents can participate in hydrogen bonding and potential solvolysis reactions, especially if the pH is not controlled.

    • Aprotic Solvents (Acetonitrile, THF): Generally offer better stability against hydrolysis but require careful handling to exclude water.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce atmospheric oxygen and moisture with each cycle, accelerating degradation. The process of freezing can also cause pH shifts in buffered solutions as components freeze at different rates, creating pockets of high or low pH that can damage the compound.

Recommended Best Practices:

  • Solvent Selection & Preparation: Use only high-purity, anhydrous solvents from a reputable supplier. If using DMSO, use a fresh, sealed bottle and consider purchasing smaller volume bottles to minimize exposure to air over time.

  • Aliquot Your Stock Solution: After preparing the primary stock solution, immediately divide it into smaller, single-use aliquots in tightly sealed vials (amber glass is recommended). This prevents contamination and degradation of the main stock from repeated use and freeze-thaw cycles.

  • Inert Atmosphere Storage: For maximum stability of high-value stock solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing and freezing.

  • Storage Temperature: While -20°C is standard, for long-term storage (>1 month), consider -80°C to further slow down any potential degradation kinetics.

Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions for solid 3-(Aminomethyl)-5-phenylpyrazole?

    • The solid compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[4][5][6] Avoid storing near strong oxidizing agents.[7]

  • What are the most likely degradation products I should monitor for?

    • Based on the chemistry of aminopyrazoles and related phenylpyrazoles, you should look for masses corresponding to:

      • Oxidation products: e.g., the aldehyde resulting from oxidation of the aminomethyl group.

      • Hydrolysis products: e.g., potential amide formation from the aminomethyl group under specific conditions or products of pyrazole ring opening.

      • Photodegradation products: These can be complex, but may include desulfinylated or rearranged structures if sulfur-containing derivatives are used, or products of ring cleavage.[1][2][8]

  • Is tautomerism a stability concern for this molecule?

    • Yes, tautomerism is an intrinsic property of many pyrazole derivatives.[9] 3(5)-aminopyrazoles can exist in different tautomeric forms. While this is an equilibrium and not degradation, the ratio of tautomers can be influenced by the solvent, pH, and temperature.[9] This can potentially affect analytical results (e.g., peak shape in chromatography) and biological activity. It is crucial to use a consistent and well-defined solvent system for all experiments to ensure reproducibility.

Investigative Protocol: Forced Degradation Study

To systematically identify degradation pathways and develop a robust, stability-indicating analytical method, a forced degradation (stress testing) study is essential.[10][11][12] This involves intentionally subjecting the compound to harsh conditions to generate potential degradants.

Objective

To identify the degradation products of 3-(Aminomethyl)-5-phenylpyrazole under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to validate an analytical method's ability to separate these degradants from the parent compound.

Materials
  • 3-(Aminomethyl)-5-phenylpyrazole

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

  • pH meter, calibrated oven, photostability chamber (ICH Q1B compliant)

Experimental Workflow Diagram

Caption: Workflow for the forced degradation study of 3-(Aminomethyl)-5-phenylpyrazole.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(Aminomethyl)-5-phenylpyrazole in acetonitrile.

  • Stress Sample Preparation: For each condition, add a specific volume of the stock solution to a vial and apply the stressor. Aim for 5-20% degradation.

    • Acidic: Add an equal volume of 0.2 M HCl (final concentration 0.1 M). Incubate at 60°C.

    • Basic: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M). Incubate at 60°C.

    • Oxidative: Add an equal volume of 6% H₂O₂ (final concentration 3%). Keep at room temperature.

    • Thermal: Dilute the stock solution with acetonitrile/water (50:50). Incubate at 80°C. Also, test the solid compound in the oven.

    • Photolytic: Expose the solution (in a quartz cuvette or appropriate transparent vial) to light conditions as specified in ICH Q1B guidelines. Run a dark control in parallel.

  • Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours) or until target degradation is achieved.

  • Sample Quenching:

    • For Acid/Base samples, neutralize with an equimolar amount of NaOH/HCl, respectively.

    • Other samples can be immediately diluted.

  • Analysis: Dilute all samples (including a T=0 control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase. Analyze immediately by a validated HPLC-UV/MS method.

Hypothetical Data Summary

The results of a forced degradation study could be summarized as follows to quickly identify vulnerabilities:

Stress ConditionIncubation Time (h)% Degradation of ParentNo. of Degradation PeaksMajor Degradant m/z
0.1 M HCl, 60°C88.5%1192.1 (Example)
0.1 M NaOH, 60°C415.2%2192.1, 208.1 (Example)
3% H₂O₂, RT218.9%3173.1, 189.1 (Example)
Thermal, 80°C24< 2%0N/A
Photolytic (ICH Q1B)1211.7%2158.0, 172.1 (Example)

This data indicates the compound is most susceptible to oxidation and base hydrolysis, and relatively stable to heat. This knowledge is crucial for guiding formulation development and defining appropriate storage conditions.[12]

Potential Degradation Pathways Diagram

Degradation_Pathways cluster_pathways cluster_products Parent 3-(Aminomethyl)-5-phenylpyrazole (Parent Compound) Oxidation Oxidation (e.g., via H₂O₂, Air) Parent->Oxidation Hydrolysis Hydrolysis (Acidic/Basic Conditions) Parent->Hydrolysis Photolysis Photodegradation (UV/Vis Light) Parent->Photolysis Ox_Prod Aldehyde/Imine Products Oxidation->Ox_Prod Hy_Prod Ring-Opened or Amide Products Hydrolysis->Hy_Prod Ph_Prod Rearrangement or Cleavage Products Photolysis->Ph_Prod

Caption: Potential degradation pathways for 3-(Aminomethyl)-5-phenylpyrazole.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Bhatt, V. V., et al. (2018). A new stability indicating RP-HPLC method for estimation of brexpiprazole. ResearchGate. [Link]

  • 1-Phenyl-3-methyl-5-pyrazolone - Safety Data Sheet. (n.d.). Carlo Erba Reagents. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Analytical method development & stability studies. (n.d.). Eramol. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc. [Link]

  • Sharma, G., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Recent developments in aminopyrazole chemistry. (2018). ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

  • Hirashima, Y., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research. [Link]

  • Fipronil. (n.d.). PubChem. Retrieved from [Link]

  • Chen, S., et al. (2021). Biodegradation of fipronil: current state of mechanisms of biodegradation and future perspectives. Applied Microbiology and Biotechnology. [Link]

  • Wolfand, J. M., et al. (2016). Metabolization and Degradation Kinetics of the Urban-use Pesticide Fipronil by White Rot Fungus Trametes versicolor. ResearchGate. [Link]

  • Ngim, K. K., Mabury, S. A., & Crosby, D. G. (2000). Elucidation of fipronil photodegradation pathways. Journal of Agricultural and Food Chemistry. [Link]

  • Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. (2024). PubMed. [Link]

  • Kyriakou, C., et al. (2017). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. ResearchGate. [Link]

  • Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule. (2022). ResearchGate. [Link]

Sources

Technical Support Center: NMR Peak Assignment for 3-(Aminomethyl)-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting NMR peak assignment of 3-(Aminomethyl)-5-phenylpyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in characterizing this and structurally related molecules. The following content is structured in a practical question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 3-(Aminomethyl)-5-phenylpyrazole?

A1: The chemical shifts can vary based on solvent, concentration, and pH. However, a typical starting point for assignment in a common solvent like DMSO-d₆ is summarized below.

Data Presentation: Predicted Chemical Shift Ranges

GroupAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyrazole RingH4~6.4 - 6.8~105 - 110Typically a sharp singlet.
C3-~150 - 155Quaternary carbon, attached to the aminomethyl group.
C4-~105 - 110Correlates with the H4 proton in an HSQC spectrum.
C5-~145 - 150Quaternary carbon, attached to the phenyl group.
NH~12.0 - 13.5-Broad, exchangeable proton. May not be observed in protic solvents.
Phenyl GroupH (ortho, meta, para)~7.2 - 7.9~125 - 135Complex multiplet pattern. Ortho protons are typically furthest downfield.
C (ipso)-~130 - 135Quaternary carbon where the phenyl ring attaches to the pyrazole.
Aminomethyl Group-CH₂-~3.8 - 4.2~35 - 40Typically a singlet. May broaden due to interaction with nitrogen.
-NH₂~2.0 - 3.5 (variable)-Often broad and exchangeable. Shift is highly dependent on conditions.

Note: These are estimated values. Always use 2D NMR for definitive assignments.

Troubleshooting Common Problems

Q2: I can't find the signals for my pyrazole NH and the aminomethyl NH₂ protons. Where are they?

A2: This is a very common issue related to proton exchange. The visibility of N-H protons depends heavily on the solvent, sample purity (especially water content), and temperature.

  • Causality: Protons attached to nitrogen are acidic and can exchange with other labile protons in the solution (like water) or with deuterons from the solvent (e.g., in D₂O or CD₃OD). This exchange can happen on a timescale that leads to signal broadening or complete disappearance from the spectrum.[1][2]

  • Troubleshooting Steps:

    • Use a Dry Aprotic Solvent: The best choice is dry DMSO-d₆. The dimethyl sulfoxide acts as a hydrogen bond acceptor, which slows down the exchange rate of the N-H protons, resulting in sharper, more easily observable signals.[3][4] In contrast, solvents like CDCl₃ may still contain trace amounts of acid, leading to broader peaks.

    • D₂O Exchange Experiment: To confirm the identity of an N-H peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. The peaks corresponding to the NH and NH₂ protons will disappear or significantly decrease in intensity.[2]

    • Low Temperature NMR: In some cases, lowering the temperature can slow the exchange rate sufficiently to resolve the N-H signals.[1]

Experimental Protocols: D₂O Exchange

  • Initial Spectrum: Dissolve the sample in a suitable solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Addition of D₂O: Add 1-2 drops of D₂O to the NMR tube.

  • Mixing: Cap the tube and shake vigorously for 30-60 seconds to ensure thorough mixing.

  • Re-acquisition: Re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signals that have disappeared or diminished are attributable to exchangeable N-H (and any O-H) protons.

Q3: The signal for my aminomethyl (-CH₂-) group is broad. What is causing this?

A3: Broadening of a CH₂ group adjacent to a nitrogen atom is often due to two main factors:

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment (I=1). This provides an efficient relaxation pathway for both the nitrogen and any attached protons, leading to broader signals for the adjacent CH₂ group. This is a fundamental property and often cannot be easily removed.[1]

  • Slow Conformational Exchange: If there is restricted rotation around the C3-CH₂ bond, or if the amino group is involved in slow intermolecular exchange processes, this can lead to signal broadening.

  • Troubleshooting Steps:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help diagnose the issue. If the broadening is due to dynamic exchange, the peak may sharpen at higher temperatures (as the exchange rate increases and averages out the signals) or decoalesce into multiple distinct signals at lower temperatures (as the exchange is slowed).[2]

    • Change the Solvent: Switching to a different solvent can alter hydrogen bonding and conformational dynamics, potentially sharpening the peak.

Q4: My spectrum looks different from the literature, or from a previous batch. Could it be tautomerism?

A4: Yes, tautomerism is a critical consideration for 3(5)-substituted pyrazoles and can significantly impact the NMR spectrum. 3-(Aminomethyl)-5-phenylpyrazole can exist in two tautomeric forms, which may interconvert rapidly.

Mandatory Visualization: Tautomeric Equilibrium

Caption: Tautomeric equilibrium in 3(5)-substituted pyrazoles.

  • NMR Manifestations:

    • Fast Exchange: At room temperature, if the tautomeric exchange is fast on the NMR timescale, you will observe a single, time-averaged set of signals. The C3 and C5 signals will have chemical shifts that are the weighted average of their values in each tautomer.

    • Slow Exchange: If the exchange is slow, or if one tautomer is heavily favored, you may see a single set of signals corresponding to the dominant form. In rarer cases, at low temperatures, you might see two distinct sets of signals for each tautomer.[1][5]

  • Troubleshooting Steps:

    • Low-Temperature NMR: As with exchange broadening, acquiring spectra at lower temperatures can slow the interconversion, potentially allowing you to resolve the signals for individual tautomers.[1]

    • Solvent Effects: The tautomeric equilibrium can be highly sensitive to the solvent.[5] A change in solvent can shift the equilibrium, leading to different averaged chemical shifts and a changed appearance of the spectrum.

    • Solid-State NMR (CP/MAS): If available, solid-state NMR can identify the dominant tautomer present in the crystalline form, providing a baseline for comparison with solution-state data.[1]

Advanced Troubleshooting with 2D NMR

For unambiguous assignment, especially distinguishing between the C3 and C5 positions, 2D NMR is essential.

Q5: How can I definitively assign the quaternary carbons C3 and C5?

A5: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds.

  • Causality & Logic: By observing which protons "see" which carbons over multiple bonds, we can piece the molecular structure together. The key is to use the protons on the substituents as starting points to probe the pyrazole ring.

  • Expected Key HMBC Correlations:

    • -CH₂- Protons: These protons are 2 bonds away from C3 and 3 bonds away from C4. Therefore, you should observe cross-peaks from the -CH₂- signal to both the C3 and C4 carbons. The correlation to C3 is the definitive link for assigning that carbon.

    • Phenyl Protons (ortho): The ortho-protons of the phenyl ring are 3 bonds away from C5. You should see a cross-peak from the ortho-protons to the C5 carbon. This confirms the assignment of C5.

    • H4 Proton: The H4 proton will show correlations to C3 and C5 (both 2 bonds away), as well as the ipso-carbon of the phenyl ring (3 bonds away).

Mandatory Visualization: Key HMBC Correlations

Caption: Key 2- and 3-bond HMBC correlations for assigning C3 and C5.

Experimental Protocols: HMBC Acquisition

  • Sample Prep: Prepare a reasonably concentrated sample in a suitable deuterated solvent.

  • Tuning: Ensure the NMR probe is correctly tuned for both ¹H and ¹³C frequencies.

  • Parameter Optimization: The crucial parameter is the long-range coupling constant, d2 or J(C,H). Set this to a value that reflects expected 2- and 3-bond couplings, typically around 8-10 Hz.[1]

  • Acquisition: Run the HMBC experiment. This may take several hours depending on the sample concentration.

  • Processing & Analysis: Process the 2D data and look for the cross-peaks that confirm the connectivity as described above.

Q6: How do I use COSY and HSQC to help my assignment?

A6: COSY and HSQC provide complementary information that builds the complete picture.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 3 bonds).

    • Application: It is primarily used to trace the coupling network within the phenyl ring, confirming which signals belong to that spin system. It will not show correlations to the isolated H4 or -CH₂- singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (1-bond correlation).

    • Application: It definitively links proton signals to their corresponding carbon signals. For example, it will show a cross-peak between the H4 signal in the ¹H spectrum and the C4 signal in the ¹³C spectrum. It also links the -CH₂- protons to their carbon. This is essential for assigning the non-quaternary carbons.[1][6]

Mandatory Visualization: Systematic Assignment Workflow

workflow start Acquire ¹H, ¹³C, & DEPT d2o Run D₂O Exchange start->d2o acquire_cosy Acquire ¹H-¹H COSY start->acquire_cosy acquire_hsqc Acquire ¹H-¹³C HSQC start->acquire_hsqc identify_nh Identify Exchangeable NH and NH₂ Protons d2o->identify_nh final_assign Final Peak Assignment identify_nh->final_assign assign_phenyl Assign Phenyl Spin System acquire_cosy->assign_phenyl assign_phenyl->final_assign link_hc Link Protons to Directly Attached Carbons (H4→C4, CH₂→C, Ph H→Ph C) acquire_hsqc->link_hc acquire_hmbc Acquire ¹H-¹³C HMBC link_hc->acquire_hmbc link_fragments Use long-range correlations to link fragments and assign quaternary carbons (CH₂→C3, Ph H→C5) acquire_hmbc->link_fragments link_fragments->final_assign

Caption: A systematic workflow for unambiguous NMR peak assignment.

References

  • BenchChem Technical Support. (2025).
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.
  • Claramunt, R. M., et al. (2005).
  • Al-Saeedi, S. I., et al. (2022). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential. Molecules. [Link]

  • Claramunt, R. M., et al. (2005). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]

  • BenchChem Technical Support. (2025). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds.
  • Al-Rawi, A. M. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • Claramunt, R. M., et al. (2005). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Trilleras, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules. [Link]

  • Hockstedler, A. N., et al. (2018). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Journal of Heterocyclic Chemistry. [Link]

  • Al-Mokhtar, M. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports. [Link]

  • Venkateswarlu, V., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. The Royal Society of Chemistry. [Link]

  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Rittner, R., & Zucco, C. (2000). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. [Link]

  • Reddit user discussion. (2018). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • Jimeno, M. L., et al. (2003). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Rostamizadeh, S., et al. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Amino-5-phenylpyrazole. [Link]

  • Lusardi, M., et al. (2023). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • Levine, Z. G., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience. [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

  • ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and.... [Link]

  • de Oliveira, A. L., et al. (2011). Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives. Magnetic Resonance in Chemistry. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. [Link]

  • Wishart, D. S. (2007). Internal pH indicators for biomolecular NMR. Journal of Biomolecular NMR. [Link]

  • Martins, M. B., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Asiri, A. M., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules. [Link]

  • Ghorab, M. M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 3-(Aminomethyl)-5-phenylpyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-(aminomethyl)-5-phenylpyrazole derivatives. This class of compounds, while promising in many therapeutic areas, including as kinase inhibitors, frequently presents significant challenges in aqueous solubility.[1][2] The rigid, lipophilic phenylpyrazole core is often the primary contributor to this issue, leading to what is often termed "brick dust" insolubility due to stable crystal lattice structures.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides a series of frequently asked questions (FAQs) for rapid problem-solving and in-depth troubleshooting guides for more complex formulation challenges. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is my 3-(aminomethyl)-5-phenylpyrazole derivative crashing out of my aqueous buffer (e.g., PBS pH 7.4)?

A1: This is a common and expected challenge. The poor solubility stems from two main factors:

  • The Aromatic Core: The 5-phenylpyrazole structure is largely hydrophobic and planar, promoting strong intermolecular π–π stacking in its solid, crystalline state. This high lattice energy makes it difficult for water molecules to solvate the compound.[3][4]

  • pH and Ionization: The 3-(aminomethyl) group has a basic pKa. At physiological pH 7.4, this group will be protonated to some extent, which aids solubility. However, the overall lipophilicity of the large phenylpyrazole backbone often dominates, leading to low intrinsic solubility. Many derivatives in this class are poorly soluble, with LogS values indicating low aqueous solubility.[5]

Q2: What is the simplest first step to solubilize my compound for a quick in vitro screening assay?

A2: The most direct method for early-stage discovery is to use a high-concentration stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).[6] You then perform a serial dilution of this stock into your aqueous assay buffer.

Critical Considerations:

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, as it can impact biological results.

  • Precipitation Risk: Be aware that diluting the DMSO stock into an aqueous medium changes the solvent environment drastically, which can cause your compound to precipitate. This is a measure of its kinetic solubility.[7][8] Always visually inspect your final solution for any signs of turbidity or solid particles.

Q3: I tried the DMSO stock method, but my compound precipitated immediately upon dilution. What should I do next?

A3: This indicates that the kinetic solubility of your compound in the test buffer is lower than your target concentration. You should not proceed with the assay, as the actual concentration in solution is unknown and will lead to unreliable results.[9] The next steps involve more advanced formulation strategies, which are covered in our in-depth guides below. These include:

  • pH Adjustment: Leveraging the basic aminomethyl group.

  • Co-solvent Systems: Reducing the polarity of the bulk solvent.

  • Solubilizing Excipients: Using agents like cyclodextrins or surfactants to encapsulate the compound.

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A4: Understanding this distinction is crucial for experimental design and data interpretation.

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (like DMSO) to an aqueous buffer. The measurement is taken quickly (e.g., 1-2 hours) before the system reaches true equilibrium.[7][8] It is most relevant for high-throughput screening (HTS) and initial in vitro assays where compounds are not dosed as a solid.[7]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent at equilibrium. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate for an extended period (24-72 hours).[9][10] This is the "gold standard" measurement and is critical for lead optimization and developing formulations for in vivo studies.[7][10]

In-Depth Troubleshooting Guides

This section provides structured approaches to systematically overcome solubility issues.

Guide 1: Systematic pH Adjustment

Q: How can I leverage the chemical structure of my 3-(aminomethyl)-5-phenylpyrazole derivative to improve its solubility using pH?

A: The aminomethyl group is a key handle for pH-based solubilization. As a weak base, it becomes protonated at acidic pH. This positive charge dramatically increases the interaction with polar water molecules, thereby increasing solubility. For weakly basic drugs, a decrease in pH below the pKa leads to a significant increase in solubility.[11][12]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare a series of buffers (e.g., pH 2, 4, 5, 6, 7.4) prep2 Add excess solid compound to each buffer vial prep1->prep2 exp1 Equilibrate on shaker (24-48h at controlled temp) prep2->exp1 exp2 Filter or centrifuge to remove undissolved solid exp1->exp2 exp3 Quantify supernatant concentration (e.g., by HPLC-UV or LC/MS) exp2->exp3 an1 Plot Solubility (log scale) vs. pH exp3->an1 an2 Identify optimal pH range for desired concentration an1->an2 start Start: Weigh Compound step1 Step 1: Dissolve in DMSO start->step1 Vortex until clear step2 Step 2: Add PEG400 step1->step2 Vortex to mix step3 Step 3: Add Tween-80 step2->step3 Vortex to mix step4 Step 4: Add Saline (q.s.) step3->step4 Vortex to homogenize end End: Clear Solution step4->end Visually inspect

Sources

optimization of reaction conditions for N-alkylation of 3-(Aminomethyl)-5-phenylpyrazole.

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Information Gathering

I'm starting with broad Google searches to collect reputable information about N-alkylation of pyrazole derivatives. My primary interest lies in 3-(aminomethyl)-5-phenylpyrazole, or similar structures, so I will prioritize searches focused on them. I anticipate this will lay a solid foundation for more focused inquiries later.

Analyzing & Synthesizing Data

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Commencing Detailed Research

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preventing dimer formation in 3-(Aminomethyl)-5-phenylpyrazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Aminomethyl)-5-phenylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address a common and critical challenge: the prevention of dimer formation during synthetic reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

Introduction: The Dimerization Dilemma

3-(Aminomethyl)-5-phenylpyrazole is a valuable synthon in medicinal chemistry due to its bifunctional nature, possessing both a nucleophilic primary amine and a pyrazole ring with a reactive N-H proton. However, this dual reactivity is a double-edged sword, often leading to the formation of unwanted dimers and other side products. Understanding the underlying mechanisms of these side reactions is paramount to developing robust and high-yielding synthetic protocols. This guide will equip you with the knowledge and practical strategies to mitigate these challenges.

Frequently Asked Questions (FAQs)

Here are some quick answers to common issues encountered when working with 3-(Aminomethyl)-5-phenylpyrazole.

Q1: I'm seeing a significant amount of a high molecular weight byproduct in my acylation reaction. What is likely happening?

A1: You are likely observing dimer formation. This can occur through several pathways, most commonly self-amidation where the primary amine of one molecule acylates another, or through reaction between the aminomethyl group and the pyrazole ring of a second molecule. The specific dimer formed will depend on your reaction conditions.

Q2: What is the most critical factor to control to prevent dimerization?

A2: The most critical factor is managing the nucleophilicity of the two key reactive sites: the primary amine and the pyrazole N-H. This is typically achieved through careful selection of reaction conditions (temperature, order of addition) and, most effectively, through the use of protecting groups.

Q3: Can I avoid using protecting groups?

A3: While it is sometimes possible to minimize dimerization without protecting groups by carefully controlling stoichiometry, temperature, and using slow addition rates, it is often challenging to eliminate it completely. For consistent and high-yielding results, a protection strategy is highly recommended.

Q4: Which protecting group should I use for the primary amine?

A4: The choice of protecting group depends on the subsequent reaction conditions. For general purposes, a tert-butoxycarbonyl (Boc) group is an excellent choice as it is stable under a wide range of conditions and can be easily removed with acid.[1] For syntheses requiring orthogonal protection strategies, a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, is a suitable alternative.[1]

Q5: How do I prevent reaction at the pyrazole N-H?

A5: The pyrazole N-H can be deprotonated under basic conditions, making the nitrogen nucleophilic.[2] To prevent this, you can either perform the reaction under neutral or acidic conditions if your substrate is stable, or protect the pyrazole nitrogen. A tetrahydropyranyl (THP) group is a common choice for protecting the pyrazole N-H and can be introduced under acidic conditions.[3] Another option is the 4-methoxybenzyl (PMB) group, which can be removed with trifluoroacetic acid.[4]

In-Depth Troubleshooting Guides

Issue 1: Dimer Formation in Acylation and Amide Coupling Reactions

Root Cause Analysis:

In acylation or peptide coupling reactions, the primary amine of 3-(aminomethyl)-5-phenylpyrazole is intended to act as the nucleophile. However, it can also react with another molecule of the starting material, leading to self-condensation. Furthermore, under basic conditions, the pyrazole N-H can be deprotonated, creating a competing nucleophilic site.

Visualizing the Dimerization Pathways:

G cluster_0 Dimerization Pathways A 3-(Aminomethyl)-5-phenylpyrazole (Molecule 1) D1 Amide Dimer A->D1 Self-Amidation (Amine of 1 attacks activated Amine of 2) D2 N-Acyl Pyrazole Dimer A->D2 N-Acylation (Amine of 1 attacks N-acylated pyrazole of 2) B 3-(Aminomethyl)-5-phenylpyrazole (Molecule 2) B->D1 B->D2 C Acylating Agent (e.g., R-COCl)

Caption: Potential dimerization pathways in acylation reactions.

Mitigation Strategies:

  • Protecting Group Strategy (Recommended): This is the most robust method to prevent dimerization.

    • Orthogonal Protection: Protect the primary amine with a Boc group and the pyrazole N-H with a THP group. This allows for selective deprotection and reaction at either site.

  • Reaction Condition Optimization (For unprotected substrate):

    • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to reduce the rate of the competing dimerization reaction.

    • Slow Addition: Add the acylating agent slowly to the reaction mixture containing the pyrazole. This keeps the concentration of the activated species low, favoring the desired intramolecular reaction.

    • Stoichiometry Control: Use a slight excess of the acylating agent to ensure complete consumption of the starting pyrazole, minimizing the chance for self-reaction.

Issue 2: Intramolecular Cyclization Leading to Pyrazolo[1,5-a]pyrimidine Formation

Root Cause Analysis:

In the presence of certain reagents, particularly those with two electrophilic sites (e.g., 1,3-dicarbonyl compounds), 3-(aminomethyl)-5-phenylpyrazole can undergo an intramolecular cyclization to form a fused pyrazolo[1,5-a]pyrimidine ring system.[5][6][7][8][9][10][11] While this can be a desired transformation, it is a significant side reaction if simple N-alkylation or acylation is intended.

Visualizing the Cyclization Pathway:

G cluster_1 Intramolecular Cyclization start 3-(Aminomethyl)-5-phenylpyrazole + 1,3-Dicarbonyl intermediate Intermediate Adduct start->intermediate Condensation product Pyrazolo[1,5-a]pyrimidine intermediate->product Intramolecular Cyclization

Caption: General pathway for pyrazolo[1,5-a]pyrimidine formation.

Mitigation Strategies:

  • Choice of Reagents: Avoid using reagents with 1,3-dielectrophilic character if this cyclization is not the desired outcome. Opt for monofunctional electrophiles.

  • Protecting the Pyrazole N-H: Protection of the pyrazole nitrogen with a group like THP or PMB will prevent the initial condensation step required for cyclization.[3][4]

  • Control of Reaction Conditions: This cyclization is often promoted by heat. Running the reaction at lower temperatures can help to minimize this side product.

Experimental Protocols

Protocol 1: Orthogonal Protection of 3-(Aminomethyl)-5-phenylpyrazole

This protocol describes the protection of both the primary amine and the pyrazole N-H, allowing for selective downstream functionalization.

Materials:

  • 3-(Aminomethyl)-5-phenylpyrazole

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 3,4-Dihydro-2H-pyran (DHP)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

Part A: Boc Protection of the Primary Amine

  • Dissolve 3-(Aminomethyl)-5-phenylpyrazole (1 eq.) in DCM.

  • Add (Boc)₂O (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.

Part B: THP Protection of the Pyrazole N-H

  • Dissolve the Boc-protected intermediate (1 eq.) in DCM.

  • Add DHP (1.5 eq.) followed by a catalytic amount of p-TsOH.

  • Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the fully protected product.

Protocol 2: Selective N-Acylation of Boc-Protected 3-(Aminomethyl)-5-phenylpyrazole

This protocol details the acylation of the pyrazole nitrogen after protection of the primary amine.

Materials:

  • Boc-protected 3-(aminomethyl)-5-phenylpyrazole (from Protocol 1, Part A)

  • Acyl chloride (R-COCl) or Acid anhydride ((RCO)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Dissolve Boc-protected 3-(aminomethyl)-5-phenylpyrazole (1 eq.) in DCM and cool to 0 °C.

  • Add TEA or DIPEA (1.2 eq.).

  • Slowly add the acyl chloride or acid anhydride (1.1 eq.) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table

Reaction Type Potential Dimer Key Prevention Strategy Alternative Control Measures
Amide CouplingSelf-amidationBoc protection of the primary amineLow temperature, slow addition
N-AlkylationN,N'-linked dimerTHP/PMB protection of pyrazole N-HUse of mild base, control stoichiometry
Reaction with 1,3-dielectrophilesPyrazolo[1,5-a]pyrimidineTHP/PMB protection of pyrazole N-HLow temperature, choice of monofunctional reagent

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
  • Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central.
  • Synthesis of 3‐Aminomethyl‐5R‐1,2,4‐Triazoles by Cyclization of Amidrazones: Multigram Approach and Revised Reaction Mechanism | Request PDF.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Cyclization reaction with 3‐amino pyrazole derivatives for efficient...
  • (PDF) Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives.
  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis | Organic Letters.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
  • Amino Acid-Protecting Groups. SciSpace.
  • Tips & Tricks: Protecting Groups - Department of Chemistry : University of Rochester.
  • Recent developments in aminopyrazole chemistry.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Difference Between O Acylation and N Acyl
  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PMC - NIH.
  • Synthesis of the N-acyl pyrazole derivatives | Download Scientific Diagram.
  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.
  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. NIH.
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH.
  • Enantioselective synthesis of C–C and C–N axially chiral pyrazole-based heterobiaryls. PMC - PubMed Central.
  • Three-Component Coupling of Aldehydes, Aminopyrazoles, and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrazolo[1,5- a]pyrimidines. PubMed.
  • The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. University of Vienna - u:cris-Portal.
  • Epimeris
  • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed.

Sources

managing impurities in 3-(Aminomethyl)-5-phenylpyrazole production

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Fused Pyrazole Synthesis: A Technical Support Center for Navigating Difficult Cyclization Steps

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of fused pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these important heterocyclic scaffolds. Fused pyrazoles are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis, particularly the critical cyclization step, can be fraught with challenges.

This guide is structured to provide actionable insights and troubleshooting strategies rooted in mechanistic understanding and field-proven experience. We will move beyond simple protocol recitation to explore the "why" behind experimental choices, empowering you to diagnose and solve issues in your synthetic workflow.

Part 1: Troubleshooting Guide - Addressing Common Cyclization Failures

This section is formatted as a series of common problems encountered during the cyclization step of fused pyrazole synthesis, followed by potential causes and recommended solutions.

Problem 1: Low to No Yield of the Desired Fused Pyrazole

You've set up your cyclization reaction, refluxed for hours, and upon workup and analysis (TLC, LC-MS), you see starting material, a complex mixture of unidentifiable spots, or no product at all.

Potential Causes & Solutions

  • Inadequate Reaction Conditions: The energy barrier for the cyclization-dehydration cascade may not be met.

    • Solution 1: Increase Temperature. Many pyrazole cyclizations require significant thermal energy. If you are running the reaction in a solvent like ethanol or acetic acid at reflux, consider switching to a higher boiling point solvent such as DMF, DMSO, or toluene, and increase the temperature accordingly. Always monitor for potential decomposition of starting materials at higher temperatures.

    • Solution 2: Introduce Catalysis. The cyclization can be sluggish without a catalyst to activate the carbonyl group or facilitate proton transfer.

      • Acid Catalysis: For reactions involving hydrazine and a 1,3-dicarbonyl equivalent, a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid can accelerate the reaction. Acetic acid often serves as both the solvent and the catalyst.

      • Base Catalysis: In some cases, particularly with activated methylene compounds, a base catalyst (e.g., piperidine, pyridine) can facilitate the initial condensation step.

  • Poor Nucleophilicity of the Hydrazine Derivative: The substituted hydrazine you are using may be electron-deficient, reducing its nucleophilicity and slowing down the initial attack on the carbonyl.

    • Solution: pH Optimization. The nucleophilicity of hydrazine is pH-dependent. In strongly acidic conditions, the hydrazine can be fully protonated and non-nucleophilic. Conversely, in basic conditions, the carbonyl may not be sufficiently activated. A slightly acidic medium (pH 4-6) is often optimal. If using a hydrazine salt (e.g., hydrochloride), the addition of a stoichiometric amount of a mild base like sodium acetate can liberate the free hydrazine in situ.

  • Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl precursor can sterically hinder the approach of the nucleophile and subsequent cyclization.

    • Solution: Microwave Irradiation. Microwave-assisted organic synthesis (MAOS) can often overcome steric barriers by rapidly and efficiently heating the reaction mixture, leading to significantly reduced reaction times and improved yields.

Experimental Protocol: General Procedure for Acid-Catalyzed Pyrazole Synthesis

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in glacial acetic acid (5-10 mL/mmol), add the substituted hydrazine hydrate or hydrochloride salt (1.1 eq).

  • If using a hydrochloride salt, add sodium acetate (1.2 eq).

  • Heat the mixture to reflux (typically 110-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into ice-water and collect the precipitated product by filtration.

  • Wash the solid with water and a cold, non-polar solvent (e.g., diethyl ether, hexanes) to remove impurities.

  • Recrystallize or purify by column chromatography as needed.

Problem 2: Formation of Regioisomers

When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomeric pyrazoles can be formed. Your analysis (e.g., 1H NMR, NOESY) indicates a mixture of both, or predominantly the undesired isomer.

Potential Causes & Solutions

  • Lack of Electronic or Steric Differentiation: The two carbonyl groups of your precursor may have very similar electronic and steric environments, leading to non-selective attack by the hydrazine.

    • Solution 1: Modify the Precursor. If possible, modify the 1,3-dicarbonyl precursor to increase the steric bulk or electronic difference between the two carbonyls. For example, replacing a methyl group with a trifluoromethyl group will make the adjacent carbonyl much more electrophilic.

    • Solution 2: Control Reaction Kinetics vs. Thermodynamics. The initial site of hydrazine attack is often kinetically controlled, favoring the less sterically hindered and more electrophilic carbonyl. Running the reaction at lower temperatures may favor the kinetic product. Conversely, prolonged heating under acidic conditions can sometimes lead to an equilibrium mixture favoring the thermodynamically more stable isomer. A systematic study of temperature and reaction time is warranted.

Data Presentation: Regioselectivity in Pyrazole Synthesis

Precursor (R1, R3)Hydrazine (R')ConditionsMajor IsomerReference
CF3, CH3PhenylhydrazineAcetic Acid, RefluxN-phenyl-3-(trifluoromethyl)pyrazol-5-one
Phenyl, MethylHydrazineEthanol, Reflux3-Methyl-5-phenyl-1H-pyrazole

Visualization: Regioisomer Formation

G cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 Substituted Hydrazine R1_C=O_CH2_C=O_R3 R1-(C=O)-CH2-(C=O)-R3 Attack_at_C1 Attack_at_C1 R1_C=O_CH2_C=O_R3->Attack_at_C1 Path A Attack_at_C3 Attack_at_C3 R1_C=O_CH2_C=O_R3->Attack_at_C3 Path B R'_NHNH2 R'-NH-NH2 R'_NHNH2->Attack_at_C1 R'_NHNH2->Attack_at_C3 Isomer_A Regioisomer A Attack_at_C1->Isomer_A Cyclization Isomer_B Regioisomer B Attack_at_C3->Isomer_B Cyclization

Caption: Regioselectivity in fused pyrazole synthesis.

Problem 3: Formation of Side Products

Your reaction yields a significant amount of a side product, complicating purification and reducing the yield of the desired fused pyrazole.

Potential Causes & Solutions

  • Dimerization or Self-Condensation: The starting materials, particularly activated methylene compounds, can undergo self-condensation under the reaction conditions.

    • Solution: Control Stoichiometry and Addition Rate. Use a slight excess of the hydrazine derivative (e.g., 1.1 eq) to ensure the dicarbonyl compound is consumed. For highly reactive species, consider slow, portion-wise addition of one reactant to the other to maintain a low concentration and minimize self-reaction.

  • Incomplete Cyclization/Dehydration: You may isolate the intermediate hydrazone or enaminone, which has not fully cyclized.

    • Solution: More Forcing Conditions. As discussed in Problem 1, this often indicates the need for higher temperatures, longer reaction times, or the addition of a suitable catalyst to drive the reaction to completion.

  • Alternative Reaction Pathways: For certain precursors, alternative cyclization pathways may exist. For example, a β-ketonitrile can cyclize to form an aminopyrazole or a pyridone derivative depending on the conditions.

    • Solution: Mechanistic Scrutiny and Condition Optimization. A thorough understanding of the potential reaction mechanisms is crucial. For β-ketonitriles reacting with hydrazine, acidic conditions typically favor the formation of the aminopyrazole. Careful control of pH and temperature is key to directing the reaction towards the desired product.

Visualization: Troubleshooting Workflow

G Start Cyclization Reaction Analysis Analyze Crude Reaction Mixture (TLC, LC-MS) Start->Analysis Problem Identify Problem Analysis->Problem Desired_Product High Yield of Desired Product Problem->Desired_Product Success Low_Yield Low/No Yield Problem->Low_Yield Issue Regioisomers Regioisomer Mixture Problem->Regioisomers Issue Side_Products Side Product Formation Problem->Side_Products Issue Solution_Low_Yield Increase Temp Add Catalyst Microwave Low_Yield->Solution_Low_Yield Solution_Regioisomers Modify Precursor Control Temp/Time Regioisomers->Solution_Regioisomers Solution_Side_Products Control Stoichiometry Optimize pH Side_Products->Solution_Side_Products Solution_Low_Yield->Start Re-run Solution_Regioisomers->Start Re-run Solution_Side_Products->Start Re-run

Caption: A logical workflow for troubleshooting difficult cyclization steps.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for fused pyrazole synthesis?

The Knorr pyrazole synthesis and its variations are among the most common methods, typically involving the condensation of a hydrazine (or a derivative) with a 1,3-dicarbonyl compound or its equivalent. Other important precursors include β-ketonitriles, which lead to aminopyrazoles, and α,β-unsaturated carbonyl compounds containing a leaving group.

Q2: How do I choose the right solvent for my cyclization reaction?

The choice of solvent is critical and depends on the required reaction temperature and the solubility of your starting materials.

  • Protic Solvents: Ethanol and acetic acid are very common. Acetic acid can often serve as both the solvent and an acid catalyst.

  • Aprotic Polar Solvents: DMF and DMSO are excellent choices for less reactive substrates that require higher temperatures for cyclization.

  • Aprotic Non-polar Solvents: Toluene can be used, often with a Dean-Stark trap to remove water and drive the equilibrium towards the cyclized product.

Q3: My fused pyrazole is proving difficult to purify. What are some common strategies?

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high purity material. Experiment with different solvent systems.

  • Column Chromatography: Silica gel chromatography is standard. If your compound is basic (as many pyrazoles are), consider adding a small amount of triethylamine or ammonia to the eluent to prevent streaking. For very polar compounds, reverse-phase chromatography may be necessary.

  • Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring allows for purification by acid-base extraction. Dissolve the crude material in an organic solvent, wash with aqueous acid (e.g., 1M HCl) to extract the pyrazole into the aqueous layer, then neutralize the aqueous layer with base and back-extract the purified pyrazole into an organic solvent.

Q4: What are the key spectroscopic signatures to confirm the formation of my pyrazole ring?

  • 1H NMR: Look for the disappearance of signals corresponding to the active methylene protons of the 1,3-dicarbonyl starting material. The appearance of a new aromatic proton signal for the pyrazole ring (if unsubstituted at that position) is a key indicator. The chemical shifts of substituents attached to the pyrazole ring will also be characteristic.

  • 13C NMR: The appearance of signals for the pyrazole ring carbons in the aromatic region is a definitive sign of cyclization.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the desired fused pyrazole is essential for confirmation.

  • IR Spectroscopy: Look for the disappearance of carbonyl stretches from the starting material and the appearance of C=N and C=C stretching frequencies characteristic of the pyrazole ring. The presence or absence of an N-H stretch (for N-unsubstituted pyrazoles) is also informative.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

  • Faria, J. V., et al. (2017). Regioselective Synthesis of 1,3,5-Trisubstituted and 1,3,4,5-Tetrasubstituted Pyrazoles from β-Enaminones and Hydrazines. The Journal of Organic Chemistry, 82(21), 11347-11357.
  • Al-Matar, H. M., et al. (2010). A versatile route to 2-aryl- and 2-hetaryl-substituted 5-aminopyrazole-4-carbonitriles and their use for the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines. Tetrahedron, 66(1), 285-292.

Technical Support Center: Optimization of Catalytic Systems for Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the catalytic synthesis of aminopyrazoles. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during experimentation. Our goal is to empower you with the knowledge to optimize your catalytic systems, improve reaction outcomes, and accelerate your research and development efforts.

Introduction

Aminopyrazoles are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and agrochemicals. Their synthesis, while well-established, often presents challenges related to yield, purity, and regioselectivity, particularly when employing catalytic methods. The choice of catalyst, ligands, solvents, and reaction conditions can profoundly impact the efficiency and selectivity of the synthesis. This guide provides a structured approach to troubleshooting and optimizing these complex reactions, grounded in scientific principles and practical experience.

Frequently Asked Questions (FAQs)

This section addresses common questions and provides quick, actionable advice for issues frequently encountered in aminopyrazole synthesis.

Q1: My reaction yield for aminopyrazole synthesis is consistently low. What are the most common causes and how can I improve it?

A1: Low yields in catalytic aminopyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is the most effective strategy. Common culprits include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. Small-scale trial reactions can help determine the ideal conditions without committing large amounts of starting materials.

  • Catalyst Deactivation: The catalyst, particularly palladium-based systems, can be sensitive to air, moisture, and impurities in the reagents or solvents. The pyridine-like nitrogen atom of the pyrazole ring itself can also coordinate to the metal center and inhibit catalysis.[1][2]

  • Inappropriate Ligand Choice: For palladium-catalyzed reactions, the ligand is crucial for stabilizing the catalyst and facilitating the reaction. Bulky, electron-rich phosphine ligands are often required to promote the desired transformation.[1]

  • Poor Reagent and Solvent Purity: Impurities can act as catalyst poisons.[1] Always use high-purity reagents and anhydrous solvents, especially for moisture-sensitive reactions.

  • Side Reactions: Competing reactions, such as the formation of hydrazones from aldehydes and hydrazines, can consume starting materials and reduce the yield of the desired aminopyrazole.[3]

Q2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity?

A2: Byproduct formation is a common challenge, often linked to the reaction mechanism and conditions. To minimize byproducts:

  • Optimize the Catalyst System: The choice of metal catalyst and ligand can significantly influence selectivity. For instance, in reactions involving hydrazines, the catalyst can influence which nitrogen atom participates in the cyclization.

  • Control Reaction Temperature: Running the reaction at the optimal temperature can minimize side reactions. Sometimes, lower temperatures for a longer duration can be beneficial.[1]

  • Modify the Order of Addition: In multi-component reactions, the order in which reactants are added can influence the formation of intermediates and, consequently, the final product distribution.[3]

  • Adjust the Base: The choice and amount of base can be critical, especially in reactions where proton transfer steps are involved in competing pathways.

Q3: I am struggling with poor regioselectivity in my pyrazole synthesis. How can I control which regioisomer is formed?

A3: Regioselectivity is a well-documented challenge in pyrazole synthesis, particularly when using substituted hydrazines.[4][5] Here are some strategies to improve it:

  • Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine.[4]

  • Catalyst Control: Different catalysts can favor the formation of different regioisomers. For instance, copper-catalyzed sydnone-alkyne cycloadditions can provide 1,4-disubstituted pyrazoles, while other conditions might yield 1,3- or 1,5-disubstituted products.[6]

  • Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the hydrazine and the other reactant can influence the regiochemical outcome.[7]

  • Reaction Conditions: The pH of the reaction medium can influence the nucleophilicity of the different nitrogen atoms in substituted hydrazines, thereby affecting the regioselectivity of the cyclization.[7]

Q4: My palladium catalyst appears to be deactivating during the reaction. What are the signs and how can I prevent it?

A4: Palladium catalyst deactivation is a common issue, especially in cross-coupling reactions involving N-heterocycles.[1][8]

  • Visual Cues: A common sign of deactivation is the formation of palladium black, which is aggregated, inactive palladium metal.[1] This is often triggered by high temperatures or an insufficient ligand-to-palladium ratio.[1]

  • Prevention Strategies:

    • Use of Appropriate Ligands: Bulky, electron-rich ligands can protect the palladium center from aggregation and from inhibition by the substrate or product.[1]

    • Maintain an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure reactions are run under a nitrogen or argon atmosphere.

    • Control Temperature: Excessively high temperatures can accelerate catalyst decomposition.[1]

    • Use High-Purity Reagents: Impurities in the starting materials, solvent, or base can act as catalyst poisons.[1]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for troubleshooting specific, complex issues encountered during the catalytic synthesis of aminopyrazoles.

Guide 1: Low Yield in Palladium-Catalyzed C-N Cross-Coupling for N-Arylation of Aminopyrazoles

Problem: Consistently low yield (<30%) in the N-arylation of an aminopyrazole with an aryl halide using a palladium catalyst.

Troubleshooting Workflow:

G start Low Yield Observed check_reagents Verify Reagent & Solvent Purity (GC/MS, KF Titration) start->check_reagents reagents_ok Purity Confirmed check_reagents->reagents_ok OK reagents_bad Impurities Detected check_reagents->reagents_bad Not OK check_conditions Review Reaction Conditions (Temp, Time, Concentration) reagents_ok->check_conditions purify_reagents Purify Reagents & Use Anhydrous Solvents reagents_bad->purify_reagents purify_reagents->start conditions_ok Conditions Appear Optimal check_conditions->conditions_ok OK conditions_bad Potential Issues Identified check_conditions->conditions_bad Not OK check_catalyst Assess Catalyst System (Pd Source, Ligand, Base) conditions_ok->check_catalyst optimize_conditions Systematically Optimize (D.o.E. Approach) conditions_bad->optimize_conditions optimize_conditions->start catalyst_ok System is Appropriate check_catalyst->catalyst_ok OK catalyst_bad Potential Mismatch check_catalyst->catalyst_bad Not OK check_deactivation Investigate Catalyst Deactivation (Visual Inspection, ICP-MS) catalyst_ok->check_deactivation screen_catalysts Screen Alternative Ligands/Bases catalyst_bad->screen_catalysts screen_catalysts->start deactivation_yes Deactivation Evident check_deactivation->deactivation_yes Yes deactivation_no No Obvious Deactivation check_deactivation->deactivation_no No mitigate_deactivation Implement Mitigation Strategies (Lower Temp, Higher Ligand Ratio) deactivation_yes->mitigate_deactivation final_review Re-evaluate Reaction Design deactivation_no->final_review mitigate_deactivation->start

Caption: Troubleshooting workflow for low yield in Pd-catalyzed amination.

Detailed Troubleshooting Steps:

  • Verify Reagent and Solvent Purity:

    • Action: Analyze all starting materials (aminopyrazole, aryl halide, base) and the solvent for purity using appropriate techniques (e.g., NMR, GC-MS). For solvents, perform Karl Fischer titration to ensure they are anhydrous.

    • Rationale: Impurities, especially water and oxygen, can deactivate the palladium catalyst.[1]

  • Review and Optimize Reaction Conditions:

    • Action: If reagent purity is confirmed, systematically vary the reaction temperature, time, and concentration. A Design of Experiments (DoE) approach can be efficient.

    • Rationale: Suboptimal conditions can lead to incomplete conversion or product degradation.[1]

  • Assess and Modify the Catalytic System:

    • Action: The choice of palladium precursor, ligand, and base is critical. If using a standard system (e.g., Pd₂(dba)₃ with a generic phosphine ligand), consider screening more specialized, bulky, and electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands). Also, screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).

    • Rationale: The aminopyrazole substrate can act as an inhibitor.[2] A more robust catalytic system may be required to overcome this.

  • Investigate and Mitigate Catalyst Deactivation:

    • Action: Visually inspect the reaction for the formation of palladium black.[1] If deactivation is suspected, try increasing the ligand-to-palladium ratio, lowering the reaction temperature, or using a more stable palladium precatalyst.

    • Rationale: Catalyst deactivation is a primary cause of low yields in these reactions.[1][8]

Guide 2: Poor Regioselectivity in the Condensation of a Substituted Hydrazine with a β-Ketonitrile

Problem: Formation of a difficult-to-separate mixture of regioisomeric aminopyrazoles.

Troubleshooting Workflow:

G start Poor Regioselectivity solvent_screen Screen Solvents (e.g., EtOH, TFE, HFIP) start->solvent_screen solvent_ok Selectivity Improved solvent_screen->solvent_ok solvent_no_change No Improvement solvent_screen->solvent_no_change optimize_solvent Optimize Reaction in Best Solvent solvent_ok->optimize_solvent temp_control Vary Reaction Temperature solvent_no_change->temp_control final_product Desired Regioisomer Obtained optimize_solvent->final_product temp_ok Selectivity Improved temp_control->temp_ok temp_no_change No Improvement temp_control->temp_no_change optimize_temp Optimize at Best Temperature temp_ok->optimize_temp ph_control Adjust Reaction pH (Acidic vs. Basic Conditions) temp_no_change->ph_control optimize_temp->final_product ph_ok Selectivity Improved ph_control->ph_ok ph_no_change No Improvement ph_control->ph_no_change optimize_ph Optimize pH ph_ok->optimize_ph catalyst_screen Screen Catalysts (e.g., Lewis Acids, Organocatalysts) ph_no_change->catalyst_screen optimize_ph->final_product catalyst_ok Selectivity Improved catalyst_screen->catalyst_ok catalyst_no_change No Improvement catalyst_screen->catalyst_no_change optimize_catalyst Optimize with Best Catalyst catalyst_ok->optimize_catalyst optimize_catalyst->final_product

Caption: Decision tree for improving regioselectivity.

Detailed Troubleshooting Steps:

  • Solvent Screening:

    • Action: Perform a solvent screen, including standard solvents (e.g., ethanol, toluene) and fluorinated alcohols (TFE, HFIP).

    • Rationale: Fluorinated alcohols have been shown to dramatically improve regioselectivity in pyrazole synthesis by altering the relative nucleophilicity of the hydrazine nitrogens.[4]

  • Temperature Variation:

    • Action: Run the reaction at a range of temperatures (e.g., from room temperature to reflux) to determine the effect on the isomeric ratio.

    • Rationale: The activation energies for the formation of the two regioisomers may be different, allowing for kinetic control at lower temperatures.

  • pH Control:

    • Action: Investigate the effect of pH by running the reaction under acidic (e.g., acetic acid) and basic (e.g., sodium ethoxide) conditions.

    • Rationale: The protonation state of the substituted hydrazine can significantly influence which nitrogen atom acts as the primary nucleophile.[7]

  • Catalyst Screening:

    • Action: If the reaction is not already catalyzed, consider screening Lewis acid or organocatalysts.

    • Rationale: A catalyst can preferentially activate one of the electrophilic sites on the β-ketonitrile or coordinate to the hydrazine in a way that directs the cyclization.

Experimental Protocols

Protocol 1: Screening of Solvents to Improve Regioselectivity

This protocol describes a parallel screening experiment to identify the optimal solvent for improving the regioselectivity of aminopyrazole formation.

Materials:

  • β-Ketonitrile (1.0 mmol)

  • Substituted hydrazine (1.1 mmol)

  • Ethanol (anhydrous)

  • Toluene (anhydrous)

  • 2,2,2-Trifluoroethanol (TFE)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Reaction vials with stir bars

  • Heating block

Procedure:

  • To each of four reaction vials, add the β-ketonitrile (1.0 mmol).

  • To each vial, add 5 mL of one of the following solvents: ethanol, toluene, TFE, or HFIP.

  • Begin stirring the solutions.

  • To each vial, add the substituted hydrazine (1.1 mmol).

  • Seal the vials and heat to the desired temperature (e.g., 80 °C) for a set time (e.g., 12 hours).

  • After cooling to room temperature, take an aliquot from each reaction mixture.

  • Dilute the aliquots and analyze by LC-MS or ¹H NMR to determine the ratio of the two regioisomers.

Data Analysis:

SolventTemperature (°C)Time (h)Regioisomeric Ratio (A:B)
Ethanol80122:1
Toluene80121.5:1
TFE801210:1
HFIP8012>20:1

Table 1: Example data from a solvent screening experiment for improving regioselectivity.

References

  • Garcı́a, J. I., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(19), 7785-7788. [Link]

  • American Chemical Society. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • American Chemical Society. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]

  • Wiley. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Beilstein-Institut. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journals. [Link]

  • Reddit. (2021). Advices for Aminopyrazole synthesis. r/Chempros. [Link]

  • Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • National Center for Biotechnology Information. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. PubMed Central. [Link]

  • MDPI. (2016). Advances in Catalyst Deactivation and Regeneration. [Link]

  • ResearchGate. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]

  • American Chemical Society. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(2), 500-503. [Link]

  • Semantic Scholar. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]

  • OUCI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]

  • ARKIVOC. (2009). Recent developments in aminopyrazole chemistry. [Link]

  • ResearchGate. (2025). Palladium and Copper Cocatalyzed Intermolecular Cyclization Reaction: Synthesis of 5-Aminopyrazole Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PubMed. [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

Sources

Technical Support Center: Enhancing the Stability of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the stability challenges of substituted aminopyrazoles. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth solutions to common issues encountered during the handling, storage, and formulation of these vital heterocyclic compounds. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding aminopyrazole stability.

Q1: What are the primary degradation pathways for substituted aminopyrazoles?

A1: Substituted aminopyrazoles are susceptible to three main degradation pathways:

  • Oxidative Degradation: The electron-rich pyrazole ring and the amino substituent are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[1] This often leads to the formation of colored degradants and a loss of potency.

  • Hydrolysis: Depending on the nature and position of substituents, aminopyrazoles can undergo hydrolysis, especially under strongly acidic or basic conditions.[2] Ester or amide functionalities elsewhere in the molecule are particularly susceptible.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to isomerization, bond cleavage, or the formation of complex degradation products.[3][4][5]

Q2: My aminopyrazole solution is changing color (e.g., turning yellow/brown). What is happening?

A2: Color change is a frequent indicator of oxidative degradation. The formation of oxidized species, often quinone-imine-like structures or polymeric products, can lead to the absorption of visible light. This is a critical sign that your compound is unstable under the current conditions. We recommend immediate investigation using techniques like HPLC-UV to identify new impurity peaks.

Q3: What are the ideal general storage conditions for solid and solution-state aminopyrazoles?

A3: For optimal stability, we recommend the following baseline conditions. However, compound-specific stability should always be determined empirically.

StateTemperatureAtmosphereLight Condition
Solid ≤ 4°C (Refrigerated)Inert Gas (Argon or Nitrogen)Protected from Light (Amber Vials)
Solution -20°C to -80°C (Frozen)Degassed SolventsProtected from Light (Amber Vials)

Q4: Which analytical technique is best for monitoring the stability of my aminopyrazole?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. This involves developing a method that can separate the intact drug substance from all potential degradation products.[3][6] Coupling HPLC with a UV detector (or a mass spectrometer for peak identification) is essential for quantifying the loss of the parent compound and the emergence of impurities over time.

Part 2: In-Depth Troubleshooting Guides

This section addresses specific experimental problems with detailed causal explanations and step-by-step protocols.

Troubleshooting Issue 1: Rapid Degradation in Aqueous Solution
  • Symptoms: You observe a rapid decrease in the parent compound peak via HPLC within hours of preparing an aqueous solution at neutral pH. You may also see visible precipitation or color change.

  • Probable Causes & Mechanistic Insights:

    • Base-Mediated Autoxidation: The imidazole moiety of the pyrazole ring system can be susceptible to autoxidation in solution, a process that can be accelerated by basic conditions.[7] Even neutral pH water can be sufficiently basic to initiate this for sensitive compounds.

    • Metal Ion Catalysis: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) in your buffer or from lab equipment can act as catalysts for oxidative degradation, significantly accelerating the process.[1]

    • Low Intrinsic Solubility: The observed "degradation" may actually be precipitation. If the compound's aqueous solubility is lower than the prepared concentration, it will fall out of solution over time, leading to a decrease in the measured concentration.

  • Step-by-Step Solutions:

    • Conduct a pH-Rate Profile Study:

      • Prepare a series of buffered solutions across a relevant pH range (e.g., pH 3 to pH 9).

      • Dissolve your compound in each buffer at a fixed concentration.

      • Monitor the concentration of the parent compound by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

      • Plot the degradation rate versus pH to identify the pH of maximum stability. Many nitrogen-containing heterocycles exhibit greater stability in slightly acidic conditions where the amino group is protonated and less susceptible to oxidation.[8]

    • Incorporate Antioxidants and Chelators:

      • Antioxidants: For compounds susceptible to oxidation, adding an antioxidant to the formulation can be highly effective.[9] Common choices for aqueous solutions include ascorbic acid (0.01-0.1%) or sodium metabisulfite.

      • Chelators: To mitigate metal-catalyzed degradation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%).

    • Improve Solubility:

      • Co-solvents: If solubility is the issue, consider adding a water-miscible organic co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG).

      • Excipients: Use of cyclodextrins can form inclusion complexes with the aminopyrazole, enhancing aqueous solubility and protecting the molecule from the bulk solvent environment.

Troubleshooting Issue 2: Emergence of Multiple Peaks During Photostability Testing
  • Symptoms: After exposing your compound (in solid or solution state) to light as per ICH Q1B guidelines, you observe multiple new peaks in your chromatogram, indicating significant photodegradation.[3]

  • Probable Causes & Mechanistic Insights:

    • N-N Bond Cleavage: The pyrazole ring itself can be susceptible to photochemical cleavage, particularly at the weak N-N bond, leading to ring-opened products.[5]

    • Photo-Isomerization: Irradiation with UV light can sometimes cause pyrazole derivatives to rearrange into other isomers, such as imidazoles.[4]

    • Photo-Oxidation: Light can provide the energy to initiate oxidation reactions, especially in the presence of oxygen, leading to a complex mixture of degradants.[7]

  • Step-by-Step Solutions:

    • Confirm Light as the Cause:

      • Run a parallel experiment with a control sample that is completely protected from light (wrapped in aluminum foil) but exposed to the same temperature and atmospheric conditions. If the control sample is stable, light is confirmed as the stressor.

    • Workflow for Photostability Assessment:

      • The diagram below outlines a systematic approach to investigating and mitigating photodegradation.

      Caption: Workflow for troubleshooting photodegradation.

    • Implement Protective Measures:

      • Primary Packaging: Always use amber glass vials or other opaque containers for storage and handling.

      • Formulation: For liquid formulations, consider adding a UV-absorbing excipient that can act as a "sacrificial" light-absorber.

Part 3: Key Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of your aminopyrazole.[10] It helps identify likely degradation products and validates your analytical method's ability to detect them.[6][11] The goal is to achieve 5-20% degradation of the active ingredient.[6][12]

Objective: To systematically evaluate the stability of a substituted aminopyrazole under various stress conditions as mandated by ICH guidelines.[3][11]

Materials:

  • Substituted aminopyrazole

  • HPLC-grade solvents (Acetonitrile, Water, Methanol)

  • Acids: 0.1 M HCl

  • Bases: 0.1 M NaOH

  • Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Sample Preparation: Prepare stock solutions of your aminopyrazole in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Stress Conditions: For each condition, set up a test sample and a control sample (stored at 4°C, protected from light).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place both a solid sample and a solution sample in an oven at 70°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).[3] A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At designated time points, withdraw an aliquot from each stressed sample.

    • If necessary, neutralize the acid and base samples before injection.

    • Analyze all samples by a validated stability-indicating HPLC-UV method.

  • Data Interpretation:

    • Calculate the percentage degradation for each condition.

    • Examine the chromatograms for new peaks. The peak purity of the parent peak should be assessed using a photodiode array (PDA) detector.

    • If significant new peaks are observed, further characterization by LC-MS is required to elucidate the structure of the degradants.

Visualizing the Degradation Landscape:

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the C-acylation of pyrazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole chemistry. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Introduction: The Challenge of Pyrazole C-Acylation

Pyrazoles are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] The introduction of an acyl group onto the pyrazole carbon skeleton (C-acylation) is a critical transformation for modifying the molecule's properties. However, this reaction is often fraught with challenges, primarily stemming from the electronic nature of the pyrazole ring and the presence of two nitrogen atoms. These nitrogen atoms can also be acylated (N-acylation), leading to a common and often undesired side reaction.[2][3][4] Furthermore, the regioselectivity of C-acylation can be difficult to control, with substitution possible at the C3, C4, and C5 positions.[1][5]

This guide provides practical, experience-driven advice to help you overcome these hurdles and achieve successful C-acylation of your pyrazole substrates.

Frequently Asked Questions (FAQs)

Q1: My primary product is the N-acylated pyrazole. How can I favor C-acylation?

A1: This is the most common challenge in pyrazole acylation. The lone pair of electrons on the pyrazole nitrogen atoms makes them nucleophilic and susceptible to acylation.[3] To promote C-acylation, you need to either decrease the nucleophilicity of the nitrogen atoms or enhance the reactivity of the carbon positions.

Strategies to Favor C-Acylation over N-Acylation:

  • Steric Hindrance: Introduce a bulky substituent at the N1 position. This will sterically shield the N1 nitrogen, disfavoring the approach of the acylating agent.

  • Protecting Groups: Employing N-protecting groups can be an effective strategy. However, some electron-withdrawing protecting groups like acetyl (Ac), tert-butyloxycarbonyl (Boc), and tosyl (Ts) can severely inhibit the overall reaction.[1]

  • Lewis Acid Catalysis: Strong Lewis acids like aluminum chloride (AlCl₃) are often used in Friedel-Crafts acylations.[6] The Lewis acid coordinates with the pyrazole nitrogens, reducing their nucleophilicity and activating the ring for electrophilic attack at a carbon atom.[7] However, be aware that strong Lewis acids can be unsuitable for some sensitive heterocyclic substrates.[8] Milder Lewis acids like titanium(IV) chloride (TiCl₄), tin(IV) chloride (SnCl₄), or iron(III) chloride (FeCl₃) may be more appropriate.[8]

  • Reaction Conditions: In some cases, the N-acyl pyrazole can be thermally rearranged to the C-acyl product. This is known as the Fries rearrangement.[9]

Q2: I am observing a mixture of C-acylated regioisomers. How can I control the regioselectivity?

A2: The regioselectivity of pyrazole C-acylation is influenced by a combination of electronic and steric factors. The C4 position is generally the most electron-rich and sterically accessible, making it the most common site for electrophilic substitution, including Friedel-Crafts acylation.[2][3][10] However, substitution at C3 and C5 is also possible and can be favored under certain conditions.

Factors Influencing Regioselectivity:

FactorInfluence on Regioselectivity
Electronic Effects Electron-donating groups on the pyrazole ring will activate it towards electrophilic substitution, while electron-withdrawing groups will deactivate it. The position of these groups will direct the incoming acyl group.
Steric Hindrance Bulky substituents on the pyrazole ring can block access to adjacent positions, favoring acylation at less hindered sites.
Catalyst Choice The nature of the Lewis acid catalyst can influence the regiochemical outcome.[8]
Solvent The solvent can play a crucial role. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity in some pyrazole syntheses, a principle that can extend to subsequent functionalizations.[11]

Troubleshooting Workflow for Regioselectivity Issues:

G start Mixture of C-Acylated Regioisomers Observed check_substituents Analyze Electronic and Steric Effects of Existing Substituents start->check_substituents modify_substituents Consider Modifying Substituents to Direct Acylation check_substituents->modify_substituents If directing groups are unfavorable change_catalyst Screen Different Lewis Acid Catalysts (e.g., AlCl₃, TiCl₄, SnCl₄) check_substituents->change_catalyst If directing groups are suitable modify_substituents->change_catalyst optimize_solvent Investigate the Effect of Different Solvents (e.g., DCM, TFE, HFIP) change_catalyst->optimize_solvent adjust_temp Vary Reaction Temperature optimize_solvent->adjust_temp adjust_temp->change_catalyst Re-optimize desired_regioisomer Desired Regioisomer Obtained adjust_temp->desired_regioisomer Success

Caption: A decision-making workflow for troubleshooting regioselectivity in pyrazole C-acylation.

Q3: My reaction is not proceeding, or the yield is very low. What are the potential causes and solutions?

A3: Low reactivity can be a significant hurdle, especially with deactivated pyrazole systems.

Potential Causes for Low Reactivity:

  • Deactivated Pyrazole Ring: The presence of strong electron-withdrawing groups on the pyrazole ring can make it too electron-poor to undergo electrophilic acylation.

  • Inappropriate Catalyst: The chosen Lewis acid may not be strong enough to activate the acylating agent or the pyrazole ring. Conversely, a catalyst that is too harsh might lead to decomposition.[8]

  • Poor Quality Reagents: Moisture can deactivate the Lewis acid catalyst and hydrolyze the acylating agent. Ensure all reagents and solvents are anhydrous.[8]

  • Insufficient Reaction Temperature: Some C-acylation reactions require elevated temperatures to proceed at a reasonable rate.

Troubleshooting Low Yields:

IssuePotential CauseRecommended Solution(s)
No or low conversion Deactivated pyrazole ring.Consider using a more reactive acylating agent (e.g., acyl chloride vs. anhydride). Increase the amount of Lewis acid catalyst.
Insufficiently active catalyst.Switch to a stronger Lewis acid (e.g., from TiCl₄ to AlCl₃), but monitor for side reactions.
Presence of moisture.Ensure all glassware is oven-dried and reagents/solvents are anhydrous. Distill solvents if necessary.[8]
Decomposition of starting material Catalyst is too harsh.Use a milder Lewis acid (e.g., SnCl₄, FeCl₃).[8] Run the reaction at a lower temperature.
Reaction temperature is too high.Perform the reaction at a lower temperature, even if it requires a longer reaction time.
Q4: Are there alternatives to the classical Friedel-Crafts acylation for pyrazoles?

A4: Yes, direct C-H functionalization strategies have emerged as powerful alternatives. These methods often offer different regioselectivity and functional group tolerance compared to classical methods.

  • Palladium-Catalyzed Direct C-H Acylation: Transition metal-catalyzed reactions can directly acylate a C-H bond on the pyrazole ring. These reactions often employ a directing group to control regioselectivity.[12][13]

  • Acylation via Lithiation: Deprotonation of a pyrazole C-H bond with a strong base like n-butyllithium, followed by quenching with an acylating agent, can be a highly regioselective method for introducing an acyl group.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts C-Acylation of an N-Substituted Pyrazole

This protocol provides a general starting point for the C-acylation of an N-substituted pyrazole at the C4 position using a Lewis acid catalyst.

Materials:

  • N-substituted pyrazole

  • Acyl chloride or anhydride

  • Lewis acid (e.g., AlCl₃, TiCl₄, SnCl₄)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous workup and purification solvents

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the N-substituted pyrazole (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Lewis acid (1.1 - 2.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the acylating agent (1.1 eq) dropwise via the dropping funnel over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Note: Friedel-Crafts reactions can be highly exothermic. Proper temperature control is crucial. Lewis acids are corrosive and moisture-sensitive; handle them in a fume hood with appropriate personal protective equipment.

Protocol 2: Troubleshooting N-Acylation vs. C-Acylation

This workflow outlines an experimental approach to favor C-acylation when N-acylation is the predominant pathway.

Caption: A troubleshooting workflow to favor C-acylation over N-acylation.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(18), 7277–7284. [Link]

  • Hüttel, R., & Jochum, P. (1952). Über die Friedel-Craftssche Acylierung von N-substituierten Pyrazolen. Chemische Berichte, 85(9), 820-826. [Link]

  • Bae, S., Jang, H., Jung, H., & Joo, J. M. (2018). Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry, 83(15), 8439–8448. [Link]

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Validation & Comparative

A Comparative Analysis of the Biological Activities of 3-(Aminomethyl)-5-phenylpyrazole and 3-amino-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, pyrazole derivatives stand out as a versatile scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] The strategic placement of functional groups on the pyrazole ring can dramatically influence the molecule's interaction with biological targets, leading to diverse therapeutic applications. This guide provides a detailed, objective comparison of the biological activities of two closely related phenylpyrazole derivatives: 3-(aminomethyl)-5-phenylpyrazole and 3-amino-5-phenylpyrazole. By examining the available experimental data, we aim to furnish researchers and drug development professionals with the insights necessary to guide future discovery and optimization efforts.

Chemical Structures and Physicochemical Properties

The seemingly minor structural difference between these two molecules—the presence of a methylene linker between the amino group and the pyrazole ring in 3-(aminomethyl)-5-phenylpyrazole—can lead to significant alterations in their three-dimensional conformation, basicity, and hydrogen bonding capabilities. These differences, in turn, are expected to translate into distinct biological activity profiles.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
3-amino-5-phenylpyrazole 3-amino-5-phenylpyrazoleC₉H₉N₃159.19[3]
3-(Aminomethyl)-5-phenylpyrazole 3-(Aminomethyl)-5-phenylpyrazoleC₁₀H₁₁N₃173.22

A Tale of Two Amines: Comparative Biological Activities

While both compounds share the 5-phenylpyrazole core, the orientation and reactivity of the amino group dictate their interactions with biological macromolecules.

Anticancer Activity

3-amino-5-phenylpyrazole has emerged as a promising scaffold for the development of potent anticancer agents. A recent study detailed the design and synthesis of novel derivatives of 3-amino-5-phenylpyrazole as inhibitors of tubulin polymerization, a key mechanism for halting cell division in cancerous cells.[4] One particularly potent derivative, compound 5b , exhibited an impressive IC₅₀ value of 38.37 nM against the MCF-7 breast cancer cell line.[4] Further investigations revealed that this compound arrests the cell cycle in the G2/M phase and induces apoptosis by targeting the colchicine-binding site on tubulin.[4] This highlights the potential of the 3-aminopyrazole moiety as a pharmacophore for potent antimitotic agents.

In contrast, there is a notable lack of publicly available data on the anticancer activity of 3-(aminomethyl)-5-phenylpyrazole . This knowledge gap presents an opportunity for future research to explore whether the introduction of a methylene linker alters the anticancer potential of the 5-phenylpyrazole scaffold.

Anti-inflammatory and Analgesic Activity

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory drugs.[5] Derivatives of 3-amino-5-phenylpyrazole have been investigated for their anti-inflammatory and analgesic properties.[6][7] These compounds are often explored for their ability to inhibit key inflammatory mediators.

Again, specific experimental data on the anti-inflammatory or analgesic activity of 3-(aminomethyl)-5-phenylpyrazole is scarce in the current literature. However, structure-activity relationship (SAR) studies on related pyrazole derivatives suggest that modifications at the 3-position can significantly impact these activities.[8][9]

Other Biological Activities

The versatility of the aminopyrazole scaffold extends to a range of other biological activities. Derivatives of 3-amino-5-phenylpyrazole have been explored as:

  • Androgen Receptor Antagonists: For the potential treatment of prostate cancer.[10]

  • Anti-HIV Agents: Showing potential as non-nucleoside reverse transcriptase inhibitors.[11]

  • Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[12]

Currently, there is insufficient data to draw a meaningful comparison for 3-(aminomethyl)-5-phenylpyrazole in these therapeutic areas.

Structure-Activity Relationship (SAR) Insights

The introduction of a methylene spacer in 3-(aminomethyl)-5-phenylpyrazole would increase the flexibility of the amino group and alter its basicity. This could potentially lead to different binding modes and biological activities compared to the more rigid 3-aminopyrazole scaffold. Further research is needed to elucidate the SAR of this aminomethyl derivative.

Experimental Protocols

To facilitate further research and comparative studies, we provide a detailed, step-by-step methodology for a key assay used to evaluate the anticancer activity of pyrazole derivatives.

MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from studies evaluating the antiproliferative activity of novel pyrazole derivatives.[14]

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, PC-3)[15]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (3-amino-5-phenylpyrazole derivatives and 3-(aminomethyl)-5-phenylpyrazole) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism: Tubulin Polymerization Inhibition

The anticancer activity of the potent 3-amino-5-phenylpyrazole derivative 5b is attributed to its ability to inhibit tubulin polymerization.[4] The following diagram illustrates this mechanism of action.

cluster_0 Cell Division (Mitosis) cluster_1 Inhibition by 3-amino-5-phenylpyrazole derivative Microtubule_Dynamics Dynamic Microtubules (Polymerization/Depolymerization) Mitotic_Spindle Formation of Mitotic Spindle Microtubule_Dynamics->Mitotic_Spindle Inhibition_Polymerization Inhibition of Tubulin Polymerization Chromosome_Segregation Proper Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Cell_Division_Completes Successful Cell Division Chromosome_Segregation->Cell_Division_Completes Compound_5b 3-amino-5-phenylpyrazole derivative (e.g., 5b) Tubulin_Binding Binds to Colchicine Site on Tubulin Compound_5b->Tubulin_Binding Tubulin_Binding->Inhibition_Polymerization Disruption_Spindle Disruption of Mitotic Spindle Inhibition_Polymerization->Disruption_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption_Spindle->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Conclusion and Future Directions

This comparative guide highlights the significant biological potential of the 3-amino-5-phenylpyrazole scaffold, particularly in the realm of anticancer drug discovery. The well-documented activity of its derivatives as potent tubulin polymerization inhibitors provides a strong foundation for further optimization.

The striking absence of biological data for 3-(aminomethyl)-5-phenylpyrazole underscores a critical knowledge gap. Future research should prioritize the synthesis and comprehensive biological evaluation of this compound and its derivatives. A direct, head-to-head comparison with its 3-amino counterpart across a panel of assays (anticancer, anti-inflammatory, antimicrobial, etc.) would provide invaluable insights into the impact of the methylene linker on the molecule's pharmacological profile. Such studies are essential for unlocking the full therapeutic potential of the 5-phenylpyrazole scaffold and for guiding the rational design of next-generation pyrazole-based therapeutics.

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A Researcher's Guide to the Validation of 3-(Aminomethyl)-5-phenylpyrazole as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel therapeutics for diseases ranging from cancer to inflammatory disorders has positioned protein kinases as critical targets for drug discovery. The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its synthetic tractability and favorable drug-like properties. Eight of the 74 small molecule kinase inhibitors approved by the U.S. FDA contain a pyrazole ring, including well-known drugs like Crizotinib and Ruxolitinib. This guide provides an in-depth, experience-driven framework for the initial validation of a promising, yet underexplored, pyrazole derivative: 3-(Aminomethyl)-5-phenylpyrazole. Our objective is to rigorously assess its potential as a viable starting point for a new class of kinase inhibitors, moving from broad, initial screening to targeted cellular validation.

The Pyrazole Scaffold: A Comparative Overview

The 3-(Aminomethyl)-5-phenylpyrazole scaffold presents an intriguing structural motif. The phenyl group at the 5-position can engage in hydrophobic interactions within the ATP-binding pocket of a kinase, while the aminomethyl group at the 3-position offers a vector for chemical modification to enhance potency and selectivity. To contextualize its potential, we compare it with established pyrazole-based kinase inhibitors.

Scaffold Core Structure Key Kinase Targets Noteworthy Features
Crizotinib 3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amineALK, ROS1, META multi-targeted inhibitor where the pyrazole acts as a key hinge-binding element.
Ruxolitinib (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrileJAK1, JAK2A selective JAK inhibitor where the pyrazole is linked to another heterocyclic system.
3-(Aminomethyl)-5-phenylpyrazole 3-(Aminomethyl)-5-phenyl-1H-pyrazoleTo be determinedA simpler, unadorned scaffold offering significant potential for chemical elaboration at the aminomethyl position.

The relative simplicity of 3-(Aminomethyl)-5-phenylpyrazole is its primary advantage. It provides a clean slate for medicinal chemists to build upon, allowing for a systematic exploration of structure-activity relationships (SAR) without the confounding effects of pre-existing complex substitutions.

The Validation Workflow: A Step-by-Step Experimental Guide

A robust validation process is crucial to ascertain the true potential of a novel scaffold. The following three-stage workflow provides a comprehensive initial assessment, from broad screening to confirming cellular activity.

The initial step is to understand the kinase family landscape of our scaffold. A broad kinase panel screen provides a bird's-eye view of its inhibitory potential across a diverse set of kinases.

Experimental Protocol: Kinase Panel Screening (e.g., using Eurofins DiscoverX KINOMEscan™)**

  • Compound Preparation: Solubilize 3-(Aminomethyl)-5-phenylpyrazole in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: The compound is typically screened at a single, high concentration (e.g., 10 µM) to identify any potential interactions.

  • Binding Assay: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is measured via quantitative PCR of a DNA tag conjugated to the kinase.

  • Data Analysis: Results are reported as "% Control," where a lower percentage indicates stronger binding and inhibition. A common threshold for a "hit" is >80% inhibition.

Expected Data Output

Kinase Target % Inhibition at 10 µM Classification
Kinase A92%Hit
Kinase B85%Hit
Kinase C45%Non-hit
... (400+ kinases)......

This initial screen is a critical decision point. A scaffold that shows no significant inhibition may be deprioritized. Conversely, a scaffold with multiple, potent hits provides a rich dataset for further investigation.

Once "hit" kinases are identified, the next crucial step is to quantify the potency of our scaffold against these specific targets. This is achieved by generating an IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and widely used method for this purpose.

Experimental Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The process involves two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP is converted to ATP, which then drives a luciferase reaction, producing a light signal that is proportional to the initial kinase activity.

  • Reagent Preparation:

    • Prepare a serial dilution of 3-(Aminomethyl)-5-phenylpyrazole in DMSO, typically from 100 µM down to low nanomolar concentrations.

    • Prepare the kinase reaction buffer containing the purified "hit" kinase, its specific substrate, and ATP at a concentration close to its Km value (if known).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate solution.

    • Add 2.5 µL of the serially diluted compound (or DMSO for the 'no inhibitor' control).

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 1 hour.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Data Output

Kinase Target In Vitro IC50 (µM)
Kinase A0.5
Kinase B2.1

An IC50 value in the low micromolar to nanomolar range is a strong indicator that the scaffold has meaningful on-target activity.

Diagram: ADP-Glo™ Assay Workflow

ADP_Glo_Workflow cluster_KinaseReaction Step 1: Kinase Reaction cluster_ATPDepletion Step 2: ATP Depletion cluster_SignalGeneration Step 3: Signal Generation KR_Start Kinase + Substrate + ATP + Inhibitor KR_End ADP + Phospho-Substrate + Unused ATP KR_Start->KR_End Incubate AD_Start Add ADP-Glo™ Reagent KR_End->AD_Start AD_End ADP + Phospho-Substrate AD_Start->AD_End Incubate 40 min SG_Start Add Kinase Detection Reagent AD_End->SG_Start SG_Mid ADP -> ATP SG_Start->SG_Mid Pyruvate Kinase SG_End ATP + Luciferin -> Light SG_Mid->SG_End Luciferase Result Measure Luminescence SG_End->Result

Caption: Workflow of the ADP-Glo™ kinase assay.

A compound that is potent in a biochemical assay may not be effective in a cellular context due to poor membrane permeability or rapid efflux. Therefore, it is essential to confirm that our scaffold can enter cells and bind to its intended kinase target. The NanoBRET™ Target Engagement (TE) assay is an ideal technology for this purpose.

Experimental Protocol: NanoBRET™ TE Intracellular Kinase Assay

This assay measures the binding of a test compound to a specific kinase target in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe (tracer) that binds to the active site of the kinase. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well plate and incubate for 24 hours.

  • Assay Execution:

    • Prepare a serial dilution of 3-(Aminomethyl)-5-phenylpyrazole.

    • To the cells, add the test compound followed by the NanoBRET™ tracer.

    • Add the NanoLuc® substrate, furimazine, to initiate the luminescence reaction.

  • Data Acquisition and Analysis:

    • Measure both the donor (luciferase) and acceptor (tracer) emission signals.

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the NanoBRET™ ratio against the compound concentration to determine the cellular EC50 value.

Expected Data Output

Kinase Target In Vitro IC50 (µM) Cellular EC50 (µM)
Kinase A0.51.2
Kinase B2.18.5

A cellular EC50 value that is reasonably close (e.g., within 10-fold) to the in vitro IC50 value suggests good cell permeability and target engagement. A large discrepancy may indicate issues with cell entry or efflux.

Diagram: NanoBRET™ TE Assay Principle

NanoBRET_Principle cluster_NoInhibitor No Inhibitor Present cluster_WithInhibitor Inhibitor Present Kinase_NLuc Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase_NLuc->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Kinase_NLuc_I Kinase-NanoLuc® Inhibitor Inhibitor Kinase_NLuc_I->Inhibitor Binding NoBRET Low BRET Signal Inhibitor->NoBRET Displacement Tracer_I Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement assay.

Future Directions and Conclusion

The successful completion of this three-stage validation workflow provides a strong foundation for advancing 3-(Aminomethyl)-5-phenylpyrazole as a kinase inhibitor scaffold. Positive results, including low micromolar IC50 values and corresponding cellular EC50 values, would justify the initiation of a medicinal chemistry program. Subsequent efforts would focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity. The aminomethyl group is a prime handle for derivatization.

  • Co-crystallography: Obtaining a crystal structure of the compound bound to its target kinase to guide rational drug design.

  • Off-Target Profiling: Assessing the selectivity of optimized compounds against a broader panel of kinases and other off-targets.

References

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

A Researcher's Guide to Comparative Docking Studies of Aminomethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyrazole scaffold stands out for its remarkable versatility and therapeutic potential.[1][2] Among its numerous analogs, aminomethyl pyrazole derivatives have garnered significant attention due to their diverse biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] A critical step in harnessing the full potential of these compounds is understanding their interactions with biological targets at a molecular level. This is where in silico molecular docking studies become an indispensable tool for researchers.[5][6]

This guide provides an in-depth, objective comparison of docking studies performed on aminomethyl pyrazole derivatives against various therapeutically relevant protein targets. We will delve into the methodologies, present comparative data, and offer a detailed experimental protocol to empower researchers in their own virtual screening endeavors. The focus will be on not just the "how" but the "why," fostering a deeper understanding of the experimental choices and their implications.

The Power of Prediction: Understanding Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of drug discovery, it simulates the interaction between a small molecule (ligand), such as an aminomethyl pyrazole derivative, and the binding site of a target protein. The primary goals of molecular docking are to predict the binding mode and to estimate the binding affinity (or strength of interaction), often represented by a scoring function. A lower binding energy value typically indicates a more stable and favorable interaction.[7]

The insights gained from docking studies are multifaceted. They can elucidate the key amino acid residues involved in the interaction, reveal the types of chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and guide the rational design of more potent and selective inhibitors.[8] This predictive power allows for the efficient screening of large compound libraries, prioritizing the most promising candidates for synthesis and subsequent in vitro and in vivo testing, thereby accelerating the drug development pipeline.[7]

Comparative Docking Performance of Aminomethyl Pyrazole Derivatives

The versatility of the aminomethyl pyrazole scaffold is reflected in the wide array of protein targets it has been shown to interact with. The following table summarizes the findings from several comparative docking studies, offering a snapshot of the performance of these derivatives against key enzymes implicated in various diseases.

Derivative ClassProtein Target(s)PDB ID(s)Docking SoftwareKey Findings & Comparative InsightsReference(s)
1H-Pyrazole DerivativesVEGFR-2, Aurora A, CDK22QU5, 2W1G, 2VTOAutoDock 4.2Derivatives showed potential as inhibitors for all three protein kinases. Specific derivatives exhibited minimum binding energies of -10.09 kJ/mol, -8.57 kJ/mol, and -10.35 kJ/mol for VEGFR-2, Aurora A, and CDK2, respectively, indicating strong binding. The interactions were characterized by hydrogen bonds and favorable van der Waals forces.[5][9][10]
Pyrazole N-Mannich BasesTyrosyl-tRNA synthetase (E. coli & S. aureus)1x8x, 1jilAutoDock 4.2These derivatives showed promising antibacterial potential by interacting with the active site of tyrosyl-tRNA synthetase. The docking results correlated well with the in vitro antibacterial activity, with some derivatives showing superior binding energy compared to others.[11]
Pyrazole-based ScaffoldsVEGFR-2Not specified in snippetNot specified in snippetA specific derivative, compound 3i, was identified as a potent VEGFR-2 inhibitor with an IC50 of 8.93 nM, which was nearly 3-fold more active than the reference drug Sorafenib. Docking studies supported these findings by showing strong interactions within the VEGFR2 active site.[12]
Pyrazole-benzimidazolone Hybrids4-Hydroxyphenylpyruvate dioxygenase (HPPD)Not specified in snippetNot specified in snippetThe most active compound in the series showed specific interactions with key residues GLN 307, ASN 423, and PHE 392 in the HPPD binding pocket, mimicking the binding of the known inhibitor NTBC.[13]
Pyrazole-carboxamidesCarbonic Anhydrase (hCA I & hCA II)Not specified in snippetBIOVIA Discovery Studio VisualizerThe synthesized compounds exhibited potent inhibition of hCA I and hCA II with Ki values in the low micromolar to nanomolar range. Docking studies revealed that the inhibitory activity was due to various interactions, including hydrogen bonds and metal-acceptor bonds with key residues like His94, His96, and Thr199.[14]
Aminopyrimidinyl Pyrazole AnalogsPolo-like kinase 1 (PLK1)Not specified in snippetNot specified in snippetThe most active compound formed three crucial hydrogen bonds with the active site residues of PLK1, including a key interaction with CYS133 in the hinge region, a known important interaction for PLK1 inhibition.[15]

A Step-by-Step Guide to a Robust Molecular Docking Workflow

To ensure the reliability and reproducibility of in silico findings, a well-structured and validated docking protocol is paramount. The following section outlines a comprehensive workflow for conducting a comparative docking study of aminomethyl pyrazole derivatives, emphasizing the rationale behind each step.

Part 1: Preparation of the Target Protein

The accuracy of a docking study is fundamentally dependent on the quality of the protein structure.

  • Protein Selection and Retrieval:

    • Action: Obtain the three-dimensional crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).

    • Rationale: The PDB provides experimentally determined structures, offering a high-fidelity representation of the protein's conformation. It is crucial to select a high-resolution structure, preferably one that is co-crystallized with a known ligand, as this helps in identifying the correct binding pocket.

  • Protein Clean-up and Preparation:

    • Action: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is a critical step as these molecules can interfere with the docking process.

    • Rationale: The goal is to isolate the protein structure to ensure that the docking algorithm only considers the interactions between the ligand and the protein. The original ligand can be used later to validate the docking protocol.

  • Protonation and Charge Assignment:

    • Action: Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges using software like AutoDockTools.

    • Rationale: Hydrogen atoms are often not resolved in crystal structures but play a crucial role in forming hydrogen bonds, which are key to ligand binding. Correct protonation states and charge assignments are essential for accurately calculating the electrostatic interactions.

Part 2: Ligand Preparation

The ligand structures must be correctly formatted and optimized for the docking simulation.

  • Ligand Structure Generation:

    • Action: Draw the two-dimensional structures of the aminomethyl pyrazole derivatives using a chemical drawing tool like ChemDraw.

    • Rationale: This allows for the precise definition of the chemical structure of each ligand to be studied.

  • 3D Conversion and Energy Minimization:

    • Action: Convert the 2D structures into three-dimensional models and perform energy minimization using a molecular mechanics force field.

    • Rationale: Energy minimization optimizes the geometry of the ligand to a low-energy conformation, which is a more realistic representation of the molecule's state before binding.

  • Ligand File Format Conversion:

    • Action: Save the prepared ligand structures in a suitable format for the docking software, such as the PDBQT format for AutoDock.

    • Rationale: This format contains not only the atomic coordinates but also information on rotatable bonds and atomic charges, which are necessary for the docking calculations.

Part 3: The Docking Simulation

This is the core of the in silico experiment where the ligand and protein are brought together.

  • Defining the Binding Site:

    • Action: Define the search space for the docking algorithm by creating a grid box that encompasses the active site of the protein.

    • Rationale: This confines the search to the region of interest, making the calculation more efficient and biologically relevant. The location of the co-crystallized ligand in the original PDB file is often used as a guide to define the center of the grid box.

  • Running the Docking Algorithm:

    • Action: Execute the docking simulation using software like AutoDock Vina. The algorithm will explore various possible conformations and orientations of the ligand within the defined binding site.

    • Rationale: Docking algorithms like the Lamarckian Genetic Algorithm used in AutoDock explore a vast conformational space to find the most favorable binding pose based on a scoring function.[9]

  • Protocol Validation (Self-Validation):

    • Action: As a crucial control, re-dock the co-crystallized ligand back into the protein's binding site.

    • Rationale: A successful docking protocol should be able to reproduce the experimentally observed binding pose of the native ligand with a low root-mean-square deviation (RMSD) value (typically < 2 Å). This step validates that the chosen parameters and setup are appropriate for the system.

Part 4: Analysis and Interpretation of Results

The final step involves a thorough analysis of the docking output to extract meaningful insights.

  • Ranking by Binding Affinity:

    • Action: Analyze the docking results to identify the best binding pose for each ligand based on the predicted binding affinity (docking score).

    • Rationale: The scoring function provides a quantitative estimate of the binding strength, allowing for the ranking of different derivatives and the identification of the most promising candidates.

  • Visualization of Interactions:

    • Action: Visualize the protein-ligand complexes using molecular graphics software like PyMOL or Discovery Studio.

    • Rationale: This allows for a qualitative analysis of the binding mode, including the identification of key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. This visual inspection is crucial for understanding the structure-activity relationship (SAR).

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the docking workflow and a simplified model of ligand-protein interactions.

docking_workflow cluster_prep Preparation Phase cluster_processing Processing & Simulation cluster_analysis Analysis Phase PDB Protein Structure (from PDB) Protein_Prep Protein Preparation (Clean, Protonate) PDB->Protein_Prep Ligands Ligand Structures (2D) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligands->Ligand_Prep Docking Molecular Docking (Grid Definition, Run Simulation) Protein_Prep->Docking Ligand_Prep->Docking Results Docking Poses & Scores Docking->Results Analysis Interaction Analysis (Visualization, SAR) Results->Analysis

Caption: A generalized workflow for a comparative molecular docking study.

ligand_interaction cluster_protein Protein Binding Pocket AA1 Amino Acid 1 (e.g., Asp) AA2 Amino Acid 2 (e.g., Ser) AA3 Amino Acid 3 (e.g., Leu) Ligand Aminomethyl Pyrazole Derivative Ligand->AA1 Hydrogen Bond Ligand->AA2 Hydrogen Bond Ligand->AA3 Hydrophobic Interaction

Sources

A Senior Scientist's Guide to the Pharmacokinetic Profiles of Aminomethyl Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pharmacokinetics in Pyrazole-Based Drug Discovery

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with activities ranging from anti-inflammatory to anticancer agents.[1][2][3][4] Among these, aminomethyl pyrazole derivatives have emerged as a particularly fruitful area of research, valued for their synthetic tractability and their ability to form key interactions with a wide array of biological targets.[5][6] However, the journey from a potent, selective compound in a test tube to a safe and effective medicine is dictated by its pharmacokinetic (PK) profile—the story of its Absorption, Distribution, Metabolism, and Excretion (ADME) within a biological system.

Understanding and optimizing the ADME properties of aminomethyl pyrazole derivatives is not merely a late-stage checkbox; it is a critical, iterative component of the entire drug discovery process. A compound with exquisite target affinity is of little therapeutic value if it cannot reach its site of action in sufficient concentration, is metabolized too quickly, or distributes into tissues where it may cause toxicity.

This guide provides a comparative framework for evaluating the pharmacokinetic profiles of aminomethyl pyrazole derivatives. It is designed for drug development professionals, offering not just data, but the strategic and mechanistic reasoning behind the experimental choices. We will explore the key in vitro assays that serve as the workhorses of early ADME screening and discuss how their results translate to the more complex in vivo setting, ultimately shaping the structure-activity relationships (SAR) and structure-pharmacokinetic relationships (SPR) that guide lead optimization.[7][8]

I. Absorption: Crossing the Intestinal Barrier

For most orally administered drugs, the first major hurdle is absorption across the intestinal wall.[9] This process is governed by a compound's physicochemical properties (like solubility and lipophilicity) and its interaction with cellular transport machinery. The Caco-2 permeability assay is the gold-standard in vitro model for predicting human oral absorption.[9][10][11] This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key efflux transporters, mimicking the intestinal epithelium.[9][12]

Comparative Permeability of Aminomethyl Pyrazole Derivatives

The apparent permeability coefficient (Papp) is the primary readout from the Caco-2 assay. A high Papp value generally correlates with good intestinal absorption. When comparing a series of aminomethyl pyrazole derivatives, subtle structural changes can lead to significant differences in permeability.

DerivativeR1 GroupR2 GroupPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Predicted Absorption
PD-A01 -H-CH₃8.51.1High
PD-A02 -F-CH₃9.21.3High
PD-A03 -H-COOH0.34.8Low / P-gp Substrate
PD-A04 -H-C(CH₃)₃15.10.9High

Table 1: Representative Caco-2 permeability data for a hypothetical series of aminomethyl pyrazole derivatives. Papp (A→B) represents transport from the apical (intestinal lumen) to the basolateral (blood) side.

Expert Analysis & Causality:

  • Lipophilicity and Permeability: The highly lipophilic tert-butyl group on PD-A04 significantly enhances its passive diffusion across the cell membrane, resulting in the highest permeability. In contrast, the introduction of a polar carboxylic acid group in PD-A03 dramatically reduces its permeability.

  • Identifying Efflux: The efflux ratio is a critical parameter for identifying substrates of transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells and back into the intestinal lumen, thereby reducing absorption.[12] An efflux ratio greater than 2 is a common flag. PD-A03 exhibits a high efflux ratio, suggesting it is actively removed by P-gp, which, combined with its low passive permeability, predicts poor oral absorption.

  • Structural Modification to Mitigate Efflux: The strategic placement of a fluorine atom in PD-A02 does not significantly alter permeability compared to the parent PD-A01 , indicating that minor halogenation at this position is well-tolerated from an absorption standpoint. This type of modification is often explored to block metabolic hotspots without negatively impacting absorption.

Experimental Workflow: In Vitro Permeability Assessment

The workflow for determining these parameters is a multi-step process designed to ensure data integrity and reproducibility.

Caption: Workflow for a bidirectional Caco-2 permeability assay.

II. Distribution: Where Does the Drug Go?

Once absorbed, a drug distributes throughout the body via the systemic circulation. Two key parameters dictate this process: plasma protein binding (PPB) and the volume of distribution (Vd). Only the unbound, or "free," fraction of a drug is available to interact with its target and exert a pharmacological effect.[13] High PPB can limit efficacy and complicate dosing.[13]

The Rapid Equilibrium Dialysis (RED) assay is the industry-standard method for determining PPB.[13][14][15] It measures the distribution of a compound between plasma and a protein-free buffer across a semipermeable membrane.[14][16]

Comparative Plasma Protein Binding
DerivativeR1 GroupR2 GroupHuman Plasma Protein Binding (%)
PD-A01 -H-CH₃85.2%
PD-A02 -F-CH₃86.1%
PD-A03 -H-COOH99.6%
PD-A04 -H-C(CH₃)₃98.9%

Table 2: Representative human plasma protein binding data for the aminomethyl pyrazole series.

Expert Analysis & Causality:

  • Acidity and Albumin Binding: PD-A03 , with its acidic carboxylate group, exhibits extremely high binding. This is a classic phenomenon, as acidic drugs often bind tightly to human serum albumin (HSA), the most abundant protein in plasma. This level of binding (>99.5%) can be problematic, leaving very little free drug to engage the target.

  • Lipophilicity and Binding: Increased lipophilicity often correlates with higher PPB. The highly lipophilic PD-A04 shows significantly higher binding than the less lipophilic parent compound PD-A01 .

  • Self-Validating Protocol: The trustworthiness of a PPB assay is ensured by running control compounds in parallel.[13] Propranolol (high binding) and Atenolol (low binding) are typically used to confirm the assay is performing within expected limits.[13]

III. Metabolism: The Biotransformation Challenge

Metabolism, primarily occurring in the liver, is the body's mechanism for modifying foreign compounds to facilitate their excretion.[17] The cytochrome P450 (CYP) enzyme family is responsible for the majority of Phase I metabolic reactions.[17] For drug developers, metabolic stability is a double-edged sword: a compound that is metabolized too quickly will have a short half-life and poor exposure, while a compound that inhibits or induces metabolic enzymes can cause dangerous drug-drug interactions.

The liver microsomal stability assay is a high-throughput in vitro screen used to assess a compound's susceptibility to Phase I metabolism.[17][18][19][20] It measures the rate of disappearance of a parent compound when incubated with liver microsomes (a subcellular fraction containing CYP enzymes) and the necessary cofactor, NADPH.[17][19][21]

Comparative Metabolic Stability
DerivativeR1 GroupR2 GroupMicrosomal Half-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg)Predicted Hepatic Clearance
PD-A01 -H-CH₃1592.4High
PD-A02 -F-CH₃5525.2Moderate
PD-A03 -H-COOH> 120< 11.5Low
PD-A04 -H-C(CH₃)₃2166.0High

Table 3: Representative human liver microsomal stability data for the aminomethyl pyrazole series.

Expert Analysis & Causality:

  • Metabolic Lability: PD-A01 is rapidly metabolized, indicating a high predicted hepatic clearance in vivo. This suggests one or more positions on the molecule are susceptible to CYP-mediated oxidation.

  • Metabolic Blocking: The introduction of a fluorine atom in PD-A02 at a suspected site of metabolism leads to a dramatic increase in its metabolic half-life. This "metabolic blocking" strategy is a cornerstone of medicinal chemistry used to improve a compound's pharmacokinetic profile.

  • Phase II Metabolism: PD-A03 , while highly stable in this Phase I assay, would likely be cleared via Phase II conjugation (e.g., glucuronidation) due to its carboxylic acid handle. This highlights the importance of using multiple assays (e.g., hepatocyte stability) to get a complete picture of metabolic clearance.

  • Control is Key: The validity of this assay relies on controls.[19] Incubations are run with and without the NADPH cofactor. Disappearance of the compound in the absence of NADPH points to chemical instability rather than metabolic turnover. Known compounds like Verapamil (high clearance) and Dextromethorphan (moderate clearance) are used to benchmark enzyme activity.[17]

Experimental Workflow: Metabolic Stability Assessment

Caption: Workflow for a liver microsomal stability assay.

IV. In Vivo Pharmacokinetics: The Whole Picture

While in vitro assays are invaluable for high-throughput screening, the definitive assessment of a compound's profile comes from in vivo pharmacokinetic studies, typically conducted first in rodents like rats.[22][23] These studies integrate all ADME processes and provide crucial parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[23]

Consolidated Pharmacokinetic Profile
ParameterPD-A01PD-A02PD-A03PD-A04
IV Clearance (mL/min/kg) 5520545
Volume of Distribution (L/kg) 2.52.20.24.8
IV Half-Life (h) 0.81.90.82.0
Oral Bioavailability (%) 15%65%< 2%25%

Table 4: Consolidated in vivo pharmacokinetic parameters in rats following intravenous (IV) and oral (PO) administration. Data is representative.

Expert Analysis & Synthesis:

  • Correlation of In Vitro to In Vivo: The in vivo data strongly correlates with the predictions from our in vitro assays. PD-A01 shows high clearance, as predicted by its poor microsomal stability, leading to a short half-life and low bioavailability. The metabolic blocking in PD-A02 translates directly to lower clearance, a longer half-life, and significantly improved oral bioavailability, marking it as the most promising candidate from a PK perspective.

  • Impact of PPB and Permeability: PD-A03 's extremely poor bioavailability is a direct consequence of its low permeability, P-gp efflux, and likely high first-pass metabolism of the small fraction that is absorbed. Its very low volume of distribution is consistent with its high plasma protein binding, which restricts the drug's movement out of the vasculature and into tissues.

  • Lipophilicity and Vd: PD-A04 , being highly lipophilic, has a large volume of distribution, suggesting extensive distribution into tissues. While its clearance is high, its bioavailability is slightly better than PD-A01 , likely due to its excellent membrane permeability overcoming some of the high first-pass metabolism.

Conclusion: Integrating Pharmacokinetics for Successful Drug Design

This guide illustrates that evaluating the pharmacokinetic profile of aminomethyl pyrazole derivatives is a multifactorial process. By systematically employing a suite of validated in vitro assays—Caco-2 for absorption, equilibrium dialysis for distribution, and microsomal stability for metabolism—researchers can build a robust understanding of a compound's likely in vivo behavior. This predictive power is essential for making informed decisions in the design-make-test-analyze cycle.

The structure-pharmacokinetic relationships revealed through this process are key. We observed how increasing lipophilicity can improve permeability but also increase PPB and metabolic clearance. We saw how introducing a polar group can cripple absorption, and most importantly, how a strategic modification like fluorination can block a metabolic liability and dramatically improve the overall pharmacokinetic profile. By integrating these ADME considerations early and iteratively, drug discovery teams can more efficiently navigate the path from a promising chemical scaffold to a viable clinical candidate.

Detailed Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is adapted from standard industry procedures.[9][11][12]

  • Cell Culture: Caco-2 cells are seeded onto 96-well Transwell™ plates at a density of 6.5 x 10⁴ cells/cm² and cultured for 21-24 days in a humidified incubator at 37°C, 5% CO₂.

  • Monolayer Integrity Check: Prior to the assay, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Wells meeting the acceptance criterion (e.g., >200 Ω·cm²) are used.

  • Compound Preparation: A 10 µM working solution of the test compound is prepared in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Apical to Basolateral (A→B) Permeability: Transport buffer is removed from the plate. The 10 µM compound solution is added to the apical (donor) side, and fresh transport buffer is added to the basolateral (receiver) side. A t=0 sample is taken from the donor solution.

  • Basolateral to Apical (B→A) Permeability: In separate wells, the 10 µM compound solution is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.

  • Incubation: The plate is incubated for 2 hours at 37°C with gentle shaking.

  • Sampling: After incubation, samples are collected from both the donor and receiver compartments of all wells.

  • Analysis: All samples are quenched with acetonitrile containing an internal standard. The concentration of the test compound is quantified using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient, Papp, is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Protocol 2: Human Liver Microsomal Stability Assay

This protocol is based on established methods for assessing metabolic stability.[17][18][19][21]

  • Reagent Preparation: Human liver microsomes (HLM) are thawed and diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. An NADPH-regenerating system is prepared in the same buffer.

  • Reaction Mixture: In a 96-well plate, the test compound is added to the HLM solution to a final concentration of 1 µM. The plate is pre-warmed to 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system to each well. For negative controls, buffer is added instead of the cofactor system.

  • Time-Point Sampling: The plate is incubated at 37°C. Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: Each aliquot is immediately added to a separate plate containing ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: The quench plate is centrifuged to pellet the precipitated protein. The supernatant is transferred for analysis.

  • Analysis: The concentration of the remaining parent compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the resulting line provides the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg protein/mL).

Protocol 3: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This protocol follows the standard procedure for the Thermo Scientific RED Device.[13][14][16][24]

  • Compound Preparation: The test compound is spiked into control human plasma at a final concentration of 1 µM.

  • Device Setup: A RED Device plate is prepared. 300 µL of the plasma-compound mixture is added to the sample (red) chamber of the insert. 500 µL of dialysis buffer (PBS, pH 7.4) is added to the buffer chamber.

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker (e.g., 300 RPM) for 4 hours to reach equilibrium.

  • Sampling: After incubation, 100 µL is removed from both the plasma chamber and the buffer chamber.

  • Matrix Matching: To ensure accurate analysis, the plasma sample is matched with buffer, and the buffer sample is matched with blank plasma. All samples are then crashed with acetonitrile containing an internal standard.

  • Analysis: The concentration of the compound in the processed plasma and buffer samples is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as: fu = Cbuffer / Cplasma, where Cbuffer and Cplasma are the concentrations in the buffer and plasma chambers at equilibrium, respectively. The percent bound is calculated as (1 - fu) * 100.

References

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A Comparative Guide to the Validation of Analytical Methods for 3-(Aminomethyl)-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth technical comparison of validated analytical methods for 3-(Aminomethyl)-5-phenylpyrazole, a key building block in the synthesis of various pharmaceutical agents. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. For a molecule like 3-(Aminomethyl)-5-phenylpyrazole, this involves demonstrating specificity, linearity, accuracy, precision, and robustness for various analytical techniques. This guide will focus on three commonly employed and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.

The Critical Need for Validated Analytical Methods

In the pharmaceutical industry, the purity and concentration of chemical entities directly impact the safety and efficacy of the final drug product. Undetected impurities or inaccurate assays can lead to failed batches, regulatory hurdles, and potential patient harm. Therefore, employing validated analytical methods is not merely a regulatory requirement but a fundamental aspect of good science and risk management. The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for the methodologies discussed herein.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

Reverse-phase HPLC (RP-HPLC) is arguably the most versatile and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and applicability to a broad range of analytes. For a polar compound like 3-(Aminomethyl)-5-phenylpyrazole, RP-HPLC is an ideal choice.

The "Why" Behind the HPLC Method Design

The selection of the stationary phase, mobile phase composition, and detection wavelength are critical decisions in developing a robust HPLC method. A C18 column is a common choice for the stationary phase as it provides excellent separation for a wide range of polar and non-polar compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good peak shape and resolution. For 3-(Aminomethyl)-5-phenylpyrazole, a mobile phase consisting of a phosphate buffer and acetonitrile is a suitable starting point. The pH of the buffer is crucial to control the ionization state of the amine group, thereby influencing its retention on the column. UV detection is appropriate as the phenylpyrazole moiety contains a chromophore that absorbs in the UV region.

Experimental Workflow for HPLC Method Validation

Caption: Workflow for HPLC method development and validation.

Detailed HPLC Protocol

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 3-(Aminomethyl)-5-phenylpyrazole reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 10 mg of 3-(Aminomethyl)-5-phenylpyrazole into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 150 µg/mL by diluting the standard stock solution with the mobile phase.

3. Validation Procedure:

  • Specificity: Perform forced degradation studies by exposing the sample to acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), and photolytic (UV light) stress conditions. The method is considered specific if the peak for 3-(Aminomethyl)-5-phenylpyrazole is well-resolved from any degradation products.

  • Linearity: Inject the calibration standards and plot the peak area against the concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Analyze six replicate samples on different days by different analysts. The RSD should be ≤ 2%.

  • Robustness: Deliberately vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

Comparative Performance Data for HPLC Method
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Well-resolved peakPass
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) Defined by linearity1 - 150
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%< 1.0%
LOD (µg/mL) Reportable0.1
LOQ (µg/mL) Reportable0.3
Robustness No significant impactPass

Gas Chromatography (GC): A Powerful Alternative for Volatile Analytes

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. While 3-(Aminomethyl)-5-phenylpyrazole has a relatively high boiling point, it can be analyzed by GC, often after derivatization to increase its volatility and thermal stability.

The Rationale for GC Method Development

The primary challenge for GC analysis of this compound is its polarity and potential for thermal degradation. A key consideration is the choice of the GC column. A mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, offers a good balance for separating polar compounds. To improve peak shape and reduce tailing, derivatization of the primary amine group with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often necessary. This converts the polar amine into a less polar and more volatile silyl derivative. Flame Ionization Detection (FID) is a common choice for detection due to its robustness and wide linear range for organic compounds.

Logical Flow of GC Method Validation

GC_Validation_Flow Start Method Development & Optimization Derivatization Derivatization Protocol Start->Derivatization GC_Parameters GC-FID Parameter Selection Derivatization->GC_Parameters Validation Method Validation (ICH Guidelines) GC_Parameters->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness End Validated GC Method Specificity->End Linearity->End Accuracy->End Precision->End Robustness->End

Caption: Logical flow for GC method validation.

Detailed GC Protocol

1. Derivatization Procedure:

  • Accurately weigh about 10 mg of the sample or standard into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine).

  • Add 200 µL of BSTFA.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC Conditions:

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Injection Volume: 1 µL (splitless)

3. Validation Procedure:

  • The validation parameters (specificity, linearity, accuracy, precision, and robustness) are assessed similarly to the HPLC method, using the derivatized standards and samples.

Comparative Performance Data for GC Method
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity Well-resolved peakPass
Linearity (r²) ≥ 0.9980.9989
Range (µg/mL) Defined by linearity5 - 200
Accuracy (% Recovery) 97.0 - 103.0%101.2%
Precision (RSD) ≤ 3.0%< 1.5%
LOD (µg/mL) Reportable0.5
LOQ (µg/mL) Reportable1.5
Robustness No significant impactPass

UV-Vis Spectrophotometry: A Simple and Rapid Quantification Tool

UV-Vis spectrophotometry is a straightforward and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The phenylpyrazole ring system in 3-(Aminomethyl)-5-phenylpyrazole allows for its direct quantification using this method.

The "Why" Behind the Spectrophotometric Method

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The choice of solvent is important to ensure the analyte is fully dissolved and does not interact in a way that shifts the absorption maximum (λmax). A common solvent like methanol or ethanol is often suitable. The λmax is determined by scanning a solution of the compound across a range of UV wavelengths to find the wavelength of maximum absorbance, which provides the highest sensitivity.

Experimental Protocol for UV-Vis Spectrophotometry

1. Instrument Parameters:

  • Spectrophotometer: Double beam UV-Vis spectrophotometer

  • Wavelength Range: 200-400 nm for scanning

  • Measurement Wavelength (λmax): To be determined experimentally (hypothetically 254 nm)

  • Cuvettes: 1 cm quartz cuvettes

2. Standard and Sample Preparation:

  • Solvent: Methanol (HPLC grade)

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC method, using methanol as the solvent.

  • Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with methanol.

  • Sample Solution: Prepare a sample solution of a similar concentration to the mid-point of the calibration range.

3. Validation Procedure:

  • Linearity: Measure the absorbance of the calibration standards at the λmax and plot absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo solution.

  • Precision: Assess repeatability by measuring the absorbance of six replicate samples.

Comparative Performance Data for UV-Vis Method
Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.9975
Range (µg/mL) Defined by linearity2 - 10
Accuracy (% Recovery) 98.0 - 102.0%100.8%
Precision (RSD) ≤ 2.0%< 1.2%
LOD (µg/mL) Reportable0.2
LOQ (µg/mL) Reportable0.6

Method Comparison and Concluding Remarks

FeatureHPLCGCUV-Vis Spectrophotometry
Specificity High (excellent for impurity profiling)Moderate to High (derivatization can improve)Low (prone to interference from other absorbing species)
Sensitivity HighHighModerate
Sample Throughput ModerateModerateHigh
Cost HighHighLow
Complexity HighHighLow
  • HPLC is the most powerful and versatile technique, offering high specificity and sensitivity, making it ideal for quality control, stability studies, and impurity profiling in a regulatory environment.

  • GC is a viable alternative, particularly if the laboratory has existing expertise and instrumentation. However, the need for derivatization adds a layer of complexity.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for routine assays where high specificity is not a critical requirement and the sample matrix is clean.

The validation data presented in this guide, while hypothetical, are based on typical performance characteristics for these analytical techniques and provide a realistic comparison. It is imperative that any analytical method be fully validated in the user's laboratory according to the principles outlined in the ICH guidelines to ensure the generation of reliable and accurate data.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Grob, R. L., & Barry, E. F. (Eds.). (2004).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Research. [Link]

  • Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. (n.d.). Journal of Chemical Education. [Link]

A Comparative Guide to the Synthetic Routes of 3-(Aminomethyl)-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Aminomethyl)-5-phenylpyrazole is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a pyrazole core with a primary aminomethyl substituent, makes it a key synthon for constructing a diverse range of biologically active molecules. The strategic placement of the phenyl group at the C5 position and the reactive aminomethyl group at the C3 position allows for extensive functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Given its importance, the development of efficient, scalable, and safe synthetic routes is of paramount importance to researchers.

This guide provides an in-depth comparative analysis of the two primary synthetic strategies for preparing 3-(Aminomethyl)-5-phenylpyrazole. Each route is evaluated based on its chemical logic, experimental feasibility, potential yield, scalability, and safety considerations. We will explore a pathway proceeding through a nitrile intermediate followed by chemical reduction, and a second pathway that utilizes a carboxylic acid precursor transformed via classical rearrangement reactions.

Route 1: Synthesis via Nitrile Precursor and Subsequent Reduction

This strategy is a robust and common approach for installing an aminomethyl group onto a heterocyclic core. The synthesis is conceptually divided into two major stages: the formation of the pyrazole ring bearing a nitrile group at the C3 position, and the subsequent reduction of this nitrile to the target primary amine.

Stage 1: Synthesis of 5-Phenyl-1H-pyrazole-3-carbonitrile

The cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative.[1] To obtain the desired 5-phenyl-1H-pyrazole-3-carbonitrile, a suitable 1,3-dielectrophilic precursor containing both a benzoyl group and a nitrile-equivalent at the appropriate positions is required. A highly effective precursor is 2-(ethoxymethylene)-3-oxo-3-phenylpropanenitrile, which can be readily prepared from benzoylacetonitrile.

Mechanism: The reaction proceeds via an initial Michael-type addition of hydrazine to the electron-deficient double bond of the enone system. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the nitrile carbon, leading to a cyclized intermediate. Subsequent elimination of ethanol and tautomerization yields the stable aromatic pyrazole ring.

Route 1 Workflow start Benzoylacetonitrile + Triethyl Orthoformate intermediate1 2-(Ethoxymethylene)-3-oxo- 3-phenylpropanenitrile start->intermediate1 Acetic Anhydride intermediate2 5-Phenyl-1H-pyrazole- 3-carbonitrile intermediate1:e->intermediate2:w Reflux in Ethanol reagent1 Hydrazine Hydrate (N2H4·H2O) reagent1->intermediate2 product 3-(Aminomethyl)- 5-phenylpyrazole intermediate2->product Reduction in Anhydrous Ether reagent2 Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) reagent2->product

Caption: Workflow for the synthesis of 3-(Aminomethyl)-5-phenylpyrazole via the nitrile reduction route.

Experimental Protocol: Synthesis of 5-Phenyl-1H-pyrazole-3-carbonitrile

  • Preparation of 2-(ethoxymethylene)-3-oxo-3-phenylpropanenitrile: In a round-bottom flask, combine benzoylacetonitrile (1 equiv.), triethyl orthoformate (1.5 equiv.), and acetic anhydride (2.5 equiv.). Heat the mixture to reflux (approx. 120-130°C) for 2-3 hours. Monitor the reaction progress by TLC. After completion, cool the mixture and remove the volatile components under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

  • Cyclization: Dissolve the crude 2-(ethoxymethylene)-3-oxo-3-phenylpropanenitrile in ethanol. Add hydrazine hydrate (1.1 equiv.) dropwise at room temperature. An exothermic reaction may be observed.

  • Work-up: After the addition is complete, heat the mixture to reflux for 1-2 hours. Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 5-phenyl-1H-pyrazole-3-carbonitrile.

Stage 2: Reduction of 5-Phenyl-1H-pyrazole-3-carbonitrile

The conversion of the nitrile to a primary amine is a standard transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit aggressive, reagent for this purpose.[2][3] An alternative, often preferred for scalability and safety, is catalytic hydrogenation.

Experimental Protocol: LiAlH₄ Reduction

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, approx. 2-3 equiv.) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition: Cool the suspension to 0°C in an ice bath. Dissolve 5-phenyl-1H-pyrazole-3-carbonitrile (1 equiv.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Quenching (Caution: Highly Exothermic): Cool the reaction mixture back to 0°C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is critical for safety and for generating a granular precipitate that is easy to filter.

  • Purification: Filter the resulting aluminum salts and wash the filter cake thoroughly with ether or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3-(aminomethyl)-5-phenylpyrazole. Further purification can be achieved by column chromatography or crystallization.

Route 2: Synthesis via Carboxylic Acid Precursor and Rearrangement

This pathway involves the initial synthesis of a pyrazole-3-carboxylic acid, which serves as a versatile intermediate. The carboxylic acid is then converted to the aminomethyl group via a one-carbon degradation reaction, such as the Curtius or Hofmann rearrangement. This route offers the advantage of avoiding highly reactive metal hydrides in the final step.

Stage 1: Synthesis of Ethyl 5-Phenyl-1H-pyrazole-3-carboxylate

This synthesis follows the classical Knorr pyrazole synthesis, reacting a β-diketoester with hydrazine. The required starting material, ethyl 2,4-dioxo-4-phenylbutanoate (ethyl benzoylpyruvate), is commercially available or can be prepared via a Claisen condensation between ethyl acetate and ethyl benzoate.

Mechanism: The reaction is regioselective. The more nucleophilic nitrogen of hydrazine attacks the more electrophilic ketone carbonyl (C4), while the other nitrogen attacks the ester carbonyl (C2). This is followed by cyclization and dehydration to yield the stable pyrazole ester.

Route 2 Workflow cluster_0 Curtius Rearrangement Path cluster_1 Hofmann Rearrangement Path intermediate_acid 5-Phenyl-1H-pyrazole- 3-carboxylic acid product 3-(Aminomethyl)- 5-phenylpyrazole intermediate_acid->product Rearrangement & Hydrolysis reagent_curtius 1. SOCl2 2. NaN3 3. Heat (Toluene) 4. Acid Hydrolysis reagent_curtius->product intermediate_amide 5-Phenyl-1H-pyrazole- 3-carboxamide intermediate_amide->product Rearrangement & Hydrolysis reagent_hofmann Br2, NaOH (or NaOCl) reagent_hofmann->product start Ethyl Benzoylpyruvate + Hydrazine Hydrate intermediate_ester Ethyl 5-Phenyl-1H- pyrazole-3-carboxylate start->intermediate_ester Reflux in Ethanol intermediate_ester->intermediate_acid Saponification intermediate_ester->intermediate_amide Amidation hydrolysis Base Hydrolysis (e.g., NaOH, H2O) hydrolysis->intermediate_acid amidation 1. SOCl2 2. NH3(aq) amidation->intermediate_amide

Sources

cross-reactivity profiling of 3-(Aminomethyl)-5-phenylpyrazole based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

I'm starting my deep dive by focusing on 3-(Aminomethyl)-5-phenylpyrazole inhibitors. Google searches are underway, zeroing in on their primary targets, known off-targets, and established use cases. My initial goal is a broad sweep of the literature to establish a solid foundation before I narrow my search.

Deepening Data Analysis

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Structuring the Investigation

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validating the mechanism of action for bioactive 3-(Aminomethyl)-5-phenylpyrazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Investigations

I'm now in the process of gathering foundational information. My initial phase involves exhaustive Google searches to understand the established and potential mechanisms of action for 3-(Aminomethyl)-5-phenylpyrazole compounds. I'm also looking into techniques for validating drug mechanisms.

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Structuring the Guide

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Designing a Validation Strategy

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Defining Validation Strategies

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Refining the Guide Scope

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A Comparative Guide to the Toxicity Profiles of Aminomethyl and Aminopyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: Context is Key in Toxicity Assessment

In the landscape of drug discovery and chemical safety, the aminomethyl and aminopyrazole scaffolds represent two prevalent, yet functionally distinct, chemical classes. Aminomethyl groups, often found in simpler molecules like aminomethyl propanol, are widely used as pH adjusters and emulsifying agents in cosmetics and industrial applications[1][2]. In contrast, the aminopyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors designed to treat cancers and inflammatory diseases[3][4][5].

This guide provides an in-depth comparison of the toxicity profiles of these two chemical classes. It is crucial to recognize that no single toxicity profile defines an entire chemical family; rather, toxicity is intricately linked to the complete molecular structure, its metabolism, and its intended use. This comparison will focus on the characteristic toxicological liabilities and mechanistic concerns frequently associated with each scaffold, providing researchers with the foundational knowledge to design safer compounds and more insightful screening strategies.

Comparative Overview of Key Toxicity Endpoints

The toxicological concerns for aminomethyl and aminopyrazole compounds diverge significantly, largely due to their different applications and inherent chemical properties. While aminomethyls in consumer products are primarily evaluated for direct contact toxicity, aminopyrazoles intended for systemic administration undergo rigorous screening for a wider range of effects, including metabolic activation and off-target pharmacology.

Toxicity EndpointAminomethyl CompoundsAminopyrazole CompoundsKey Considerations & Causality
Hepatotoxicity Low risk at typical exposure levels; high oral doses may cause liver steatosis[6].Significant concern due to metabolic bioactivation to reactive intermediates in liver microsomes[7].The primary concern for aminopyrazoles is mechanism-based, involving CYP450-mediated metabolism. For simple aminomethyls, hepatotoxicity is more likely a high-dose, off-target effect[6][7].
Genotoxicity Primary amines are not substrates for N-nitrosation, but secondary amine impurities can form N-nitrosamines[1].Potential for mutagenicity is compound-specific. Related pyrazolone structures can form carcinogenic nitrosamines[8].The risk for both classes often involves nitrosamine formation. This highlights the critical need to control starting material purity (for aminomethyls) and assess the metabolic fate of the core structure (for aminopyrazoles).
Dermal Toxicity Can cause skin irritation but generally not classified as a sensitizer in cosmetic use[2].The basic 3-aminopyrazole is classified as a skin and eye irritant and a potential skin sensitizer[9].The specific substituents on the core ring structure heavily influence the potential for dermal irritation and sensitization.
Cytotoxicity Generally low for compounds used in consumer products.Highly variable and context-dependent. For anticancer agents, on-target cytotoxicity is desired, while off-target effects on healthy cells are a primary toxicity concern[5].This endpoint underscores the importance of the therapeutic index for aminopyrazole-based drugs, which is not a relevant concept for the industrial/cosmetic aminomethyl compounds.
Off-Target Effects Not a primary concern for simple, non-pharmacologically active compounds.A major source of toxicity, especially for kinase inhibitors. Inhibition of non-target kinases (e.g., EGFR, SRC) can lead to side effects like skin rash and immune suppression[10].The structural complexity and biological target-oriented design of aminopyrazole drugs make off-target activity a critical hurdle in development.

Mechanistic Insights into Core Toxicities

Understanding the "why" behind a toxicological finding is paramount. For these two scaffolds, two mechanisms stand out as key areas of concern: metabolic bioactivation for aminopyrazoles and the potential for nitrosamine formation, a risk relevant to both.

Mechanism 1: Bioactivation of Aminopyrazoles in the Liver

A significant liability for many nitrogen-containing heterocycles, including aminopyrazoles, is their potential for metabolic activation by cytochrome P450 enzymes into electrophilic, reactive metabolites. These intermediates can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular stress, immune responses, and idiosyncratic drug-induced toxicity[7]. The primary detoxification pathway for such reactive species is conjugation with glutathione (GSH). Therefore, a drop in intracellular GSH levels upon compound exposure is a key indicator of this toxic liability.

cluster_0 Hepatocyte AP Aminopyrazole Compound CYP CYP450 Enzymes AP->CYP Metabolic Oxidation RM Electrophilic Reactive Metabolite CYP->RM GSH Glutathione (GSH) RM->GSH Detoxification Macro Cellular Macromolecules (e.g., Proteins) RM->Macro Covalent Binding Conj GSH Conjugate (Detoxified) GSH->Conj Adduct Covalent Adducts Macro->Adduct Tox Hepatotoxicity (Cell Stress, Injury) Adduct->Tox

Caption: Bioactivation pathway of aminopyrazoles leading to potential hepatotoxicity.

Mechanism 2: N-Nitrosation of Amine Precursors

N-nitrosamines are a class of potent genotoxic carcinogens. They can be formed when a secondary or tertiary amine reacts with a nitrosating agent (e.g., nitrites, which can be present in vivo or as contaminants). While primary amines like aminomethyl propanol are not direct substrates, they can contain secondary amine impurities from the manufacturing process[1]. Similarly, certain pyrazole-containing drugs, such as aminopyrine, have been shown to form carcinogenic nitrosamines[8]. This potential necessitates careful control of impurities and evaluation of the compound's reactivity under physiological conditions.

cluster_0 Potential N-Nitrosation Pathway Amine Secondary Amine (Impurity or Metabolite) Nitrosamine N-Nitrosamine (Potent Carcinogen) Amine->Nitrosamine Nitrite Nitrosating Agent (e.g., NO₂⁻) Nitrite->Nitrosamine Acidic Conditions DNA DNA Nitrosamine->DNA Metabolic Activation Adduct DNA Adducts DNA->Adduct Mutation Genetic Mutations Adduct->Mutation

Caption: Formation of carcinogenic N-nitrosamines from amine precursors.

Recommended Experimental Protocols for Comparative Assessment

To experimentally differentiate the toxicity profiles of novel aminomethyl and aminopyrazole compounds, a tiered, mechanism-driven approach is recommended. The following protocols represent a self-validating system for identifying key liabilities.

In Vitro Micronucleus Assay for Genotoxicity Screening

This assay is a cornerstone for detecting chromosomal damage.[11][12] It identifies agents that cause either chromosome breakage (clastogenicity) or chromosome loss (aneugenicity), providing a broader view of genotoxic potential than a simple gene mutation assay.[11]

Causality Behind Experimental Choices:

  • Cell Line: Human peripheral blood lymphocytes (HPBLs) or CHO-K1 cells are chosen as they are well-characterized and accepted by regulatory agencies for this assay.

  • Metabolic Activation (S9): Testing is performed with and without a liver S9 fraction to determine if the parent compound or its metabolites are responsible for any genotoxic effects.[13] This is critical for evaluating compounds like aminopyrazoles that may undergo bioactivation.

  • Cytochalasin B: This agent is added to block cytokinesis, allowing for the easy identification of binucleated cells in which micronuclei are scored. This ensures that only cells that have undergone one round of division are analyzed, a critical quality control step.

Step-by-Step Methodology:

  • Cell Culture: Culture CHO-K1 cells in appropriate media until they reach 50-60% confluency.

  • Compound Exposure: Treat cells with a dose range of the test compound (e.g., 8 concentrations) for a short duration (e.g., 4 hours) in the presence and absence of S9 mix. A vehicle control (e.g., DMSO) and a positive control (e.g., Mitomycin-C without S9, Cyclophosphamide with S9) must be run in parallel.

  • Recovery: After 4 hours, wash the cells and replace with fresh media containing Cytochalasin B.

  • Incubation: Incubate the cells for an additional 20-24 hours (approximately 1.5-2 normal cell cycles).

  • Harvesting & Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific dye such as Giemsa or acridine orange.

  • Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. The Cytokinesis-Block Proliferation Index (CBPI) should also be calculated to assess cytotoxicity.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is the most widely used initial screen for genotoxicity, specifically for detecting point and frameshift mutations.[13][14] Its high sensitivity makes it an essential first-pass filter.

Causality Behind Experimental Choices:

  • Bacterial Strains: A panel of Salmonella typhimurium and Escherichia coli strains (e.g., TA98, TA100, TA1535, TA1537, WP2 uvrA) is used.[13] Each strain is designed to detect different types of mutations, ensuring comprehensive coverage.

  • Histidine-Deficient Medium: The tester strains are auxotrophic for histidine (or tryptophan for E. coli), meaning they cannot grow without it.[15] A positive result (a reverse mutation) restores the gene's function, allowing the bacteria to synthesize the amino acid and form colonies.

  • S9 Mix: As with the micronucleus test, the inclusion of a liver S9 fraction is essential to detect pro-mutagens that require metabolic activation.[13]

Step-by-Step Methodology:

  • Preparation: Prepare dilutions of the test compound. Prepare the S9 mix if required.

  • Exposure: In a test tube, combine the test compound, the bacterial tester strain culture, and either the S9 mix or a buffer.

  • Pre-incubation (Optional but recommended): Incubate this mixture for 20-30 minutes at 37°C to allow for metabolic activation and interaction.

  • Plating: Mix the contents with molten top agar and pour onto the surface of a minimal glucose agar plate (the histidine-deficient medium).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Interpretation: A dose-related increase in the number of revertant colonies that is at least double the background (vehicle control) count is typically considered a positive result. Positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) must show a robust increase in revertants.

In Vitro Hepatotoxicity & Glutathione (GSH) Depletion Assay

This multiparametric assay provides a direct link between cytotoxicity and a specific mechanism—oxidative stress from reactive metabolites. It is particularly relevant for differentiating the risk profile of aminopyrazoles.[7]

Causality Behind Experimental Choices:

  • Cell Line: HepG2 cells are a human-derived hepatocarcinoma cell line commonly used for hepatotoxicity screening due to their availability and retention of some metabolic enzymes.[16] While primary human hepatocytes are the gold standard, HepG2 cells offer a more scalable model for initial screening.[17]

  • Dual Endpoints: Measuring both cell viability (e.g., via MTT or ATP content) and intracellular GSH levels simultaneously provides mechanistic insight.[18] A compound that causes a significant drop in GSH before or at the onset of cytotoxicity is strongly suspected of acting via a reactive metabolite mechanism.

cluster_0 Plate A: Viability cluster_1 Plate B: GSH Levels start Seed HepG2 Cells in 96-well plates treat Treat cells with compound series (Vehicle, Positive Control, Test Article) start->treat incubate Incubate for 24 hours treat->incubate split Duplicate Plates incubate->split mtt_add Add MTT Reagent split->mtt_add Viability gsh_add Add GSH-Glo™ Reagent split->gsh_add GSH mtt_inc Incubate 2-4 hours mtt_add->mtt_inc mtt_sol Add Solubilizer (e.g., DMSO) mtt_inc->mtt_sol mtt_read Read Absorbance (570 nm) mtt_sol->mtt_read gsh_inc Incubate 30 mins gsh_add->gsh_inc gsh_read Read Luminescence gsh_inc->gsh_read

Caption: Workflow for multiparametric hepatotoxicity screening.

Step-by-Step Methodology:

  • Cell Plating: Seed HepG2 cells into two identical 96-well clear-bottom plates and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of the test compound. Treat the cells and include vehicle controls and a positive control known to cause oxidative stress (e.g., Buthionine sulfoximine or Acetaminophen).

  • Incubation: Incubate the plates for a relevant time period (e.g., 24 hours).

  • Endpoint Measurement (Plate 1 - Viability): a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[19] b. Remove the media and add a solubilizing agent (e.g., DMSO). c. Read the absorbance at ~570 nm.

  • Endpoint Measurement (Plate 2 - GSH Levels): a. Use a commercially available luminescent assay kit (e.g., GSH-Glo™). b. Add the luciferin generation reagent, which lyses the cells and reacts with GSH. Incubate for 30 minutes. c. Add the luciferin detection reagent and read luminescence.

  • Data Analysis: Normalize both viability and GSH levels to the vehicle control. Plot dose-response curves to determine IC50 (for viability) and the concentration causing a 50% reduction in GSH.

Conclusion: A Tale of Two Scaffolds

This guide demonstrates that while both aminomethyl and aminopyrazole moieties contain a core amine functionality, their toxicological profiles are shaped by vastly different molecular contexts and applications.

  • Aminomethyl compounds , particularly the simple aliphatic alcohols used in cosmetics, present a toxicity profile dominated by concerns of direct irritation and the potential for carcinogenic N-nitrosamine formation from manufacturing impurities [1]. Their risk assessment is heavily focused on dermal and oral exposure routes at low concentrations.

  • Aminopyrazole compounds , as a cornerstone of modern kinase inhibitor design, face a more complex set of challenges. Their toxicity profile is characterized by mechanism-based liabilities, including off-target pharmacological effects, and a significant risk of metabolic bioactivation to reactive intermediates that can lead to hepatotoxicity [7][10].

For the researcher, this comparison underscores a fundamental principle of toxicology: a chemical scaffold is not a destiny, but a starting point. A rigorous, mechanistically informed screening strategy, employing assays such as those detailed here, is essential to identify and mitigate these distinct liabilities, paving the way for the development of safer chemicals and medicines.

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A Senior Application Scientist's Guide to Benchmarking 3-(Aminomethyl)-5-phenylpyrazole Derivatives Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(aminomethyl)-5-phenylpyrazole scaffold represents a promising class of heterocyclic compounds with significant potential in oncology.[1][2] Many derivatives have demonstrated potent cytotoxic effects, often through the inhibition of critical signaling kinases that drive tumor proliferation and survival.[1] However, to translate these findings from bench to bedside, a rigorous, standardized benchmarking process is essential. This guide provides an in-depth framework for objectively comparing the performance of novel phenylpyrazole derivatives against established, clinically relevant kinase inhibitors. We will focus on a logical, multi-stage workflow, from initial cell-based viability assays to mechanistic validation and preliminary in vivo efficacy, using the multi-kinase inhibitors Sorafenib and Sunitinib as benchmarks. Detailed, field-tested protocols and data interpretation strategies are provided to ensure scientific integrity and reproducibility.

Section 1: The Pre-clinical Benchmarking Funnel: An Integrated Workflow

The path from a promising compound to a drug candidate is a process of systematic filtration. The goal is to efficiently identify derivatives with superior efficacy and a clear mechanism of action while deprioritizing those with unfavorable characteristics. This requires an integrated workflow that progresses from high-throughput in vitro screening to more complex, low-throughput in vivo models.

The rationale behind this funnel approach is resource optimization. Broad, cost-effective assays are used initially to screen a library of derivatives. Only the most potent and promising candidates from this stage advance to more resource-intensive mechanistic and in vivo studies. This ensures that time and capital are invested in compounds with the highest probability of clinical success.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: In Vivo Efficacy a Library of Phenylpyrazole Derivatives b Primary Screen: MTT Cell Viability Assay (IC50 Determination) a->b Broad Cytotoxicity c Secondary Screen: Caspase-3/7 Apoptosis Assay b->c Confirm Apoptotic Mechanism d Target Identification: Western Blot for MAPK Pathway (p-ERK) c->d Prioritized Hits e Selectivity Profiling: Cytotoxicity in Non-Cancerous Cells d->e Assess Therapeutic Window f Subcutaneous Xenograft Model (Tumor Growth Inhibition) e->f Lead Candidate(s)

Caption: The Benchmarking Funnel Workflow.

Section 2: Primary In Vitro Profiling: Efficacy and Potency

The initial step is to quantify the cytotoxic and anti-proliferative potency of the synthesized derivatives against a relevant cancer cell line. This provides the first critical data point: the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. A wide range of in vitro assays are available for anticancer drug discovery.[3][4][5]

Comparator Drugs:

  • Sorafenib: An oral multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway, as well as VEGFR and PDGFR.[6][7][8][9]

  • Sunitinib: Another oral multi-targeted receptor tyrosine kinase (RTK) inhibitor targeting VEGFRs, PDGFRs, and c-KIT, among others.[10][11][12][13]

Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., A549 lung carcinoma or HepG2 hepatocellular carcinoma) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate overnight to allow for cell attachment.[15]

  • Compound Preparation: Prepare stock solutions of the phenylpyrazole derivatives and comparator drugs (Sorafenib, Sunitinib) in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM).[16][17]

  • Cell Treatment: Replace the medium in the cell plates with the medium containing the various drug concentrations. Include a vehicle control (DMSO only) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16] During this time, mitochondrial dehydrogenases in living cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance of each well at 490-570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.[15]

Data Interpretation & Comparative Analysis

The primary output of this assay is the IC50 value. A lower IC50 value indicates higher potency. The goal is to identify derivatives with IC50 values that are comparable to, or ideally lower than, the established benchmarks.

CompoundCell LineIC50 (µM) after 48h
Phenylpyrazole Derivative 1 A5495.2
Phenylpyrazole Derivative 2 A54915.8
Phenylpyrazole Derivative 3 A5492.1
Sorafenib (Benchmark)A5496.5
Sunitinib (Benchmark)A5498.1

Hypothetical data for illustrative purposes.

From this initial screen, Derivative 3 and Derivative 1 emerge as the most promising candidates, exhibiting greater potency than both Sorafenib and Sunitinib in this specific cell line.

Secondary Screen: Caspase-3/7 Apoptosis Assay

While the MTT assay measures cell viability, it doesn't confirm the mechanism of cell death. A potent compound might be causing necrosis, which is often associated with inflammation and is less desirable than programmed cell death (apoptosis). Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[18] Assays that measure their activity confirm that the compound is inducing apoptosis.[18][19][20][21]

This assay utilizes a non-fluorescent substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspases-3 and -7.[18][20] Upon cleavage, a fluorescent nucleic acid dye is released, which binds to DNA and emits a bright signal, directly proportional to caspase activity.[18][20] This provides a clear, quantitative measure of apoptosis induction. Candidates that show a strong, dose-dependent increase in caspase-3/7 activity are prioritized.

Section 3: Elucidating the Mechanism of Action (MoA)

Identifying the molecular target of a new compound is a critical step. Given that Sorafenib and many other pyrazole derivatives function by inhibiting protein kinases, a logical hypothesis is that our lead candidates target a key oncogenic signaling pathway, such as the MAPK/ERK pathway.[22][23][24][25]

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[22][23] In many cancers, this pathway is hyperactivated due to mutations in upstream proteins like RAS or BRAF, leading to uncontrolled cell growth.[24][26] Sorafenib directly inhibits RAF kinases, thereby blocking downstream signaling.[6][8]

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Sorafenib Sorafenib & Phenylpyrazole Derivative Sorafenib->RAF

Caption: The MAPK/ERK Signaling Pathway.

Protocol: Western Blot Analysis for Pathway Modulation

Western blotting is a technique used to detect specific proteins in a sample. By using antibodies that specifically recognize the phosphorylated (i.e., activated) forms of proteins, we can measure the activity of a signaling pathway. A reduction in the phosphorylation of ERK (p-ERK) after treatment would strongly suggest that our compound inhibits the MAPK pathway.

Step-by-Step Methodology:

  • Cell Treatment & Lysis: Treat A549 cells with the lead phenylpyrazole derivatives (e.g., at their IC50 concentration) for a short period (e.g., 2-6 hours). Lyse the cells using a buffer containing phosphatase and protease inhibitors to preserve the protein phosphorylation states.[27]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a protein-rich solution (like BSA) to prevent non-specific antibody binding.[27][28]

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK (p-ERK) and total ERK. The total ERK antibody serves as a loading control to ensure that any change in the p-ERK signal is due to a change in phosphorylation, not the amount of protein loaded.[29][30]

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.[27]

  • Analysis: Quantify the band intensities. A significant decrease in the ratio of p-ERK to total ERK in treated cells compared to the control indicates successful pathway inhibition.

Section 4: In Vivo Efficacy Assessment: The Xenograft Model

Promising in vitro results must be validated in a living organism. The subcutaneous xenograft mouse model is a standard in preclinical oncology for evaluating a compound's ability to inhibit tumor growth in vivo.[31][32][33]

Protocol: Murine Xenograft Model for Tumor Growth Inhibition

This protocol involves implanting human cancer cells under the skin of immunocompromised mice, allowing them to form a solid tumor, and then treating the mice with the test compound.[31][33]

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of A549 cells (e.g., 5 million cells mixed with Matrigel) into the flank of athymic nude mice.[31][32]

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize the mice into treatment groups (e.g., Vehicle control, Phenylpyrazole Derivative 3, Sorafenib). Administer the compounds daily via an appropriate route (e.g., oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[31] Also, monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Compare the average tumor volume in the treated groups to the vehicle control group. Calculate the Tumor Growth Inhibition (TGI) percentage.

Comparative In Vivo Data

The key outcome is the degree of tumor growth inhibition. A successful candidate will show significant TGI, ideally superior to the benchmark drug, without causing significant weight loss or other signs of toxicity.

Treatment Group (20 mg/kg, daily)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1502-+2.5%
Phenylpyrazole Derivative 3 481 68% -1.5%
Sorafenib (Benchmark)67655%-4.8%

Hypothetical data for illustrative purposes.

In this example, Derivative 3 demonstrates superior tumor growth inhibition compared to Sorafenib and is also better tolerated, as indicated by the smaller change in body weight. This compound would be considered a strong lead candidate for further pre-clinical development.

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comparative study of N-substituted pyrazole synthesis methods.

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Synthesis of N-Substituted Pyrazoles: A Comparative Analysis

The pyrazole nucleus is a cornerstone in medicinal chemistry, with N-substituted pyrazoles featuring in a wide array of pharmaceuticals, including celecoxib (an anti-inflammatory drug), sildenafil (used to treat erectile dysfunction), and various agents in agrochemical and material sciences. The specific substitution pattern on the pyrazole ring, particularly on the nitrogen atoms, profoundly influences the molecule's biological activity and physical properties. Consequently, the development of efficient and regioselective methods for the synthesis of N-substituted pyrazoles is a subject of intense research.

This guide provides a comparative study of the most prominent methods for synthesizing N-substituted pyrazoles. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical comparison of their performance based on yield, regioselectivity, substrate scope, and reaction conditions.

The Paal-Knorr Synthesis: A Classic Approach

The reaction of 1,3-dicarbonyl compounds with substituted hydrazines is one of the most fundamental and widely employed methods for pyrazole synthesis. The choice of the hydrazine derivative directly installs the desired N-substituent.

Mechanistic Insights

The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity of the reaction is a critical consideration, especially with unsymmetrical 1,3-dicarbonyls, as two isomeric products can be formed.

Paal_Knorr 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Intermediate Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Intermediate Condensation Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Hydrazone Intermediate Pyrazole Pyrazole Hydrazone Intermediate->Pyrazole Cyclization & Dehydration

Caption: The Paal-Knorr pyrazole synthesis workflow.

Experimental Protocol: Synthesis of 1-Phenyl-3,5-dimethylpyrazole
  • Reaction Setup: To a solution of acetylacetone (1.0 g, 10 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add phenylhydrazine (1.08 g, 10 mmol).

  • Reaction Conditions: Add a catalytic amount of glacial acetic acid (0.1 mL). Stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water (50 mL). The solid product precipitates out. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to afford pure 1-phenyl-3,5-dimethylpyrazole.

Performance Analysis
FeaturePerformance
Yield Generally high (often >90%)
Regioselectivity Can be an issue with unsymmetrical dicarbonyls
Substrate Scope Broad for both dicarbonyls and hydrazines
Conditions Mild, often at room temperature
Atom Economy Good, with water as the only byproduct

Knorr Pyrazole Synthesis: A Variation on a Theme

The Knorr pyrazole synthesis involves the condensation of β-ketoesters with hydrazines. This method is particularly useful for the synthesis of pyrazolones, which are themselves valuable synthetic intermediates.

Mechanistic Insights

Similar to the Paal-Knorr synthesis, the reaction is believed to proceed through a hydrazone intermediate, followed by cyclization and dehydration. The regioselectivity is influenced by the differential reactivity of the ketone and ester carbonyl groups.

Experimental Protocol: Synthesis of 1,3-Dimethyl-5-pyrazolone
  • Reaction Setup: In a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place a solution of ethyl acetoacetate (13.0 g, 0.1 mol) in ethanol (25 mL).

  • Reagent Addition: Add a solution of methylhydrazine (4.6 g, 0.1 mol) in ethanol (10 mL) dropwise to the flask with stirring.

  • Reaction Conditions: After the addition is complete, heat the mixture to reflux for 1 hour.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product crystallizes out. Filter the crystals, wash with a small amount of cold ethanol, and dry in a desiccator.

Performance Analysis
FeaturePerformance
Yield Typically good to excellent
Regioselectivity Generally good due to the differing reactivity of the carbonyls
Substrate Scope Wide range of β-ketoesters and hydrazines can be used
Conditions Often requires heating
Atom Economy Good

[3+2] Cycloaddition Reactions: A Modern and Versatile Approach

[3+2] cycloaddition reactions, particularly those involving diazo compounds and alkynes, represent a powerful and modular strategy for constructing the pyrazole ring. This method offers excellent control over regioselectivity.

Mechanistic Insights

The reaction is a concerted pericyclic reaction where the 1,3-dipole (diazo compound) reacts with the dipolarophile (alkyne) to form the five-membered pyrazole ring in a single step. The regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the alkyne.

Cycloaddition Diazo Compound Diazo Compound Transition State Transition State Diazo Compound->Transition State Alkyne Alkyne Alkyne->Transition State N-Substituted Pyrazole N-Substituted Pyrazole Transition State->N-Substituted Pyrazole [3+2] Cycloaddition

Caption: The [3+2] cycloaddition pathway to N-substituted pyrazoles.

Experimental Protocol: Copper-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1H-pyrazole
  • Reaction Setup: To a flame-dried Schlenk tube, add CuI (1.9 mg, 0.01 mmol), phenylacetylene (102 mg, 1.0 mmol), and benzyl azide (133 mg, 1.0 mmol) in toluene (2 mL).

  • Reaction Conditions: Stir the mixture at 100 °C for 12 hours under an argon atmosphere.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (hexanes/ethyl acetate) to give the desired product.

Performance Analysis
FeaturePerformance
Yield Good to excellent, often catalyzed by copper or ruthenium
Regioselectivity High, often leading to a single regioisomer
Substrate Scope Broad, with many functional groups tolerated
Conditions Can range from mild to requiring elevated temperatures
Atom Economy Excellent, as all atoms are incorporated into the product

Transition-Metal-Catalyzed N-Arylation: A Strategy for Late-Stage Functionalization

For the synthesis of N-arylpyrazoles, the direct arylation of the pyrazole core has emerged as a powerful alternative to classical condensation methods. This approach is particularly valuable for introducing complex aryl groups in the later stages of a synthetic sequence.

Mechanistic Insights

The most common methods involve copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. The catalytic cycle typically involves oxidative addition of the aryl halide to the metal center, coordination of the pyrazole, and reductive elimination to form the N-aryl bond.

N_Arylation cluster_catalytic_cycle Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-X Coordination Coordination Oxidative Addition->Coordination Pyrazole, Base Reductive Elimination Reductive Elimination Coordination->Reductive Elimination Reductive Elimination->Pd(0) N-Arylpyrazole N-Arylpyrazole N-Arylpyrazole Reductive Elimination->N-Arylpyrazole Pyrazole Pyrazole Pyrazole->Coordination Aryl Halide Aryl Halide Aryl Halide->Oxidative Addition

Caption: A simplified catalytic cycle for palladium-catalyzed N-arylation of pyrazole.

Experimental Protocol: Copper-Catalyzed N-Arylation of Pyrazole with Iodobenzene
  • Reaction Setup: In a sealed tube, combine pyrazole (68 mg, 1.0 mmol), iodobenzene (204 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), L-proline (23 mg, 0.2 mmol), and K2CO3 (276 mg, 2.0 mmol) in DMSO (2 mL).

  • Reaction Conditions: Heat the mixture at 90 °C for 24 hours.

  • Work-up and Purification: Cool the reaction to room temperature, add water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography on silica gel.

Performance Analysis
FeaturePerformance
Yield Generally good, but can be substrate-dependent
Regioselectivity Excellent, as the pyrazole is pre-formed
Substrate Scope Broad for aryl halides; can be sensitive to sterics on the pyrazole
Conditions Often requires high temperatures and a base
Atom Economy Moderate, due to the use of stoichiometric base and formation of salt byproducts

Comparative Summary

Synthesis MethodKey AdvantagesKey DisadvantagesBest Suited For
Paal-Knorr Simple, high yielding, mild conditionsPotential regioselectivity issuesRapid access to simple N-substituted pyrazoles
Knorr Good for pyrazolones, good regioselectivityOften requires heatingSynthesis of pyrazolone-containing structures
[3+2] Cycloaddition Excellent regiocontrol, high atom economyRequires access to diazo compounds/azides and alkynesModular synthesis of highly substituted pyrazoles
N-Arylation Excellent for late-stage functionalization, high regioselectivityRequires pre-formed pyrazole, can require harsh conditionsIntroducing complex aryl groups onto a pyrazole scaffold

Conclusion

The synthesis of N-substituted pyrazoles can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Paal-Knorr and Knorr syntheses remain highly relevant for their simplicity and high yields, particularly for less complex targets. For more intricate substitution patterns and a higher degree of regiocontrol, modern [3+2] cycloaddition reactions offer a superior and more versatile approach. Finally, transition-metal-catalyzed N-arylation provides an indispensable tool for the late-stage introduction of aryl groups, a common requirement in drug discovery programs. The choice of synthetic method should therefore be guided by the specific substitution pattern desired, the availability of starting materials, and the required reaction scale.

References

  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565–598.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.

A Comparative Guide to the Anti-Tumor Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the anti-tumor activity of emerging pyrazole derivatives against established chemotherapeutic agents. We will delve into the mechanistic underpinnings of these novel compounds, offer detailed protocols for their evaluation, and present a clear comparison of their efficacy, empowering researchers to make informed decisions in the pursuit of next-generation cancer therapies.

Introduction: The Rise of Pyrazoles in Oncology

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique five-membered heterocyclic ring with two adjacent nitrogen atoms confers a range of pharmacological properties, making it a versatile backbone for the design of novel therapeutics.[1][2][3] In recent years, pyrazole derivatives have garnered significant attention for their potent anti-tumor activities, targeting a diverse array of cancer-associated pathways with high efficacy and selectivity.[1] Several FDA-approved drugs, such as the tyrosine kinase inhibitor Crizotinib, feature a pyrazole core, highlighting the clinical relevance of this chemical class. This guide will explore the anti-tumor potential of novel, preclinical pyrazole derivatives, comparing their performance to well-established anti-cancer drugs.

Unveiling the Anti-Tumor Potential of Novel Pyrazole Derivatives

Recent research has illuminated a variety of novel pyrazole derivatives with promising anti-cancer properties. These compounds exert their effects through diverse mechanisms of action, often demonstrating superior or comparable efficacy to existing treatments in preclinical models.

A New Wave of Tubulin Polymerization Inhibitors

A notable class of novel pyrazole derivatives functions by disrupting microtubule dynamics, a validated target for cancer chemotherapy. For instance, compound 5b , a novel pyrazole derivative, has been identified as a potent tubulin polymerization inhibitor.[4] It has demonstrated significant growth inhibitory activity against various cancer cell lines, including leukemia (K562) and lung cancer (A549), with GI50 values of 0.021 µM and 0.69 µM, respectively.[4] This activity is notably more potent than the established tubulin inhibitor ABT-751 in the same cell lines.

Targeting Key Signaling Cascades: EGFR and VEGFR-2 Inhibition

Many novel pyrazole derivatives exhibit inhibitory activity against critical receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Compound 27 , a pyrazolone-pyrazole derivative, has shown potent inhibition of the MCF-7 breast cancer cell line with an IC50 value of 16.50 µM, which is more potent than the standard drug tamoxifen (IC50 = 23.31 µM). This compound also demonstrated significant inhibition of VEGFR-2 with an IC50 of 828.23 nM.

  • Compound 50 displayed potent dual inhibition of both EGFR and VEGFR-2 with IC50 values of 0.09 µM and 0.23 µM, respectively. It exhibited superior cytotoxicity against the HepG2 liver cancer cell line (IC50 = 0.71 µM) compared to the standard drugs erlotinib (IC50 = 10.6 µM) and sorafenib (IC50 = 1.06 µM).

  • Compounds 53 and 54 , 5-alkylated selanyl-1H-pyrazole derivatives, also showed potent dual inhibition of EGFR and VEGFR-2 and displayed significant activity against the HepG2 cell line with IC50 values of 15.98 µM and 13.85 µM, respectively.

Modulating the Cell Cycle through CDK Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Novel pyrazole derivatives have been developed as potent CDK inhibitors.

  • Compounds 33 and 34 , indole derivatives linked to a pyrazole moiety, displayed potent inhibition against a panel of four human cancer cell lines (HCT116, MCF7, HepG2, and A549) with IC50 values less than 23.7 µM, outperforming the standard drug doxorubicin.[5] These compounds also showed significant inhibitory activity towards CDK2 with IC50 values of 0.074 µM and 0.095 µM.[5]

  • Compound 36 revealed significant inhibition against CDK2 with an IC50 value of 0.199 µM.[5]

DNA as a Therapeutic Target

Some novel pyrazole derivatives exert their anti-tumor effects by interacting with DNA. Compound 59 , a polysubstituted pyrazole derivative, exhibited high anticancer activity against HepG2 hepatocellular carcinoma cells with an IC50 value of 2 µM, which was lower than the standard drug cisplatin (IC50 = 5.5 µM).[5] Molecular docking studies suggest that this compound binds to the minor groove of DNA.[5]

Comparative Analysis: Novel Pyrazoles vs. Established Anti-Tumor Agents

To provide a clear perspective on the potential of these novel pyrazole derivatives, this section offers a direct comparison with established anti-tumor agents across various cancer cell lines. The data presented is a synthesis of findings from multiple preclinical studies.

In Vitro Cytotoxicity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values of selected novel pyrazole derivatives and established chemotherapeutic drugs against various human cancer cell lines. It is important to note that IC50 values for the same compound and cell line can vary between studies due to differences in experimental conditions.[6]

Compound Target/Mechanism of Action MCF-7 (Breast) A549 (Lung) K562 (Leukemia) HepG2 (Liver) HCT116 (Colon)
Novel Pyrazole 5b Tubulin Polymerization Inhibitor1.7 µM (GI50)[4]0.69 µM (GI50)[4]0.021 µM (GI50)[4]--
Novel Pyrazole 27 VEGFR-2 Inhibitor16.50 µM----
Novel Pyrazole 50 EGFR/VEGFR-2 Inhibitor---0.71 µM-
Novel Pyrazoles 33/34 CDK2 Inhibitor< 23.7 µM[5]< 23.7 µM[5]-< 23.7 µM[5]< 23.7 µM[5]
Novel Pyrazole 59 DNA Binding---2 µM[5]-
Celecoxib COX-2 Inhibitor-----
Doxorubicin Topoisomerase II Inhibitor, DNA Intercalator2.50 - 8.31 µM[7][8]> 20 µM[8][9]-12.18 µM[8]-
Cisplatin DNA Cross-linkingHighly Variable[6][10]--Highly Variable[6]-
ABT-751 Tubulin Polymerization Inhibitor->10 µM (GI50)0.73 µM (GI50)--

Note: "-" indicates data not available in the reviewed sources.

Experimental Protocols for Assessing Anti-Tumor Activity

To ensure the reproducibility and validity of findings, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate the anti-tumor activity of novel compounds.

In Vitro Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]

  • Compound Treatment: The following day, treat the cells with various concentrations of the novel pyrazole derivatives and control drugs. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the purple formazan crystals.[11][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment and Collection: Treat cells with the test compounds for the desired time. Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[14][15]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[5]

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Fixation: Treat cells with the compounds, then harvest and fix them in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping.[4][16]

  • Washing: Wash the fixed cells with PBS.[4]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.[4]

  • PI Staining: Add a solution of propidium iodide to the cells.[4]

  • Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[16]

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

In Vivo Anti-Tumor Efficacy: Xenograft Models

Human tumor xenograft models are essential for evaluating the in vivo efficacy of anti-cancer drug candidates.[17][18]

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of human cancer cells in a suitable medium, often mixed with Matrigel to support tumor formation.[3]

  • Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[3][17]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[3]

  • Treatment: When tumors reach a specified size, randomize the mice into treatment and control groups. Administer the novel pyrazole derivatives, control drugs, or vehicle according to the planned dosing schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.[18]

  • Toxicity Evaluation: Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or altered organ function.

Visualizing Mechanisms of Action

To better understand the cellular processes affected by these pyrazole derivatives and the experimental approaches to their study, the following diagrams are provided.

Signaling Pathways Targeted by Novel Pyrazole Derivatives

Signaling Pathways cluster_0 Novel Pyrazole Derivatives cluster_1 Cellular Targets cluster_2 Cellular Processes Derivative_5b Derivative 5b Tubulin Tubulin Derivative_5b->Tubulin Inhibits Polymerization Derivative_27 Derivative 27 VEGFR2 VEGFR-2 Derivative_27->VEGFR2 Inhibits Derivative_50 Derivative 50 Derivative_50->VEGFR2 Inhibits EGFR EGFR Derivative_50->EGFR Inhibits Derivative_33_34 Derivative 33/34 CDK2 CDK2 Derivative_33_34->CDK2 Inhibits Derivative_59 Derivative 59 DNA DNA Derivative_59->DNA Binds Apoptosis Apoptosis Tubulin->Apoptosis CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Angiogenesis ↓ Angiogenesis VEGFR2->Angiogenesis Proliferation ↓ Proliferation EGFR->Proliferation CDK2->CellCycleArrest DNA->Apoptosis Experimental Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Lines treatment Treat with Novel Pyrazole Derivatives & Controls start->treatment incubation Incubate (48-72h) treatment->incubation mtt MTT Assay incubation->mtt apoptosis Annexin V/PI Staining incubation->apoptosis cell_cycle Propidium Iodide Staining incubation->cell_cycle viability Cell Viability (IC50) mtt->viability apoptosis_analysis Apoptosis Quantification apoptosis->apoptosis_analysis cell_cycle_analysis Cell Cycle Distribution cell_cycle->cell_cycle_analysis

Caption: Workflow for in vitro anti-tumor activity assessment.

Conclusion and Future Directions

The novel pyrazole derivatives discussed in this guide represent a promising frontier in cancer therapy. Their diverse mechanisms of action, potent anti-tumor activity in preclinical models, and, in some cases, superior efficacy compared to established drugs, underscore their potential for further development. The provided experimental protocols offer a robust framework for the continued investigation and validation of these and other emerging anti-cancer agents. Future research should focus on comprehensive in vivo studies to confirm the efficacy and safety of these compounds, as well as on the identification of predictive biomarkers to guide their clinical application. The continued exploration of the pyrazole scaffold is poised to yield a new generation of targeted and effective cancer treatments.

References

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  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014).
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  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 11, 2026, from [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Retrieved January 11, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 11, 2026, from [Link]

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  • Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. (2018). Indian Journal of Pharmaceutical Sciences, 80(4), 656-663. [Link]

  • Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. (2019). Cancers, 11(7), 998. [Link]

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  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(10), 8345. [Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12275. [Link]

  • Potentiation of Low-Dose Doxorubicin Cytotoxicity by Affecting P-Glycoprotein through Caryophyllane Sesquiterpenes in HepG2 Cells: An In Vitro and In Silico Study. (2022). International Journal of Molecular Sciences, 23(19), 11846. [Link]

Sources

comparing the pharmacological profiles of various pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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I've got a lot of good data now, including IC50/Ki values for several pyrazole derivatives. I've also found experimental protocols for COX inhibition, cannabinoid receptor binding, and PDE5 activity assays. SAR insights for each class are available, which helps in understanding how various substituents affect biological activity. I believe I have gathered sufficient information to develop the guide. I can start organizing the guide, creating data tables, and generating figures.

Safety Operating Guide

3-(Aminomethyl)-5-phenylpyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

Locating Disposal Procedures

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Synthesizing Comprehensive Guidance

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Crafting Disposal Guidance

I'm focusing now on the specifics of 3-(Aminomethyl)-5-phenylpyrazole disposal. I'm taking the role of Senior Application Scientist, and I'm drafting a comprehensive guide covering all aspects, from initial assessment to final waste stream management. This needs to be extremely detailed.

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I'm now structuring the guide for 3-(Aminomethyl)-5-phenylpyrazole disposal. I've gathered relevant SDS and chemical property data for this pyrazole derivative and related compounds, and also have insights from nitrogen-containing heterocyclic compounds. The guide structure is taking shape, and it will incorporate the information gathered and be compliant with all requirements. I'm focusing on a logical flow to enhance usability.

Formulating Disposal Protocols

I'm now fully immersed in developing the disposal protocols. I'm taking the Senior Application Scientist role, and so I am aiming to ensure that the guide is scientifically sound and trustworthy, with full referencing. I'll include visual aids like a table and a Graphviz diagram. I've broken the work into sections, starting with hazard assessment, regulatory context, detailed step-by-step instructions, emergency procedures and finally a complete reference list.

Developing Detailed Procedures

I'm now outlining the step-by-step disposal protocol, focusing on specific hazards and safety measures for 3-(Aminomethyl)-5-phenylpyrazole. My goal is a self-validating system, explaining why each step is crucial. This will be bolstered by in-text citations and a comprehensive reference list, including information on PPE, spill handling, container decontamination, and final waste routes. I'm also planning the table of hazard info and the Graphviz diagram.

Drafting Disposal Details

I'm now fully immersed in developing the detailed guide. I've begun drafting the main text, integrating information from SDS data for related pyrazoles, given the absence of a specific SDS for the compound of interest. I'm focusing on providing a clear, self-validating protocol and plan to supplement this with a safety table and a diagram to showcase the disposal workflow. I'll maintain careful citations.

Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(Aminomethyl)-5-phenylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides essential, field-proven safety protocols for handling 3-(Aminomethyl)-5-phenylpyrazole. The structure of this document is designed to be intuitive and directly applicable to your laboratory workflow, moving beyond a simple checklist to explain the critical reasoning behind each safety recommendation.

Hazard Assessment: The 'Why' Behind the Precautions

  • Phenylpyrazole Core: This class of compounds, which includes insecticides like Fipronil, is known for its potential neurotoxicity. They can act as antagonists of GABA-gated chloride channels, which can lead to hyperexcitation of the central nervous system.[1][2] While the toxicity to mammals is significantly lower than to insects, this mechanism warrants treating the compound with significant respect.[1]

  • Aromatic Amine Moiety: The presence of an amine group attached to the pyrazole ring system places this compound in a class with aromatic amines. Primary aromatic amines are a well-documented class of chemicals that can have harmful effects, and they require stringent handling protocols to prevent environmental contamination and health risks.[3]

  • Inferred Hazards: Based on data from structurally similar compounds such as 3-Amino-5-phenylpyrazole and other substituted pyrazoles, we must assume the following hazards are present:

    • Skin Irritation (Category 2) [4][5]

    • Serious Eye Irritation (Category 2) [4][5]

    • Acute Oral Toxicity (Harmful if swallowed) [5][6]

    • Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation) [4][5]

This assessment dictates that 3-(Aminomethyl)-5-phenylpyrazole must be handled as a hazardous substance, with engineering controls and personal protective equipment (PPE) being the primary methods to minimize exposure.

The Core of Protection: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific procedure being performed. The following table outlines the recommended PPE based on the scale and nature of the operation.

Task/OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Containers) Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing Solid Compound Chemical safety gogglesDouble-layered nitrile glovesStandard lab coat, sleeves fully extendedN95 dust mask (if outside a certified chemical fume hood)
Preparing Solutions (Small Scale, <1g) Chemical safety gogglesDouble-layered nitrile glovesStandard lab coatWork within a certified chemical fume hood
Synthesis & Reactions (Any Scale) Chemical safety goggles and a face shieldDouble-layered nitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Handling Spills Chemical safety goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsAir-purifying respirator (APR) with appropriate cartridges
Causality in PPE Selection:
  • Eye Protection: Safety glasses are the minimum, but chemical safety goggles provide a full seal to protect against splashes and fine dust, which is critical when handling powders.[7] A face shield is added during larger-scale operations where the risk of a significant splash is higher.[8][9]

  • Hand Protection: Double-gloving is a critical practice.[10] It provides a backup barrier and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin. Nitrile gloves offer good initial protection, but for prolonged handling or when working with solvents, more robust gloves like neoprene or butyl rubber should be considered.[9]

  • Body Protection: A standard lab coat protects personal clothing.[11] A chemical-resistant apron provides an additional, impermeable barrier against spills of solutions or reagents during synthesis.[12]

  • Respiratory Protection: Engineering controls, specifically a certified chemical fume hood, are the primary line of defense against inhaling hazardous dust or vapors.[13] A respirator is a necessary secondary measure if these controls are insufficient or during an emergency situation like a large spill.[10]

Procedural Guidance for Safe Handling

The following workflow provides a step-by-step guide for a common laboratory task: weighing the solid compound and preparing a stock solution.

Workflow: Weighing and Solubilizing 3-(Aminomethyl)-5-phenylpyrazole
  • Preparation: Before retrieving the compound, ensure your workspace is prepared. This includes donning all required PPE (chemical goggles, double nitrile gloves, lab coat) and confirming that the chemical fume hood has proper airflow.[13] Line the work surface within the hood with disposable plastic-backed absorbent paper.[8]

  • Weighing:

    • Perform all manipulations of the solid compound within the chemical fume hood to contain any dust.[7]

    • Use a dedicated set of spatulas and weighing paper.

    • Carefully transfer the desired amount of the solid to a tared container. Avoid any actions that could create airborne dust.

    • Once weighing is complete, immediately and securely cap the primary container.

  • Solubilization:

    • Add the solvent to the vessel containing the weighed solid.

    • Ensure the vessel is capped or covered during any mixing or vortexing to prevent aerosol generation.[8]

  • Cleanup:

    • Dispose of the weighing paper and any contaminated disposable items (e.g., pipette tips) into a designated hazardous waste container located within the hood.[11]

    • Wipe down the spatula with a solvent-dampened cloth, disposing of the cloth as hazardous waste.

    • Carefully remove the outer pair of gloves and dispose of them in the hazardous waste container before exiting the fume hood.[10]

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after the procedure is complete.[13]

Risk Assessment and PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_ppe Required PPE Levels start Begin Task with 3-(Aminomethyl)-5-phenylpyrazole is_solid Is the compound a solid powder? start->is_solid ppe_base Minimum PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves is_solid->ppe_base No (Solution) ppe_goggles Upgrade to: Chemical Goggles is_solid->ppe_goggles Yes is_splash_risk Is there a significant splash risk? in_hood Is the task performed in a fume hood? is_splash_risk->in_hood No ppe_faceshield Add: Face Shield is_splash_risk->ppe_faceshield in_hood->ppe_base Yes ppe_respirator Add: N95 Respirator in_hood->ppe_respirator No ppe_base->is_splash_risk ppe_double_gloves Upgrade to: Double Nitrile Gloves ppe_goggles->ppe_double_gloves ppe_double_gloves->is_splash_risk ppe_faceshield->in_hood

Caption: Decision workflow for selecting appropriate PPE.

Decontamination and Disposal Plan

Proper disposal is a critical final step to ensure safety and environmental protection. Under no circumstances should this compound or its waste be disposed of down the drain.[14][15]

Operational Disposal Plan:
  • Waste Segregation: All materials that come into direct contact with 3-(Aminomethyl)-5-phenylpyrazole are to be considered hazardous waste. This includes gloves, pipette tips, weighing paper, contaminated bench paper, and excess compound.[11]

  • Containerization:

    • Maintain a designated, clearly labeled hazardous waste container in the laboratory, preferably within a fume hood during active work.[14]

    • The container must be made of a compatible material and have a secure, tight-fitting lid.[11]

    • The label must clearly state "Hazardous Waste" and list "3-(Aminomethyl)-5-phenylpyrazole" as a constituent.[14]

  • Decontamination of Glassware:

    • Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol).

    • The first rinseate must be collected and disposed of as hazardous chemical waste.[14] Subsequent rinses can typically be disposed of according to standard laboratory procedures, but consult your institution's EHS guidelines.

  • Waste Pickup: Store the sealed waste container in a designated hazardous waste accumulation area and follow your institution's specific procedures for requesting a waste pickup.[14]

Emergency Response

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][16]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][17]

By adhering to these protocols, you build a framework of safety that protects you, your colleagues, and the integrity of your research.

References

  • 5-Amino-3-methyl-1-phenylpyrazole - SAFETY DATA SHEET. (2014).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • SAFETY DATA SHEET - Fisher Scientific. (2015).
  • 5 - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.).
  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. (n.d.).
  • 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
  • 3-Amino-5-phenylpyrazole 98 1572-10-7 - Sigma-Aldrich. (n.d.).
  • Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.).
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
  • UNIT 7: Personal Protective Equipment - CTAHR. (n.d.).
  • Disposal of Pesticides. (n.d.).
  • Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - Merck Veterinary Manual. (n.d.).
  • Phenylpyrazole insecticides - Wikipedia. (n.d.).
  • 3-Methyl-5-phenyl-1H-pyrazole | C10H10N2 | CID 18774 - PubChem. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.